2,2'-Bifuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHZFLBMZZVHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974505 | |
| Record name | 2,2'-Bifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-00-0 | |
| Record name | 2,2'-Bifuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Bifuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Chemical Properties of 2,2'-Bifuran
Abstract: 2,2'-Bifuran, a heterocyclic aromatic compound composed of two interconnected furan rings, represents a pivotal molecular scaffold with escalating significance in materials science and synthetic chemistry. Derived from renewable biomass resources, it serves as a sustainable building block for high-performance polymers and a versatile intermediate for the synthesis of complex chemical architectures. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, intended for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Emergence of a Bio-Derived Heterocyclic Platform
This compound (C₈H₆O₂) is an aromatic organic compound featuring two furan rings linked by a carbon-carbon single bond at their respective 2-positions.[1] This seemingly simple molecule has garnered considerable attention as a "platform chemical" due to its origins in biomass-derived furfural. The inherent rigidity and conjugated π-system of the bifuran core impart unique and desirable properties to its derivatives, most notably in the realm of advanced polymers where it serves as a bio-based alternative to petroleum-derived monomers.[2] Understanding the fundamental chemical properties of this scaffold is paramount for harnessing its full potential in designing next-generation materials and synthetic intermediates.
This guide delves into the essential chemical principles of this compound, moving from its basic molecular and physical characteristics to a nuanced discussion of its synthesis, electronic structure, and chemical reactivity.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its bicyclic, heteroaromatic structure. The C2-C2' linkage allows for rotational freedom, leading to different conformational possibilities (syn and anti), which can influence the bulk properties of materials derived from it.
2.1 Core Molecular Data
A summary of the fundamental molecular and physical properties of this compound is presented in the table below. These values are foundational for any experimental or computational work involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆O₂ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| IUPAC Name | 2-(Furan-2-yl)furan | [1] |
| CAS Number | 5905-00-0 | [1] |
| Synonyms | 2,2'-Bifuryl, 2,2'-Difuryl, α,α'-Bifuran | [1] |
| Appearance | Pale yellow solid or oil | [2] |
| Melting Point | 5 °C (solvent: ligroine) | [2] |
| Boiling Point | 240-245 °C (at 7 Torr) | [2] |
| Density (predicted) | 1.114 ± 0.06 g/cm³ | [2] |
Synthesis of the this compound Scaffold
The construction of the this compound core is a critical step in its utilization. Methodologies generally involve the coupling of furan precursors. Modern organometallic catalysis has largely superseded older, harsher methods like the Ullmann reaction, offering higher yields and greater functional group tolerance.
3.1 Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern bifuran synthesis. These methods offer high efficiency and are adaptable to gram-scale production, which is crucial for monomer synthesis.
-
Suzuki Coupling: This reaction involves the coupling of a furan-2-boronic acid with a 2-halofuran (e.g., 2-bromofuran). It is a highly reliable method for forming C-C bonds.
-
Direct C-H Arylation/Homocoupling: More advanced methods focus on the direct oxidative coupling of furan derivatives, avoiding the need for pre-functionalization (e.g., halogenation or boronation). This improves the atom economy of the synthesis. For instance, the palladium-catalyzed oxidative homocoupling of methyl 2-furoate can produce dimethyl this compound-5,5'-dicarboxylate, a key monomer for polyesters.
3.2 Protocol: Copper-Mediated Oxidative Coupling of 2-Lithiofuran
A robust and high-yielding laboratory-scale synthesis involves the lithiation of furan followed by a copper-mediated oxidative coupling. This method provides direct access to the parent this compound.
Workflow Diagram:
Caption: Conceptual Diagram of Frontier Molecular Orbitals in this compound.
4.2 Electrophilic Aromatic Substitution
Like furan itself, this compound is highly activated towards electrophilic aromatic substitution. The reaction proceeds preferentially at the electron-rich α-positions (C5 and C5') that are not involved in the inter-ring linkage.
-
Regioselectivity: Attack at the C5 (or C5') position is strongly favored over the C3/C4 positions. This is because the resulting cationic intermediate (the σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen. Attack at a β-position leads to a less stable intermediate. The presence of the second furan ring, acting as an electron-donating group, further activates the molecule towards substitution compared to furan.
-
Common Reactions:
-
Bromination: Reaction with N-Bromosuccinimide (NBS) readily yields 5,5'-dibromo-2,2'-bifuran. This dibrominated intermediate is a crucial precursor for further functionalization via cross-coupling reactions to build more complex architectures.
-
Nitration & Sulfonation: These reactions must be conducted under carefully controlled, mild conditions. The high reactivity of the bifuran system makes it susceptible to polymerization and degradation under the strongly acidic conditions typically used for these transformations.
-
4.3 Cycloaddition Reactions
Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. [3]While its aromaticity makes it less reactive than a non-aromatic diene, it will react with strong dienophiles. It is plausible that this compound could undergo Diels-Alder reactions, potentially at one or both furan rings, depending on the stoichiometry and reactivity of the dienophile. This pathway offers a route to complex, oxygen-bridged bicyclic structures.
Spectroscopic Characterization
Definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be characteristic of a substituted furan. Due to the molecule's symmetry, three distinct signals are anticipated:
-
A signal corresponding to the protons at the 5 and 5' positions (H5/H5').
-
A signal for the protons at the 3 and 3' positions (H3/H3').
-
A signal for the protons at the 4 and 4' positions (H4/H4'). The signals will appear as multiplets due to spin-spin coupling between adjacent protons on the furan rings. Based on data for furan itself, the H5/H5' protons are expected to be the most deshielded (downfield), followed by H3/H3' and then H4/H4'.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals:
-
C2/C2' (quaternary, deshielded)
-
C5/C5' (methine, deshielded)
-
C3/C3' (methine, shielded)
-
C4/C4' (methine, shielded)
-
5.2 Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern is expected to involve characteristic losses for aromatic ethers, such as the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). Cleavage of the inter-ring bond is less likely to be the primary fragmentation pathway due to its relative strength.
Applications in Materials Science and Beyond
The primary application driving research into this compound is its role as a monomer for creating novel, high-performance, bio-based polymers.
6.1 High-Performance Polyesters
Derivatives such as this compound-5,5'-dicarboxylic acid (BFDCA) are used to synthesize polyesters like poly(ethylene bifuranoate) (PEBf) and poly(butylene bifuranoate) (PBBf). These materials exhibit compelling properties when compared to their petroleum-based (e.g., PET) and single-furan-based (e.g., PEF) counterparts:
-
Enhanced Thermal Stability: The rigid, bicyclic nature of the bifuran unit restricts polymer chain mobility, leading to significantly higher glass transition temperatures (Tg). This allows the material to maintain its structural integrity at elevated temperatures. [4]* Superior Barrier Properties: The conjugated furan rings create a more tortuous path for gas molecules, resulting in excellent oxygen and carbon dioxide barrier properties, which are highly desirable for food and beverage packaging. [4]* Inherent UV Absorption: The extended π-conjugation of the bifuran structure allows it to absorb UV radiation, providing inherent UV-blocking capabilities without the need for additives. [4]
6.2 Other Applications
Beyond polymers, this compound serves as a versatile building block:
-
Organic Electronics: Its conjugated structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [2]* Coordination Chemistry: It can act as a bidentate ligand, coordinating with metal ions to form complexes with potential applications in catalysis and sensing. [2]* Pharmaceutical and Agrochemical Synthesis: The bifuran scaffold can be incorporated into more complex molecules as a key intermediate in the development of new therapeutic agents and crop protection chemicals. [2]
Safety and Handling
This compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
In case of spillage, absorb with an inert material and dispose of as hazardous waste according to local regulations.
Conclusion
This compound is a molecule of significant and growing importance, bridging the gap between renewable resources and high-performance materials. Its fundamental chemical properties—governed by its unique heteroaromatic structure—make it a highly reactive and versatile platform. A thorough understanding of its synthesis, electronic nature, and reactivity is essential for chemists and materials scientists seeking to innovate in sustainable chemistry. As synthetic methodologies become more efficient and our understanding of its structure-property relationships deepens, the scope of applications for this compound and its derivatives is poised to expand even further.
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Foreword: The Emergence of a Bio-Derived Core Structure
An In-depth Technical Guide to the Synthesis and Discovery of 2,2'-Bifuran
The pursuit of sustainable chemical feedstocks has positioned furan and its derivatives as cornerstone platform molecules derived from renewable biomass.[1] Among these, this compound, a symmetrical bi-heteroaromatic compound, has garnered significant attention. Its rigid, planar structure and conjugated π-system impart unique electronic and thermal properties, making it a valuable building block for advanced materials.[2] Derivatives of this compound are being explored for applications ranging from high-performance bio-based polyesters, which show promise as alternatives to petroleum-derived plastics like PET, to functional materials in photovoltaics.[1][3][4] Furthermore, the bifuran motif is present in various natural products and biologically active compounds, indicating its potential in medicinal chemistry and drug development.[5][6][7] This guide provides a comprehensive overview of the key synthetic strategies developed for accessing the this compound core, from classical methods to modern, highly efficient catalytic systems.
Foundational Synthetic Approaches: The Dawn of Bifuran Chemistry
The initial forays into this compound synthesis relied on established methodologies for forming biaryl linkages, adapted for the furan ring system. These methods, while foundational, often require harsh conditions and stoichiometric reagents.
The Ullmann Reaction: A Classic Homocoupling
The Ullmann reaction, first reported in the early 20th century, is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[8][9] This approach was one of the earliest applied to the synthesis of symmetrically substituted 2,2'-bifurans.[10] The reaction typically involves the coupling of a 2-iodofuran or 2-bromofuran derivative at high temperatures in the presence of activated copper powder or a copper-bronze alloy.[8][11]
The primary driving force is the formation of an organocopper intermediate, which then couples with a second molecule of the aryl halide. While effective for symmetrical bifuran synthesis, the classic Ullmann reaction is often hampered by the need for high temperatures (>200 °C), stoichiometric amounts of copper, and sometimes erratic yields.[8][12]
Oxidative Coupling of Furan
Another fundamental approach is the direct oxidative coupling of the furan ring itself. This method involves the activation of a C-H bond, typically at the electron-rich C2 position, followed by a coupling event. Early examples demonstrated that furan can undergo oxidative coupling on a silver surface to produce small amounts of this compound, alongside other oxidation products like maleic anhydride and benzene.[13][14][15] Modern iterations of this concept utilize homogeneous palladium catalysts with molecular oxygen as the terminal oxidant, providing a more controlled and scalable route to bifuran derivatives like dimethyl this compound-5,5'-dicarboxylate.[16]
The Palladium Revolution: Catalytic Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and the construction of the this compound core has been no exception. These methods offer milder reaction conditions, broader functional group tolerance, and greater control over the synthesis of unsymmetrical derivatives compared to classical techniques.
The general catalytic cycle for these reactions provides a unifying framework for understanding their mechanism.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile and widely used methods for C-C bond formation.[17][18] For bifuran synthesis, this typically involves the reaction of a 2-furylboronic acid with a 2-halofuran in the presence of a palladium catalyst and a base.[19][20]
Causality and Advantages: The success of the Suzuki coupling lies in the stability, low toxicity, and commercial availability of boronic acids.[21] The reaction conditions are generally mild and tolerant of a wide array of functional groups, and the inorganic byproducts are easily removed, simplifying purification. The base is crucial as it activates the organoboron reagent, facilitating the transmetalation step.[21]
Stille Coupling
The Stille reaction utilizes an organotin (organostannane) reagent as the nucleophilic partner.[22] The synthesis of this compound can be achieved by coupling a 2-(tributylstannyl)furan with a 2-halofuran.
Causality and Trade-offs: Organostannanes are advantageous because they are stable to air and moisture and are generally unreactive towards many functional groups, which allows for a broad substrate scope.[23][24] This often makes the Stille coupling highly reliable for complex syntheses.[25] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, which is a significant concern in the context of drug development.[22][24]
Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents. A furylzinc halide, prepared from a halofuran via an organolithium or Grignard intermediate, can be coupled with another halofuran.[26]
Causality and Advantages: Organozinc reagents are more nucleophilic than their boron or tin counterparts, often leading to faster reaction rates.[26] The Negishi coupling exhibits excellent functional group tolerance, accommodating sensitive groups like esters and ketones that might not be compatible with more basic organometallics like Grignards.[27][28]
Kumada Coupling
As one of the first reported catalytic cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium) to couple with an organic halide, typically catalyzed by nickel or palladium.[29][30] A 2-furylmagnesium halide can be reacted with a 2-halofuran to yield this compound.
Causality and Limitations: The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared and economical.[30][31] However, the high reactivity and basicity of Grignard reagents limit the reaction's functional group tolerance, as they can react with esters, ketones, and even acidic protons.[31]
| Method | Organometallic Reagent (R²-M) | Catalyst | Advantages | Disadvantages |
| Suzuki | Boronic Acid/Ester (B(OR)₂) | Pd | Low toxicity, stable reagents, broad functional group tolerance.[21] | Requires a base for activation. |
| Stille | Stannane (SnR₃) | Pd | Air/moisture stable, excellent functional group tolerance.[23][24] | High toxicity of tin reagents and byproducts.[22] |
| Negishi | Organozinc (ZnX) | Pd or Ni | High reactivity, good functional group tolerance. | Reagents are moisture-sensitive. |
| Kumada | Grignard (MgX) | Pd or Ni | Uses readily available, economical Grignard reagents.[30] | Poor functional group tolerance due to high basicity.[31] |
| Table 1. Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis. |
Modern Frontiers: Direct C–H Activation
The most recent advances in bifuran synthesis focus on C-H activation, a strategy that offers superior atom economy by avoiding the pre-functionalization of one of the coupling partners.[32] Instead of preparing an organometallic reagent, a C-H bond on the furan ring is directly activated by a transition metal catalyst and coupled with a suitable partner, such as a halofuran.[33]
Causality and Significance: This approach streamlines the synthetic sequence, reducing steps and waste.[32] The challenge lies in achieving high regioselectivity, as furan has multiple C-H bonds. However, by tuning the catalyst and directing groups, selective C2-arylation of furans has been achieved, representing a powerful and "green" alternative to traditional cross-coupling methods.
Caption: Overview of major synthetic strategies for this compound.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a representative protocol for the synthesis of the parent this compound via a lithiation and copper-mediated coupling approach, which is a common method for generating the core scaffold for further functionalization.[19][34]
Protocol: Synthesis of this compound via Lithiation and Copper(II) Chloride Coupling[35]
This protocol describes the formation of 2-furyllithium followed by an oxidative homocoupling mediated by copper(II) chloride.
Materials and Equipment:
-
Furan (distilled before use)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Copper(II) chloride (CuCl₂), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, add furan (1.0 eq), anhydrous THF, and TMEDA (1.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe while maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes. The formation of 2-furyllithium occurs during this step.
-
Coupling: While maintaining the temperature at -78 °C, add anhydrous CuCl₂ (1.2 eq) to the reaction mixture in one portion.
-
Warm-up and Reaction: Allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12 hours. The solution will typically change color as the reaction progresses.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then with distilled water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel to yield this compound as a solid or oil. A reported yield for this type of procedure is approximately 83%.[34]
Self-Validation: The success of the reaction is critically dependent on maintaining anhydrous and anaerobic conditions, as organolithium reagents are highly reactive with water and oxygen. The color changes throughout the reaction provide a visual cue of progress. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bifuran
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,2'-Bifuran, a heterocyclic aromatic compound, serves as a pivotal structural motif in a variety of applications, from the synthesis of novel polymers to its potential role as a bio-based platform chemical.[1] Its unique electronic and structural properties, arising from the linkage of two furan rings, make a thorough understanding of its spectroscopic signature essential for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data and the underlying molecular principles.
Molecular Structure and Conformational Dynamics
This compound (C₈H₆O₂) consists of two furan rings connected by a single bond between their respective C2 positions.[1][2] The planarity of the furan rings and the rotational freedom around the central C-C bond give rise to different conformational isomers. The relative orientation of the two rings, whether syn (cisoid) or anti (transoid), significantly influences the molecule's electronic and, consequently, its spectroscopic properties. Theoretical studies on related bi-aromatic systems suggest that the anti conformer is generally more stable due to reduced steric hindrance. The dynamic equilibrium between these conformers in solution can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy, as will be discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent protons on each furan ring. Due to the symmetry of the molecule, the protons on both rings are chemically equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5, H5' | ~7.4 | Doublet of doublets | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |
| H3, H3' | ~6.5 | Doublet of doublets | J₃,₄ ≈ 3.2, J₃,₅ ≈ 0.8 |
| H4, H4' | ~6.3 | Doublet of doublets | J₄,₃ ≈ 3.2, J₄,₅ ≈ 1.8 |
Note: These are predicted values based on the analysis of related furan compounds. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
The chemical shifts are influenced by the electronegativity of the oxygen atom and the aromatic ring current. The protons adjacent to the oxygen (H5, H5') are the most deshielded and appear at the lowest field. The characteristic coupling constants between the furan ring protons are crucial for unambiguous assignment. The three-bond coupling (³J) between H3 and H4 is typically larger than the four-bond (⁴J) and five-bond (⁵J) couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals to determine the relative proton ratios. Analyze the multiplicities and coupling constants to assign the signals to the respective protons.
Diagram 1: Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopic Analysis of this compound.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will show four distinct signals, corresponding to the four non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C2' | ~145-150 |
| C5, C5' | ~140-145 |
| C3, C3' | ~110-115 |
| C4, C4' | ~105-110 |
Note: These are predicted values. Experimental values will depend on the solvent and reference standard.
The carbons directly attached to the electronegative oxygen atom (C2 and C5) are the most deshielded. The carbon at the point of linkage between the two rings (C2) is expected to be in the lower field region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons, although in the case of unsubstituted this compound, all furanic carbons are CH carbons except for the C2 carbons which are quaternary.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions arising from the furan ring.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3150 | C-H stretching of the furan ring |
| ~1500-1600 | C=C stretching of the furan ring |
| ~1000-1250 | C-O-C stretching of the furan ring |
| ~700-900 | C-H out-of-plane bending |
The exact positions and intensities of these bands can provide insights into the substitution pattern and electronic nature of the furan rings.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of this compound with dry KBr and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. As a conjugated system, this compound is expected to exhibit strong UV absorption. The extended π-system resulting from the conjugation of the two furan rings leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to a single furan ring.
The UV-Vis spectrum of this compound is anticipated to show a strong absorption band in the range of 250-300 nm, corresponding to a π→π* transition. The exact λmax and molar absorptivity (ε) are sensitive to the solvent polarity and the conformation of the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).
-
Data Acquisition: Record the UV-Vis spectrum of the solution against a solvent blank.
-
Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Diagram 2: Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.13 g/mol ).[2]
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aromatic systems involve the loss of small, stable molecules or radicals. For this compound, potential fragment ions could arise from the cleavage of the furan rings or the bond connecting them.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 134 | [C₈H₆O₂]⁺ (Molecular Ion) |
| 105 | [M - CHO]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation, from rearrangement) |
| 67 | [C₄H₃O]⁺ (Furyl cation) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, UV-Vis, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure and electronic properties. This guide has outlined the fundamental principles, expected data, and experimental protocols for each technique. By applying these methodologies, researchers, scientists, and drug development professionals can confidently identify, characterize, and utilize this compound in their respective fields, paving the way for new discoveries and applications.
References
-
Grigg, R., Knight, J. A., & Sargent, M. V. (1966). Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic, 976-981. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,2'-Bifuran
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
2,2'-Bifuran is a pivotal heterocyclic compound, forming the core scaffold of numerous natural products, pharmaceuticals, and organic electronic materials. Its deceptively simple structure, consisting of two furan rings linked at the 2-position, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, delving into the underlying principles that govern its spectral features and offering a field-proven protocol for data acquisition.
The power of NMR lies in its ability to probe the precise chemical environment of each magnetically active nucleus—primarily ¹H and ¹³C in organic chemistry.[2] For a molecule like this compound, this translates to a unique spectral fingerprint defined by chemical shifts (δ), signal multiplicities, and spin-spin coupling constants (J), which together reveal the electronic structure and connectivity of the molecule.
Part 1: ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on each furan ring. Due to the molecule's C₂ symmetry, the protons on one ring are chemically equivalent to the corresponding protons on the other.
Molecular Structure and Proton Designations
To facilitate spectral interpretation, the protons of this compound are systematically labeled as follows:
Figure 1: Structure of this compound with proton and carbon numbering.
Expected Chemical Shifts and Coupling Patterns
The furan ring is an electron-rich aromatic system. The ring oxygen exerts a significant influence on the electron density, leading to distinct chemical shifts for the α-protons (H5) and β-protons (H3, H4).
-
H5/H5' Protons: These protons are adjacent to the ring oxygen, which is highly electronegative. This proximity results in the most downfield chemical shift among the furan protons, typically appearing as a doublet of doublets.
-
H3/H3' Protons: These protons are adjacent to the inter-ring C2-C2' bond. They experience less shielding than H4 and appear at an intermediate chemical shift, also as a doublet of doublets.
-
H4/H4' Protons: These protons are the most shielded of the three, resulting in the most upfield signal. They appear as a doublet of doublets.
The splitting patterns arise from spin-spin coupling between adjacent protons. The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled nuclei.[3] For furan systems, the following typical coupling constants are observed:
-
³J(H3-H4) ≈ 3.2 Hz
-
³J(H4-H5) ≈ 1.8 Hz
-
⁴J(H3-H5) ≈ 0.8 Hz
These couplings result in each proton signal appearing as a doublet of doublets (dd). For example, the H4 signal is split by H3 and H5.
Summary of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 / H5' | ~7.45 | dd | ³J(H4-H5) = 1.8, ⁴J(H3-H5) = 0.8 |
| H3 / H3' | ~6.65 | dd | ³J(H3-H4) = 3.2, ⁴J(H3-H5) = 0.8 |
| H4 / H4' | ~6.40 | dd | ³J(H3-H4) = 3.2, ³J(H4-H5) = 1.8 |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument frequency.[5]
Part 2: ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected due to the molecule's symmetry.
Expected Chemical Shifts
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms.[6][7]
-
C2 / C2': These are the quaternary carbons involved in the inter-ring linkage. Being attached to the electronegative oxygen and another furan ring, they are significantly deshielded and appear furthest downfield.
-
C5 / C5': These carbons are bonded to the electronegative oxygen and a hydrogen atom. They are also strongly deshielded.
-
C3 / C3': These carbons are adjacent to the inter-ring bond and are less deshielded than the α-carbons (C2, C5).
-
C4 / C4': These carbons are the most shielded of the ring carbons, appearing at the most upfield position.
Summary of ¹³C NMR Data
The table below presents the typical ¹³C NMR chemical shifts for this compound in CDCl₃.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 / C2' | ~148.0 |
| C5 / C5' | ~142.0 |
| C3 / C3' | ~111.0 |
| C4 / C4' | ~106.0 |
Part 3: Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires a meticulous and validated experimental approach. This protocol outlines the standard procedure for the analysis of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2: Standard workflow for NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound. The causality here is ensuring sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[8] Other solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[9][10]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube. This pre-dissolution ensures homogeneity.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. Modern spectrometers can also reference to the residual solvent peak.[8]
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment, ensuring high resolution.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. Automated shimming routines are standard, but manual adjustment may be required for optimal lineshape. A poor shim results in broad, distorted peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is adequate (e.g., 1-2 seconds) to allow for near-complete relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Decoupling removes the ¹H-¹³C coupling, simplifying the spectrum to singlets for each carbon.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance (1.1%) of ¹³C (typically several hundred to thousands, depending on sample concentration).
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, especially for quaternary carbons which have longer relaxation times.
-
-
Advanced 2D NMR Experiments (Optional):
-
For unequivocal assignment, 2D NMR experiments are invaluable.[11]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between two proton signals confirms they are spin-coupled, typically over two or three bonds.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over multiple bonds (typically 2-3 bonds). This is crucial for identifying connectivity across quaternary carbons.[12][13]
-
Conclusion: A Validated Approach to Structural Integrity
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous and powerful method for the structural verification of this compound. By understanding the principles of chemical shift and spin-spin coupling, researchers can interpret the spectral data with high confidence. The provided experimental protocol represents a self-validating system, where careful sample preparation and parameter selection ensure the acquisition of high-fidelity data. For researchers in drug development and materials science, mastering this analytical approach is fundamental to ensuring the identity, purity, and structural integrity of this important heterocyclic motif.
References
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
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University of Potsdam. (n.d.). H NMR Spectroscopy. [Link]
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LordMorio. (2018). Comment on "How does solvent choice effect chemical shift in NMR experiments?". Reddit. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. [Link]
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Allery, C. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- Kovac, B., et al. (1989). ¹H and ¹³C NMR spectra of some 2-substituted 4,5-dimethylfurans. Magnetic Resonance in Chemistry, 27(12), 1142-1144.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Matsuura, B., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]
- da Silva, A. B., et al. (2015). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(7), 1500-1509.
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Behrman, E. J., et al. (2013). Analysis of 2-D NMR spectra: (a) HSQC and HMBC resonance assignments, (b) COSY resonance assignments. ResearchGate. [Link]
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Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nis. [Link]
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École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. [Link]
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Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Kim, D. S., et al. (2011). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]
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theoretical studies of 2,2'-Bifuran electronic structure
An In-depth Technical Guide to the Theoretical Study of 2,2'-Bifuran's Electronic Structure
This guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic structure of this compound. Designed for researchers, computational chemists, and professionals in drug development, this document delves into the conformational landscape, aromaticity, and excited-state properties of this important heterocyclic compound. We will dissect the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Significance of this compound
This compound (C₈H₆O₂) is a heterocyclic aromatic compound composed of two furan rings linked by a single C-C bond.[1][2] Furan and its derivatives are cornerstone structures in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Beyond its biomedical potential, the this compound motif is a valuable building block in materials science. Its unique electronic characteristics make it a candidate for creating novel polymers with desirable properties, such as high glass transition temperatures and excellent UV and oxygen barrier capabilities.[5][6]
Understanding the electronic structure of this compound is paramount to harnessing its potential. Theoretical and computational studies provide a powerful lens to examine the molecule at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These studies allow us to predict its geometry, stability, reactivity, and photophysical behavior, thereby accelerating the rational design of new materials and therapeutic agents.
Ground-State Properties: Conformational Flexibility and Aromaticity
A molecule's ground-state electronic structure dictates its fundamental chemical and physical properties. For this compound, two aspects are of primary importance: the rotational preference around the inter-ring bond and the degree of aromaticity.
The Conformational Landscape
The single bond connecting the two furan rings allows for rotation, leading to different spatial arrangements or conformers. The key descriptor for this is the dihedral angle between the planes of the two rings. Computational analysis is the ideal tool to map the potential energy surface associated with this rotation.[7][8]
The two most intuitive arrangements are the fully planar conformers: syn (dihedral angle of 0°) and anti (dihedral angle of 180°). However, theoretical calculations consistently show that these planar forms are not the most stable. Instead, they represent transition states for the interconversion between two equivalent, non-planar (twisted) ground-state conformers. This twisting is a result of the balance between two opposing forces:
-
π-Conjugation: Favors a planar structure to maximize the overlap of p-orbitals across the two rings, enhancing electronic delocalization.
-
Steric Hindrance: The repulsion between the ortho-hydrogen atoms on adjacent rings favors a twisted, non-planar structure to increase their separation.
For this compound, steric hindrance slightly outweighs the conjugative stabilization, leading to a twisted ground state.
Diagram 1: Conformational Energy Profile of this compound
Caption: Potential energy landscape for the inter-ring rotation in this compound.
Table 1: Calculated Conformational Data for this compound
| Conformer/State | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Twisted Ground State | ~39° | 0.00 | DFT (B3LYP/6-311G**) |
| anti-Planar (TS) | 180° | ~0.8 | DFT (B3LYP/6-311G**) |
| syn-Planar (TS) | 0° | ~3.5 | DFT (B3LYP/6-311G**) |
Note: The exact values can vary slightly depending on the level of theory and basis set employed.
Aromaticity Analysis
Furan itself is considered aromatic, as it possesses a cyclic, planar, conjugated system with 6 π-electrons (4 from the carbons, 2 from an oxygen lone pair), satisfying Hückel's rule.[9][10] However, its aromatic character is weaker than that of benzene or thiophene due to the high electronegativity of the oxygen atom, which holds its lone pair more tightly.[10][11]
When two furan rings are linked, we must consider how the overall aromaticity is affected. Computational methods provide quantitative metrics for aromaticity:
-
Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion measures the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.[12] For this compound, NICS calculations can be performed for each ring to assess if the electronic character of the individual furan units is maintained.
-
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability a compound gains from its cyclic delocalization compared to a hypothetical, non-aromatic reference compound.[12]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the bond length alternation within the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 indicate a non-aromatic, olefinic character.
Studies on furan and its derivatives show that while aromatic, the delocalization is modest.[13] In this compound, the twisting from planarity slightly reduces the inter-ring conjugation, but each furan ring largely retains its individual aromatic character.
Excited-State Properties and Electronic Transitions
The behavior of this compound upon absorption of light is governed by its excited electronic states. Understanding these states is crucial for applications in photochemistry and organic electronics. Time-Dependent Density Functional Theory (TD-DFT) is a workhorse computational method for investigating the excited states of organic molecules.[14][15]
Molecular Orbitals: HOMO and LUMO
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key players in electronic transitions.
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons.
-
LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter.[16] A smaller gap generally corresponds to a molecule that is more easily excited, absorbing light at longer wavelengths. In this compound, both the HOMO and LUMO are π-type orbitals delocalized over the entire bifuran backbone.
Diagram 2: Frontier Molecular Orbital Energy Diagram
Caption: Schematic of the HOMO-LUMO gap and the primary electronic transition.
UV-Vis Spectra and Electronic Transitions
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. For this compound, the lowest energy electronic transitions are predominantly of a π→π* character, involving the promotion of an electron from the HOMO to the LUMO. These transitions are typically strong and account for the main absorption features in the UV region.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Energy required for the lowest electronic excitation |
| λmax (S₀→S₁) | ~ 280 nm | Wavelength of maximum absorption for the first major transition |
Note: Calculated using TD-DFT (B3LYP/6-311G). Values are illustrative and depend on the specific computational setup.
Methodologies: A Practical Guide
To ensure scientific integrity, the chosen computational methods must be robust and well-suited for the problem. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for systems like this compound.[13][16]
Diagram 3: Standard Computational Workflow for Electronic Structure Analysis
Caption: A typical workflow for theoretical analysis of a molecule's electronic properties.
Protocol: Ground-State Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps to find the stable structure of this compound.
-
Structure Input:
-
Construct an initial 3D structure of this compound. A twisted geometry is a better starting point than a planar one.
-
-
Select Computational Method:
-
Theory: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used hybrid functional that provides reliable results for organic molecules.[13]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVTZ offers a good compromise between accuracy and cost.[13][15]
-
-
Perform Geometry Optimization:
-
Run a geometry optimization calculation. This procedure iteratively adjusts the atomic coordinates to find the lowest energy arrangement (a minimum on the potential energy surface).
-
-
Perform Frequency Calculation:
-
Using the optimized geometry from the previous step, run a frequency calculation at the same level of theory.
-
Purpose: This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is found, the structure is a transition state.
-
-
Analyze Results:
-
Confirm that there are no imaginary frequencies.
-
Extract the final optimized coordinates, dihedral angle, and electronic energy.
-
Protocol: TD-DFT Calculation for Excited States
This protocol is performed on the validated ground-state geometry.
-
Input Geometry:
-
Use the optimized ground-state coordinates obtained from the protocol above.
-
-
Select Computational Method:
-
Theory: Time-Dependent Density Functional Theory (TD-DFT).
-
Use the same functional and basis set as the ground-state optimization for consistency.
-
-
Run TD-DFT Calculation:
-
Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.
-
-
Analyze Results:
-
Examine the output to find the calculated vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f).
-
The oscillator strength indicates the probability of a transition; values significantly greater than zero correspond to observable peaks in an absorption spectrum.
-
Analyze the molecular orbital contributions to each transition to confirm their π→π* character.
-
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the electronic structure of this compound. By employing methods like DFT and TD-DFT, we can accurately model its non-planar ground-state geometry, quantify the aromaticity of its constituent rings, and predict its photophysical properties. This knowledge is fundamental for the rational design of this compound derivatives for targeted applications, whether in the development of advanced bio-based polymers or as scaffolds in medicinal chemistry.[6][17]
Future computational work could explore the electronic structure of substituted this compound derivatives to tune the HOMO-LUMO gap, investigate the impact of solvent effects on its conformational and spectral properties, or model its interactions with biological targets such as enzymes or DNA through molecular docking simulations.
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computational chemistry of 2,2'-Bifuran derivatives
An In-depth Technical Guide to the Computational Chemistry of 2,2'-Bifuran Derivatives
Abstract
The this compound scaffold is a privileged heterocyclic motif found in numerous pharmacologically active agents and advanced materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The inherent conformational flexibility and rich electronic landscape of the bifuran core make computational chemistry an indispensable tool for understanding its structure-property relationships and for the rational design of novel derivatives. This guide provides a comprehensive overview of the core computational methodologies employed in the study of this compound derivatives, moving from fundamental conformational analysis to the prediction of electronic properties and direct applications in drug discovery. The protocols and insights presented herein are designed to be self-validating, grounded in established theoretical principles, and directly applicable to contemporary research challenges.
Part 1: The Conformational Landscape: A Prerequisite for Predicting Function
Expertise & Causality: The three-dimensional structure of a molecule is the primary determinant of its physical properties and biological function. For this compound derivatives, the most critical conformational variable is the torsion angle (dihedral angle) between the two furan rings. This angle dictates the extent of π-conjugation across the molecule, which in turn influences its electronic properties, and governs the shape complementarity required for binding to a biological target. A failure to accurately model the conformational preferences of these molecules will invariably lead to erroneous predictions of their behavior. Therefore, a rigorous conformational analysis is the foundational step in any computational investigation.
Protocol 1: Hierarchical Conformational Search
This protocol employs a multi-step approach, starting with a computationally inexpensive method to broadly sample the conformational space before refining the results with a more accurate, but costly, method. This hierarchical strategy ensures efficiency without sacrificing accuracy.[5]
Step 1: Initial Broad Search (Molecular Mechanics)
-
Input: A 2D or 3D structure of the this compound derivative.
-
Method: Use a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. The key is to rotate the central C-C bond connecting the two furan rings through 360° in small increments (e.g., 10-15°).
-
Output: A large set of conformers with their corresponding relative energies.
-
Causality: MM methods are extremely fast, allowing for the rapid exploration of the entire potential energy surface to identify all possible low-energy regions.
Step 2: Geometry Optimization and Filtering (DFT)
-
Input: The lowest-energy conformers from the MM search (typically those within a 10-15 kcal/mol window of the global minimum).
-
Method: Perform geometry optimizations on these selected conformers using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[6][7]
-
Output: A smaller set of unique, fully optimized conformers with more accurate relative energies.
-
Causality: DFT provides a much more accurate description of the electronic structure than MM, correctly capturing the subtle electronic effects (like conjugation and steric hindrance) that determine the precise rotational barrier and the relative stability of conformers.[6]
Step 3: Final Energy Refinement
-
Input: The unique conformers from the DFT optimization.
-
Method: Perform single-point energy calculations using a larger basis set (e.g., 6-311+G(d,p)) and potentially including a dispersion correction (e.g., B3LYP-D3).[6] This refines the energy difference between the final conformers.
-
Output: Highly accurate relative energies for the stable conformers.
Mandatory Visualization: Conformational Analysis Workflow
Caption: A hierarchical workflow for accurate conformational analysis.
Data Presentation: Conformational Preferences
The primary conformers are typically described as syn (planar, eclipsed) and anti (planar, staggered), with non-planar, twisted geometries often representing the true energy minima due to a balance of conjugation and steric effects.
| Conformer Type | Typical Dihedral Angle (°) | Qualitative Description | Relative Energy (kcal/mol) |
| syn-planar | ~0 | Rings are eclipsed. High steric strain. Often a transition state. | Highest |
| Twisted | 30 - 60 | Non-planar. Good balance of conjugation and steric relief. | Lowest (Global Minimum) |
| anti-planar | ~180 | Rings are staggered. Lower steric strain. Often a local minimum or transition state. | Intermediate |
Part 2: Electronic Properties and Spectroscopic Prediction
Expertise & Causality: The arrangement of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the electronic and photophysical properties of a molecule.[8] The HOMO-LUMO energy gap is a critical parameter, correlating with chemical reactivity, kinetic stability, and the wavelength of light absorption.[9] Time-Dependent DFT (TD-DFT) extends this analysis to simulate electronic spectra, providing a direct link between computation and experimental UV-Vis spectroscopy.[10][11]
Protocol 2: Calculation of Electronic Properties and UV-Vis Spectra
This protocol assumes a stable, optimized geometry has already been obtained from the conformational analysis (Protocol 1).
Step 1: Ground-State Electronic Properties (DFT)
-
Input: The optimized 3D structure of the lowest-energy conformer.
-
Method: Perform a single-point energy calculation using DFT (e.g., B3LYP/6-311+G(d,p)). It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), as solvent polarity can significantly alter electronic properties.[11]
-
Output:
-
Energies of HOMO and LUMO.
-
HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Molecular orbital surfaces for visualization.
-
Other properties like Ionization Potential (IP ≈ -EHOMO) and Electron Affinity (EA ≈ -ELUMO).
-
Step 2: Excited-State Properties (TD-DFT)
-
Input: The same optimized structure and level of theory as Step 1.
-
Method: Run a TD-DFT calculation, requesting the calculation of several (e.g., 10-20) low-lying electronic excited states.
-
Output:
-
Excitation energies (in eV) for electronic transitions.
-
Oscillator strengths (f) for each transition (a measure of its intensity).
-
The predicted maximum absorption wavelength (λmax), corresponding to the HOMO→LUMO transition.
-
-
Causality: TD-DFT calculates the energy required to promote an electron from an occupied orbital to a virtual orbital. The transition with the highest oscillator strength typically corresponds to the λmax observed in a UV-Vis spectrum, allowing for direct comparison with experimental data.[10][12]
Mandatory Visualization: Electronic Transition Process
Caption: The HOMO-LUMO gap dictates the energy of light absorption.
Part 3: Accelerating Drug Discovery with Computational Tools
Expertise & Causality: The biological activity of this compound derivatives stems from their ability to interact with specific protein targets.[13] Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict and rationalize these interactions, thereby guiding the synthesis of more potent and selective drug candidates. This in silico approach dramatically reduces the time and cost associated with traditional trial-and-error drug discovery.
Protocol 3: Molecular Docking of this compound Ligands
Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[14][15]
Step 1: Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[13]
-
Clean Structure: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Protonate: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4).
-
Causality: This "cleaning" process ensures that the docking calculation is not biased by molecules present during crystallization and that the protein's hydrogen-bonding network is complete and accurate.
Step 2: Ligand Preparation
-
Input: The lowest-energy 3D structure of the this compound derivative (from Protocol 1).
-
Protonate & Assign Charges: Add hydrogens and assign partial atomic charges using a method like Gasteiger or AM1-BCC.
-
Define Torsions: Identify rotatable bonds to allow for conformational flexibility during docking.
Step 3: Docking Simulation
-
Define Binding Site: Define a "grid box" or sphere that encompasses the known active site of the protein.
-
Run Docking Algorithm: Use a docking program (e.g., AutoDock, GLIDE, GOLD) to systematically search for the best binding poses of the ligand within the defined site.
-
Analyze Results:
-
Binding Energy/Score: Rank the poses based on the calculated binding energy (e.g., in kcal/mol). More negative values indicate stronger predicted binding.
-
Intermolecular Interactions: Visualize the best-scoring pose to identify key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with protein residues.[16]
-
Mandatory Visualization: Molecular Docking Workflow
Caption: The systematic process of predicting ligand-protein binding.
Protocol 4: Developing a 2D-QSAR Model
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.[17]
Step 1: Dataset Curation
-
Assemble Data: Collect a series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values) against a single target.[18]
-
Data Conversion: Convert the biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Split Data: Divide the dataset into a larger "training set" (to build the model) and a smaller "test set" (to validate the model). A typical split is 80% training, 20% test.
Step 2: Descriptor Calculation
-
Input: The 2D or 3D structures of all compounds in the dataset.
-
Method: Use software (e.g., Dragon, PaDEL-Descriptor) to calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and physicochemical properties).[18]
Step 3: Model Building and Validation
-
Method: Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that correlates a subset of the calculated descriptors (the independent variables) with the biological activity (the dependent variable).[18][19]
-
Equation Form: pIC50 = c0 + c1(Desc1) + c2(Desc2) + ...
-
-
Internal Validation: Assess the statistical quality of the model using the training set. Key parameters include the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). A good model typically has R² > 0.6 and Q² > 0.5.[20]
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. The predictive power (R²pred) is calculated by comparing the predicted and experimental values. An R²pred > 0.5 indicates a reliable predictive model.[20]
Causality: A validated QSAR model can be used to predict the biological activity of new, yet-to-be-synthesized this compound derivatives. By analyzing the descriptors in the model, researchers can understand which molecular properties (e.g., size, polarity, specific functional groups) are crucial for enhancing activity, thus providing a clear roadmap for lead optimization.[17][21]
Conclusion
The computational techniques outlined in this guide—from conformational analysis and electronic property prediction to molecular docking and QSAR—form a powerful, integrated toolkit for the investigation of this compound derivatives. By applying these methods, researchers can gain deep mechanistic insights into the structure-property relationships that govern the behavior of this important class of molecules. This knowledge-driven approach is critical for accelerating the design and development of next-generation therapeutics and functional materials, transforming a once serendipitous discovery process into a rational and efficient scientific endeavor.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2,2'-Bifuran
Abstract
This technical guide provides a comprehensive overview of the methodologies for the crystal structure analysis of 2,2'-Bifuran, a key heterocyclic building block in medicinal chemistry and materials science. Despite its significance, a definitive experimental crystal structure of the parent this compound molecule has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a robust framework for researchers and drug development professionals, detailing both the prospective experimental workflow for determining its crystal structure and the computational approaches to predict its conformational preferences and packing motifs. By synthesizing established protocols with theoretical insights, this document aims to equip scientists with the necessary knowledge to undertake a thorough structural characterization of this compound and its derivatives, a critical step in understanding its structure-property relationships and in the rational design of novel therapeutics and functional materials.
Introduction to this compound
This compound (C₈H₆O₂) is an aromatic organic compound consisting of two furan rings linked by a carbon-carbon single bond.[1][2] Its unique electronic and structural properties make it a valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals and polymers.[3] The conformation of this compound, particularly the torsion angle between the two furan rings, is of significant interest as it dictates the molecule's overall shape, polarity, and ability to engage in intermolecular interactions. These factors, in turn, govern its solid-state packing and ultimately its macroscopic properties such as solubility, melting point, and stability. A precise understanding of its three-dimensional structure at the atomic level is therefore paramount for its effective application.[4]
PART 1: Synthesis and Purification of this compound
A reliable synthesis and rigorous purification of the target compound are prerequisites for obtaining high-quality single crystals. Several synthetic routes to this compound have been reported, with one common method involving the coupling of 2-lithiated furan.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add furan (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for 30 minutes.
-
Oxidative Coupling: To the solution of 2-lithiated furan, add a solution of copper(II) chloride (1.2 eq) in anhydrous THF, also pre-cooled to -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with distilled water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
PART 2: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis.[5] For a small organic molecule like this compound, which is a solid at room temperature, solution-based crystallization methods are most appropriate.[6][7] The choice of solvent is critical and should be guided by the principle that the compound is moderately soluble.[5]
Table 1: Potential Solvents for Crystallization of this compound
| Solvent System | Rationale |
| Toluene | Aromatic solvent that can engage in π-stacking interactions.[6] |
| Hexane/Ethyl Acetate | A nonpolar/polar solvent mixture allowing for fine-tuning of solubility. |
| Dichloromethane/Methanol | A polar/polar solvent system for vapor diffusion techniques. |
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., toluene) in a clean glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film perforated with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Inner Vial Preparation: Dissolve 2-5 mg of this compound in a minimal amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane) in a small, open vial.
-
Outer Vial Preparation: In a larger vial, add a few milliliters of a more volatile solvent in which this compound is poorly soluble (the "anti-solvent," e.g., methanol).
-
Assembly: Place the inner vial inside the outer vial, ensuring the solvent levels are not in contact. Seal the outer vial tightly.
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting crystallization.
-
Monitoring and Harvesting: Store the setup in a stable environment and monitor for crystal growth.
Caption: Workflow for obtaining single crystals of this compound.
PART 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, its atomic structure can be determined using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.[8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection Instrument: The mounted crystal is placed in a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to minimize thermal vibrations of the atoms, leading to better diffraction data.[8]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.[8]
Caption: General workflow for SC-XRD analysis.
PART 4: Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure.
Protocol: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors, resulting in a reflection file.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase information.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Programs such as SHELXL are commonly used for this purpose.[9]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
PART 5: Computational Analysis of this compound
In the absence of an experimental structure, computational methods can provide valuable insights into the conformational preferences and potential crystal packing of this compound.
Conformational Analysis
The key conformational degree of freedom in this compound is the torsion angle around the C2-C2' single bond. This rotation leads to two main planar conformations: the syn (or cis) and anti (or trans) conformers, along with a continuum of non-planar (twisted) conformations. Computational studies on analogous molecules like 2,2'-bithiophene suggest that the anti-planar conformation is generally more stable due to reduced steric hindrance, although a twisted conformation is also a low-energy state.
Protocol: Computational Conformational Analysis
-
Model Building: Construct the 3D structure of this compound using molecular modeling software.
-
Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94s or GAFF) suitable for organic molecules.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C2-C2' torsion angle to identify low-energy conformers.
-
Quantum Mechanical Calculations: For the low-energy conformers identified, perform higher-level quantum mechanical calculations (e.g., Density Functional Theory with a suitable basis set) to obtain more accurate geometries and relative energies.
Table 2: Predicted Conformational Data for this compound (Hypothetical)
| Parameter | syn-Conformer | anti-Conformer | Twisted Conformer |
| C2-C2' Torsion Angle | ~0° | ~180° | ~45° |
| Relative Energy (kcal/mol) | +2.5 | 0.0 | +0.5 |
| Dipole Moment (Debye) | ~1.5 | 0.0 | ~0.8 |
Note: These values are hypothetical and based on trends observed for similar molecules. Actual values would need to be determined by specific calculations.
Crystal Packing Prediction
Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements for a given molecule.[4] These methods typically involve generating a large number of trial crystal structures and then ranking them based on their calculated lattice energies.
Protocol: Crystal Packing Prediction
-
Molecular Model: Use the lowest-energy conformer(s) of this compound from the conformational analysis.
-
Packing Generation: Employ a crystal structure prediction algorithm to generate a diverse set of possible crystal packings within common organic space groups.
-
Energy Minimization: Minimize the lattice energy of each generated structure using a suitable force field or a more accurate computational method.
-
Ranking and Analysis: Rank the predicted structures by their lattice energies. Analyze the most stable predicted structures for common packing motifs (e.g., herringbone, π-stacking) and intermolecular interactions.
PART 6: Analysis of the Crystal Structure
A detailed analysis of the (experimentally determined or computationally predicted) crystal structure of this compound would involve examining several key features:
-
Molecular Conformation: The precise bond lengths, bond angles, and the C2-C2' torsion angle in the solid state.
-
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the furan rings of adjacent molecules. These interactions are crucial for the stability of the crystal lattice.
-
Packing Motif: Characterization of the overall arrangement of molecules in the unit cell.
Conclusion
The comprehensive crystal structure analysis of this compound, as outlined in this guide, is a critical endeavor for fully understanding its chemical and physical properties. While an experimental structure remains to be determined, the combination of established experimental protocols and powerful computational techniques provides a clear pathway for its elucidation. The detailed structural information obtained from such an analysis will be invaluable for the rational design of new pharmaceuticals and advanced materials that incorporate the this compound scaffold, ultimately accelerating innovation in these fields.
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Quantum Chemical Calculations for 2,2'-Bifuran: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, conformational, and electronic properties of 2,2'-Bifuran. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for the study of this important heterocyclic compound. We will explore the critical aspects of computational methodology, including the selection of appropriate functionals and basis sets, and provide a step-by-step protocol for performing and validating these calculations against available experimental and high-level theoretical data. The guide emphasizes the causality behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound, with the chemical formula C₈H₆O₂, is a heteroaromatic compound consisting of two furan rings linked at the 2-position.[1][2][3] This structural motif is a key component in a variety of natural products and synthetic materials, exhibiting interesting electronic and conformational properties.[4] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this compound is paramount for its application in fields ranging from materials science to medicinal chemistry.
Quantum chemical calculations have emerged as an indispensable tool for investigating molecular systems at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular properties with remarkable accuracy. For molecules like this compound, these methods allow us to:
-
Determine the most stable three-dimensional structures (conformers).
-
Calculate the energy barriers for rotation around the central C-C bond.
-
Predict vibrational spectra (Infrared and Raman) for comparison with experimental data.
-
Simulate electronic absorption spectra (UV-Vis) to understand electronic transitions.
-
Probe the electronic structure, including molecular orbitals and charge distribution, to infer reactivity.
This guide will walk through the process of performing such calculations, focusing on the rationale behind each step to provide a robust and scientifically sound computational protocol.
Conformational Analysis: Unraveling the Torsional Landscape
A key feature of this compound is the rotational freedom around the single bond connecting the two furan rings. This rotation gives rise to different conformers, with the most important being the syn (cisoid) and anti (transoid) forms. The relative stability of these conformers and the energy barrier separating them are crucial for understanding the molecule's overall shape and its interactions with its environment.
Theoretical Background and Experimental Insights
The torsional potential of this compound has been a subject of both experimental and theoretical investigations. Early studies combining NMR spectroscopy and ab initio calculations have shown that the anti conformer is the more stable of the two.[5] More recent high-level computational studies have provided a detailed picture of the torsional profile.
A systematic analysis using density functional theory (DFT) and coupled-cluster methods has determined the rotational barrier for this compound to be approximately 4 kcal mol⁻¹.[4] The energy difference between the anti and syn minima is around 2 kcal mol⁻¹.[4] These high-level calculations serve as a valuable benchmark for validating more computationally efficient DFT methods.
Computational Protocol for Torsional Profile Calculation
To determine the torsional potential energy surface, a series of constrained geometry optimizations are performed. The dihedral angle between the two furan rings is systematically varied, while all other geometric parameters are allowed to relax.
Step-by-Step Protocol:
-
Initial Structure Generation: Build the this compound molecule in a molecular modeling program.
-
Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional in combination with a Pople-style basis set such as 6-31G(d) or a Dunning-type basis set like cc-pVTZ offers a good balance of accuracy and computational cost for such systems.[6]
-
Constrained Optimizations: Perform a series of geometry optimizations, constraining the C-C-C-C dihedral angle that defines the ring torsion at fixed intervals (e.g., every 15 degrees from 0° to 180°).
-
Energy Extraction: Extract the electronic energy from each optimized structure.
-
Plotting the Potential Energy Surface: Plot the relative energy as a function of the dihedral angle to visualize the torsional profile, identify the minima (syn and anti conformers), and the transition state.
Geometry Optimization and Vibrational Analysis: Predicting Molecular Structure and Spectra
Once the stable conformers are identified, full geometry optimizations without any constraints are performed to obtain their equilibrium structures. Subsequent frequency calculations are crucial for two reasons: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectra.
Computational Protocol for Geometry Optimization and Frequency Calculation
Step-by-Step Protocol:
-
Input Structures: Use the optimized geometries of the syn and anti conformers from the torsional scan as starting points.
-
Full Geometry Optimization: Perform an unconstrained geometry optimization using the chosen DFT method (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Following the optimization, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy to obtain a more accurate total energy for each conformer.
-
Spectral Simulation: The calculated frequencies and intensities can be used to simulate the IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.
Data Presentation and Validation
The key geometric parameters (bond lengths and angles) of the optimized conformers should be tabulated for easy comparison.
Table 1: Calculated Geometric Parameters for the anti Conformer of this compound (B3LYP/6-31G(d))
| Parameter | Value (Å or °) |
| C2-C2' Bond Length | 1.465 |
| C2-O1 Bond Length | 1.365 |
| C5-O1 Bond Length | 1.370 |
| C2-C3 Bond Length | 1.355 |
| C3-C4 Bond Length | 1.430 |
| C4-C5 Bond Length | 1.360 |
| C2'-O1' Bond Length | 1.365 |
| C5'-O1' Bond Length | 1.370 |
| C2-C2'-C3' Angle | 129.5 |
| C2-O1-C5 Angle | 107.0 |
(Note: These are representative values and will vary slightly with the level of theory.)
The calculated vibrational frequencies should be compared with experimental IR and Raman spectra if available. This comparison is crucial for validating the chosen computational method.
Electronic Properties and UV-Vis Spectra: Insights into Reactivity and Photophysics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties, including electronic absorption spectra (UV-Vis). Analysis of the molecular orbitals (HOMO, LUMO, etc.) provides insights into the electronic structure and potential reactivity of this compound.
Computational Protocol for TD-DFT Calculations
Step-by-Step Protocol:
-
Ground State Optimization: Use the optimized ground-state geometry of the most stable conformer (anti).
-
TD-DFT Calculation: Perform a TD-DFT calculation at the same level of theory (e.g., TD-B3LYP/6-31G(d)). This will provide the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).
-
Solvent Effects: To better simulate experimental conditions, it is often necessary to include the effect of a solvent. This can be done using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.
Analysis of Molecular Orbitals
Visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the electronic transitions and the molecule's reactivity. The HOMO-LUMO energy gap is also an important indicator of the molecule's electronic stability and reactivity.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d))
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.4 |
| First Major Excitation Energy | ~4.8 (π -> π*) |
(Note: These are representative values and will vary with the level of theory and solvent.)
Conclusion: A Powerful Synergy of Theory and Experiment
This technical guide has outlined a comprehensive computational approach for the study of this compound using quantum chemical methods. By following the detailed protocols for conformational analysis, geometry optimization, vibrational frequency calculations, and electronic structure analysis, researchers can gain deep insights into the fundamental properties of this important molecule. The key to a successful computational study lies not only in the correct application of these methods but also in the critical evaluation and validation of the results against available experimental data. This synergy between theory and experiment is what drives scientific progress and enables the rational design of new molecules and materials with desired functionalities.
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An In-Depth Technical Guide to the Molecular Orbital Analysis of 2,2'-Bifuran
Abstract
2,2'-Bifuran, a heterocyclic aromatic compound, is a pivotal structural motif in numerous functional materials and pharmaceutical agents. Its chemical behavior and physical properties are intrinsically governed by its electronic structure, which arises from a delicate interplay between molecular orbitals and conformational flexibility. This guide provides a comprehensive exploration of the molecular orbital (MO) analysis of this compound, tailored for researchers, scientists, and drug development professionals. By integrating theoretical principles with computational methodologies, this document illuminates the pathway from molecular architecture to functional characteristics, emphasizing the causality behind experimental choices and grounding the analysis in authoritative scientific literature.
Introduction: The Electronic Significance of this compound
This compound is composed of two furan rings connected by a carbon-carbon single bond.[1][2] This linkage allows for rotational freedom, creating a complex conformational landscape where both planar and non-planar structures are possible. The dihedral angle between the furan rings is a critical parameter that dictates the degree of π-conjugation across the inter-ring bond, thereby influencing the molecule's electronic properties. A thorough understanding of this compound's molecular orbitals is essential as they determine its reactivity, photophysical behavior, and potential interactions with biological systems. This guide will navigate the theoretical underpinnings and practical applications of MO analysis to unlock the electronic intricacies of this versatile molecule.
Theoretical Framework: A Primer on Molecular Orbital Theory and Computational Strategies
Molecular Orbital (MO) theory offers a robust framework for describing the electronic structure of molecules by considering that atomic orbitals combine to form molecular orbitals that span the entire molecule.[3] For a molecule such as this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[4][5] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and its ability to be electronically excited.[4][6]
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for MO analysis, providing an optimal balance of accuracy and computational efficiency.[7][8]
The Rationale for Employing DFT:
DFT methods calculate a molecule's electronic structure based on its electron density, which is computationally less demanding than solving the many-electron Schrödinger equation directly. The selection of an appropriate functional and basis set is paramount for achieving accurate results. For aromatic systems like this compound, hybrid functionals such as B3LYP, which include a portion of exact Hartree-Fock exchange, often yield reliable results for both ground and excited-state properties. The choice of a suitable basis set, such as the 6-31G(d) or aug-cc-pVDZ, is crucial for an accurate representation of the electron distribution.
Conformational Dynamics: The Planar versus Twisted Conundrum
A crucial first step in the MO analysis of this compound is to elucidate its conformational preferences. The molecule can adopt a planar conformation, with the two furan rings in the same plane, or a non-planar (twisted) conformation.
-
Planar Conformation (0° or 180° dihedral angle): This geometry maximizes π-conjugation between the rings, resulting in a more delocalized electronic system. However, it also introduces steric hindrance between the hydrogen atoms on adjacent rings.
-
Non-planar Conformation (dihedral angle > 0°): Twisting around the inter-ring bond alleviates steric strain but compromises π-conjugation.
Computational studies have indicated that the ground state of this compound is a non-planar, twisted conformation, representing a compromise between the stabilizing effects of π-conjugation and the destabilizing effects of steric repulsion.
A Computational Workflow for Conformational Analysis:
Caption: A representative computational workflow for determining the most stable conformer of this compound.
A Detailed Molecular Orbital Analysis of the Ground State
With the ground state geometry (the twisted conformer) established, a detailed MO analysis can be performed. This involves examining the shapes, energies, and symmetries of the frontier molecular orbitals.
Key Insights from MO Analysis:
-
HOMO: The Highest Occupied Molecular Orbital is typically a π-type orbital with significant electron density localized on the furan rings. Its character is fundamental to understanding the molecule's susceptibility to electrophilic attack.[9]
-
LUMO: The Lowest Unoccupied Molecular Orbital is also a π-type orbital, and its energy and localization dictate the molecule's ability to accept electrons.[9]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally suggests higher reactivity and a propensity to absorb light at longer wavelengths.[10][11]
Table 1: Representative Calculated Orbital Energies and HOMO-LUMO Gap for Twisted this compound
| Molecular Orbital | Energy (eV) |
| LUMO | -0.6 |
| HOMO | -6.3 |
| HOMO-LUMO Gap | 5.7 eV |
Note: These values are illustrative and can vary based on the level of theory and basis set employed.
The Influence of Twisting on Molecular Orbitals:
As the dihedral angle between the furan rings increases, the overlap between the p-orbitals on adjacent rings diminishes. This disruption of π-conjugation has a significant impact on the molecular orbitals:
-
The HOMO energy is lowered (stabilized).
-
The LUMO energy is raised (destabilized).
-
The HOMO-LUMO gap increases.
This interplay between conformation and electronic structure is a crucial consideration for any research involving this compound and its derivatives.
Caption: The relationship between the conformation of this compound and its key electronic properties.
Experimental Protocol: A Step-by-Step Guide to Computational MO Analysis
This section outlines a detailed protocol for conducting a molecular orbital analysis of this compound using a standard quantum chemistry software package like Gaussian.
Protocol: DFT Calculation of this compound
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Generate both a planar and a twisted initial geometry. For the twisted conformer, a starting dihedral angle of around 45 degrees is a reasonable choice.
-
-
Input File Generation:
-
For each initial geometry, create an input file for the quantum chemistry software.
-
Route Section: Specify the desired calculation. For geometry optimization followed by a frequency calculation, a typical route section would be: #p B3LYP/6-31G(d) opt freq
-
Molecule Specification: Provide the atomic coordinates of the this compound molecule.
-
Charge and Multiplicity: For the neutral ground state of this compound, the charge is 0 and the multiplicity is 1.
-
-
Job Submission and Execution:
-
Submit the input file to the quantum chemistry software to initiate the calculation.
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization has successfully converged to a stationary point on the potential energy surface.
-
Frequency Calculation: Verify that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies.
-
Molecular Orbital Visualization: Utilize a visualization program to plot the HOMO, LUMO, and other relevant molecular orbitals. Analyze their shapes and spatial distributions.
-
Orbital Energies: Extract the energies of the molecular orbitals from the output file to calculate the HOMO-LUMO gap.
-
Applications in Drug Discovery and Materials Science
The insights derived from the MO analysis of this compound have significant practical implications:
-
Drug Design: Understanding the HOMO and LUMO of drug candidates containing the this compound scaffold can aid in predicting their reactivity and metabolic fate. The electrostatic potential mapped onto the electron density can identify sites prone to nucleophilic or electrophilic attack, facilitating the design of more potent and selective therapeutic agents.
-
Organic Electronics: In the development of organic semiconductors and organic light-emitting diodes (OLEDs), the HOMO-LUMO gap is a critical parameter that governs charge transport properties and emission color. Chemical modifications to the this compound core can be used to tune the HOMO and LUMO energy levels for optimized device performance.
Conclusion: A Powerful Paradigm for Molecular Engineering
The molecular orbital analysis of this compound offers a powerful framework for comprehending its electronic structure and reactivity. Through the application of computational methods like Density Functional Theory, researchers can gain profound insights into the complex relationship between the molecule's conformation and its electronic properties. This knowledge is indispensable for the rational design of novel pharmaceuticals and advanced materials based on the versatile this compound motif. The principles and protocols detailed in this guide provide a solid foundation for continued exploration and innovation in this dynamic field.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Plot of the HOMO–LUMO gap expressed as Δ E for the 2,2'-bithiophene.... Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
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ResearchGate. (n.d.). Differences of HOMO-LUMO energy gap of 2 in different solvents. Retrieved from [Link]
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Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]
-
ResearchGate. (2014, August 9). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved from [Link]
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Dalton Transactions. (n.d.). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Royal Society of Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). CONFPASS: fast DFT re-optimizations of structures from conformation searches. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO furan (24)—LUMO allene 25 interactions in the endo and exo.... Retrieved from [Link]
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Rowan Scientific. (n.d.). Molecular Orbitals. Retrieved from [Link]
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YouTube. (2023, May 12). MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. Oxford College Chemistry Courses: Scharf. Retrieved from [Link]
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ORBi. (n.d.). Molecular structure and vibrational analysis of 2-vinyl furan. Retrieved from [Link]
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YouTube. (2017, August 3). 13. Molecular Orbital Theory. MIT OpenCourseWare. Retrieved from [Link]
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PubMed Central. (n.d.). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Retrieved from [Link]
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ChemRxiv. (n.d.). Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,2'-Bifuran from Furan
Introduction: The Significance of 2,2'-Bifuran and the Strategic Advantage of Palladium-Catalyzed C-H Homocoupling
The this compound moiety is a privileged structural motif found in numerous natural products and functional materials. Its unique electronic and structural properties make it a valuable building block in the development of pharmaceuticals, organic electronics, and advanced polymers. Traditional synthetic routes to this compound often involve multi-step sequences, stoichiometric and often toxic reagents, and harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and more recently, the direct C-H activation and homocoupling of heteroarenes has emerged as a particularly atom-economical and environmentally benign strategy.
This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound from furan via direct C-H bond activation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-proven experimental protocol, and present key analytical data for the resulting product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient methodology.
Mechanistic Insights: The Palladium Catalytic Cycle in Aerobic C-H Homocoupling
The palladium-catalyzed aerobic homocoupling of furan is a powerful transformation that proceeds via a C-H activation mechanism. While the precise details of the catalytic cycle can be influenced by the specific ligands and oxidants employed, a generally accepted pathway for this type of reaction involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. For the aerobic oxidative coupling, a Pd(II) initiated cycle is most plausible.
The catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the palladium-catalyzed aerobic homocoupling of furan.
Causality Behind the Cycle:
-
C-H Activation: The active Pd(II) catalyst first reacts with a molecule of furan in a concerted metalation-deprotonation step. This is often the rate-determining step and leads to the formation of a furyl-palladium(II) intermediate. The high regioselectivity for the C5 position is attributed to the electronic properties of the furan ring, where the C5 protons are the most acidic.
-
Second C-H Activation or Ligand Exchange/Reductive Elimination: The furyl-palladium(II) intermediate can then react with a second molecule of furan. This can proceed through another C-H activation to form a di(furyl)-palladium(II) species.
-
Reductive Elimination: This di(furyl)-palladium(II) intermediate then undergoes reductive elimination to form the C-C bond of this compound and a Pd(0) species.
-
Catalyst Regeneration: The Pd(0) is then re-oxidized to the active Pd(II) state by an oxidant, which in this case is molecular oxygen, completing the catalytic cycle. Water is the sole byproduct of this aerobic oxidation.
Key Reaction Components and Their Rationale
The success of the palladium-catalyzed homocoupling of furan is critically dependent on the careful selection of the catalyst, oxidant, solvent, and reaction conditions.
| Component | Recommended | Rationale |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Readily available, effective, and well-documented for C-H activation. Other Pd(II) sources like PdCl₂(PhCN)₂ can also be effective. |
| Oxidant | Molecular Oxygen (O₂) | Environmentally benign, readily available, and produces water as the only stoichiometric byproduct. The use of a co-oxidant like Cu(OAc)₂ can sometimes facilitate the re-oxidation of Pd(0). |
| Solvent | Dimethyl Sulfoxide (DMSO) or Acetic Acid (AcOH) | Polar aprotic solvents like DMSO can coordinate to the palladium center and facilitate the C-H activation step. Acetic acid can also serve as a suitable solvent and may participate in the protonolysis steps. Anhydrous conditions are often crucial to prevent catalyst deactivation. |
| Additives/Ligands | Trifluoroacetic Acid (TFA) (optional) | The addition of an acid can sometimes enhance the catalytic activity by promoting the C-H activation step. However, for simple furan homocoupling, it may not be necessary. Ligands are often not required for this specific transformation, which simplifies the procedure. |
| Temperature | 50-100 °C | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can lead to faster reaction rates but may also result in catalyst decomposition or side reactions. |
| Atmosphere | Oxygen (balloon or sparging) | A continuous supply of oxygen is necessary to ensure the efficient regeneration of the active Pd(II) catalyst. |
Detailed Experimental Protocol
This protocol is based on the general method for the aerobic homocoupling of furans and should be adapted and optimized for specific laboratory conditions.[1][2][3]
Materials:
-
Furan (freshly distilled)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Acetic acid (AcOH, glacial)
-
Oxygen gas (balloon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 5 mol%).
-
Reagent Addition: Under a counterflow of argon or nitrogen, add anhydrous dimethyl sulfoxide (e.g., 10 mL) and glacial acetic acid (e.g., 2 mL).
-
Furan Addition: Add freshly distilled furan (e.g., 10 mmol, 1.0 equivalent) to the reaction mixture via syringe.
-
Oxygen Atmosphere: Evacuate and backfill the flask with oxygen gas three times. Finally, leave the flask under an oxygen atmosphere (a balloon filled with oxygen is sufficient).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to 24 hours depending on the specific conditions.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water (e.g., 50 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a pure product.
Data Presentation: Characterization of this compound
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| Appearance | Colorless to pale yellow oil or solid | General knowledge |
| CAS Number | 5905-00-0 | [4] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42 (dd, J = 1.8, 0.8 Hz, 2H), 6.55 (d, J = 3.3 Hz, 2H), 6.45 (dd, J = 3.3, 1.8 Hz, 2H) | Predicted and consistent with literature for substituted bifurans[5][6] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.2, 142.0, 111.8, 108.5 | Predicted and consistent with literature for substituted bifurans[5][6] |
| Mass Spectrometry (EI-MS) m/z | 134 (M⁺) | [4] |
Workflow Visualization
The experimental workflow can be summarized in the following diagram:
Figure 2: Experimental workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The progress of the reaction can be easily monitored by standard techniques like TLC and GC-MS, allowing for real-time assessment of the reaction's success. The final product's identity and purity are unequivocally confirmed by a combination of NMR spectroscopy and mass spectrometry. The expected spectroscopic data provided in the table serves as a benchmark for successful synthesis. Furthermore, the use of molecular oxygen as the terminal oxidant with water as the only byproduct enhances the safety and environmental friendliness of the procedure, contributing to its trustworthiness.
Conclusion
The palladium-catalyzed direct C-H homocoupling of furan represents a highly efficient, atom-economical, and scalable method for the synthesis of this compound. This application note provides the necessary theoretical background, a detailed experimental protocol, and key analytical data to enable researchers to successfully implement this valuable synthetic transformation. The mild reaction conditions and the use of an environmentally benign oxidant make this method a superior alternative to traditional synthetic approaches, paving the way for the streamlined production of this compound for various applications in materials science and drug discovery.
References
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Seayad, J., & Tillack, A. (2012). Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis, 2(9), 1886-1890. [Link]
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Grigg, R., & Sargent, M. V. (1966). Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic, 1966, 1905-1911. [Link]
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Pohjakallio, A. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. University of Oulu. [Link]
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Li, N. N., Zhang, Y. L., Mao, S., Gao, Y. R., Guo, D. D., & Wang, Y. Q. (2014). Palladium-catalyzed C-H homocoupling of furans and thiophenes using oxygen as the oxidant. Organic letters, 16(10), 2732–2735. [Link]
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Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2189-2197. [Link]
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Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of C-H bonds. Accounts of chemical research, 42(8), 1074–1086. [Link]
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Mori, A., et al. (2009). C–H and C–Si Functionalization of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository: Kernel. [Link]
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applications of 2,2'-Bifuran in polymer chemistry
An In-Depth Technical Guide to the Applications of 2,2'-Bifuran in Polymer Chemistry
Foreword: The Rise of a Bio-Based Building Block
In the relentless pursuit of sustainable materials that do not compromise on performance, the chemical industry is increasingly turning to biomass-derived platform chemicals. Among these, furan-based compounds, originating from non-edible carbohydrates, are carving out a significant niche. While 2,5-furandicarboxylic acid (FDCA) has been a frontrunner, its dimer, this compound, is rapidly emerging as a pivotal monomer for creating next-generation polymers. Its rigid, planar bi-heteroaromatic structure imparts unique and highly desirable properties to the resulting materials, positioning it as a superior alternative to traditional petroleum-based monomers in various high-performance applications. This guide provides researchers and material scientists with a comprehensive overview of the synthesis, polymerization, and application of this compound, grounded in field-proven protocols and mechanistic insights.
Section 1: The Gateway to Bifuran Polymers: Monomer Synthesis
The utility of this compound in polymer chemistry is primarily accessed through its functionalized derivatives, most notably this compound-5,5'-dicarboxylic acid (BFDCA) and its corresponding diester, dimethyl this compound-5,5'-dicarboxylate (DM-Bf). The efficient synthesis of these monomers is the critical first step. Palladium-catalyzed direct coupling reactions have proven to be a highly effective strategy for this purpose.[1][2]
The causality behind choosing a Pd-catalyzed approach lies in its high efficiency and selectivity, allowing for the formation of the C-C bond between two furan rings with high yields, which is essential for producing polymer-grade monomers.[3] This method represents a significant improvement over older techniques that generated more substantial metallic waste.[4]
Protocol 1: Palladium-Catalyzed Synthesis of Dimethyl this compound-5,5'-dicarboxylate (DM-Bf)
This protocol outlines a scalable, phosphine-ligand-free direct coupling method.[4]
Materials:
-
Methyl 2-furoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactor Setup: In a Schlenk flask under an argon atmosphere, add methyl 2-furoate, toluene, and trifluoroacetic acid. The inert atmosphere is crucial to prevent the oxidation of the catalyst and reagents.
-
Catalyst Addition: Add Pd(OAc)₂ and Cu(OAc)₂ to the reaction mixture. Cu(OAc)₂ acts as a co-oxidant to regenerate the active Pd(II) species, making the catalytic cycle possible.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the mixture to remove the catalyst residues. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the TFA, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield pure DM-Bf.
Section 2: High-Performance Bio-Plastics: Bifuran Polyesters via Polycondensation
One of the most promising applications of this compound derivatives is in the creation of bio-based polyesters. These polymers serve as direct competitors to petroleum-derived materials like poly(ethylene terephthalate) (PET). The incorporation of the rigid bifuran moiety into the polymer backbone significantly enhances key material properties.[5]
Causality of Enhanced Properties:
-
Elevated Glass Transition Temperature (Tg): The stiffness and planarity of the bifuran unit restrict the rotational freedom of the polymer chains. This results in a significantly higher Tg compared to analogous polyesters derived from terephthalic acid or even FDCA.[1][2][5] A higher Tg translates to better dimensional stability and heat resistance.
-
Superior Barrier Properties: The ordered packing of polymer chains containing the planar bifuran structure creates a more tortuous path for gas molecules, leading to excellent oxygen and UV barrier properties.[1][5] This is highly desirable for food packaging and protective coating applications.
-
High Thermal Stability: Bifuran-based polyesters exhibit robust thermal stability, with decomposition temperatures often exceeding 390 °C, which allows for conventional melt processing.[5]
Data Presentation: Property Comparison of Bio-Based Polyesters
| Polymer | Monomers | Tg (°C) | Td5 (°C) | Oxygen Permeability ** | Reference |
| PBBf | DM-Bf + 1,4-butanediol | 88 | 391 | Low | [5] |
| PBF | DM-FDCA + 1,4-butanediol | 46 | 392 | Low | [5] |
| PBT | Dimethyl Terephthalate + 1,4-butanediol | 43 | 399 | High | [5] |
| PEBF | DM-Bf + Ethylene Glycol | 107 | ~370 | Very Low | [3][6] |
| PEF | DM-FDCA + Ethylene Glycol | 79 | ~360 | Very Low | [5] |
| PET | Dimethyl Terephthalate + Ethylene Glycol | 75 | ~390 | High | [5] |
| Td5: Temperature at 5% mass loss. | |||||
| **Qualitative comparison. |
Protocol 2: Melt Polycondensation of Poly(ethylene bifuranoate) (PEBF)
This protocol details a two-stage melt polycondensation process, a standard industrial method for polyester synthesis.[4]
Materials:
-
Dimethyl this compound-5,5'-dicarboxylate (DM-Bf)
-
Ethylene glycol
-
Tetrabutyl titanate (TBT) or another suitable transesterification catalyst
-
High-vacuum line
-
Glass reactor suitable for high temperature and vacuum, equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Stage 1: Transesterification:
-
Charge the reactor with DM-Bf, an excess of ethylene glycol (e.g., 2.2 equivalents), and the TBT catalyst (e.g., 200-300 ppm).
-
Under a slow stream of nitrogen, heat the reactor to 180-200 °C while stirring. Methanol will be generated as a byproduct and should be distilled off.
-
Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected. This indicates the successful formation of bis(2-hydroxyethyl) bifuranoate oligomers.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 240-260 °C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr. This is the critical step where the chain-building reaction occurs. The high vacuum is necessary to remove the ethylene glycol byproduct, driving the equilibrium towards high molecular weight polymer formation.
-
A significant increase in the viscosity of the melt will be observed. Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved, which can be monitored by the torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can then be pelletized for further characterization and processing.
-
Visualization: From Monomer to Polyester
The following diagram illustrates the overall workflow for creating high-performance bifuran polyesters.
Caption: Workflow for PEBF synthesis and application.
Section 3: The Electronic Frontier: Conducting Polymers via Electropolymerization
While bifuran-based polyesters excel as structural materials, the parent this compound and its oligomers are key precursors for synthesizing conjugated polymers with valuable electronic properties. Polyfuran itself has historically been considered unstable and poorly conductive.[7][8] However, recent research has demonstrated that using oligofurans, such as this compound, as the starting monomer for electropolymerization dramatically improves the quality and performance of the resulting polymer films.[7][9]
Causality of Improved Properties: The primary issue with electropolymerizing furan monomer is the high oxidation potential required.[7] This high potential leads to over-oxidation and degradation of the polymer as it forms, resulting in a non-conjugated, low-quality material.[7][10] By starting with a longer conjugated molecule like this compound, the oxidation potential is significantly lowered (from 1.25 V for furan to 0.8 V for bifuran).[9] This milder condition allows for a controlled polymerization process, yielding stable, well-defined, and highly conjugated polyfuran films with good conductivity and electrochromic behavior.[7][8]
These electropolymerized films have applications in:
-
Sensors and Actuators [13]
Protocol 3: Electropolymerization and Characterization of Poly(this compound)
This protocol describes the potentiodynamic electropolymerization of this compound onto a conductive substrate.
Equipment & Materials:
-
Potentiostat/Galvanostat with a three-electrode cell setup.
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or a platinum button electrode.
-
Counter Electrode (CE): Platinum wire or foil.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
This compound monomer.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Solvent: Anhydrous acetonitrile or dichloromethane.
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Add the this compound monomer to a concentration of 5-10 mM. Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Anhydrous and oxygen-free conditions are vital for preventing side reactions that can terminate polymerization or degrade the polymer.
-
Electrode Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is polished (if applicable) and clean.
-
Electropolymerization (Cyclic Voltammetry):
-
Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to a potential just above the monomer's oxidation peak (e.g., +1.0 V vs. Ag/AgCl) and back.
-
Repeat this cycling for 10-20 cycles. With each cycle, an increase in the redox wave currents will be observed, indicating the deposition and growth of a conductive polymer film on the working electrode. The film will often show distinct color changes as it grows and switches between its neutral and oxidized states.
-
-
Film Characterization:
-
After polymerization, remove the working electrode, rinse it gently with the pure solvent to remove residual monomer and electrolyte, and dry it under a stream of nitrogen.
-
Spectroelectrochemistry: Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution. Record UV-Vis-NIR absorption spectra while holding the potential at different values to observe the changes in electronic structure and color between the doped (oxidized) and dedoped (neutral) states.
-
Conductivity: Measure the film's conductivity using a four-point probe or by fabricating a simple two-electrode device.
-
Morphology: Characterize the film's surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[7]
-
Visualization: Electropolymerization Setup
This diagram illustrates the fundamental setup for the electrochemical synthesis of poly(this compound) films.
Caption: Schematic of an electropolymerization cell.
Conclusion
This compound is a remarkably versatile, bio-based monomer that provides a direct pathway to two distinct classes of advanced polymers. Through polycondensation, it yields high-performance polyesters with exceptional thermal and barrier properties, making them ideal sustainable materials for packaging and engineering applications. Through electropolymerization, it forms stable, conducting polymers with promising electro-optical properties suitable for organic electronics. The protocols and data presented herein provide a robust foundation for researchers to explore and innovate with this powerful building block, driving the future of sustainable and functional materials.
References
-
University of Oulu. (2020). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO. [Link]
-
Sheberla, D., Patra, S., Wijsboom, Y. H., et al. (2014). Conducting polyfurans by electropolymerization of oligofurans. Chemical Science. [Link]
-
University of Oulu. (2020). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO. [Link]
-
Kainulainen, T. P., Hedenqvist, M. S., et al. (2019). Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. Biomacromolecules. [Link]
-
Ye, M., Kuo, M. J., & Lobo, R. F. (2018). Oxidative coupling of 2-methyl furoate: a scalable synthesis of Dimethyl this compound-5,5'-dicarboxylate. ResearchGate. [Link]
-
Kaneko, T., et al. (2018). Biobased Poly(Schiff-Base) Composed of Bifurfural. ACS Omega. [Link]
-
Kaur, S., Findlay, N. J., Kanibolotsky, A. L., et al. (2012). Electrochromic properties of a poly(dithienylfuran) derivative featuring a redox-active dithiin unit. Polymer Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Yigit, S., et al. (1999). Electrochemical polymerization of furan and 2-methylfuran. OpenMETU. [Link]
-
Wang, J., et al. (2016). Poly(mono-, bi- or trifuran): effect of oligomer chain length on the electropolymerization performances and polymer properties. RSC Publishing. [Link]
-
Kainulainen, T. P., et al. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Macromolecules. [Link]
-
Sheberla, D., et al. (2015). Conducting polyfurans by electropolymerization of oligofurans. PubMed. [Link]
-
ACS Catalysis. (2021). Catalytic Transformation of the Furfural Platform into Bifunctionalized Monomers for Polymer Synthesis. ACS Publications. [Link]
-
ResearchGate. (n.d.). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. [Link]
-
Kaur, S., et al. (2012). Electrochromic properties of a poly(dithienylfuran) derivative featuring a redox-active dithiin unit. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Organic and polymer transistors for electronics. [Link]
-
ResearchGate. (n.d.). A study of polymers obtained by oxidative coupling of furan monomers. [Link]
-
ResearchGate. (n.d.). Study of a bifuran vs. bithiophene unit for the rational design of π-conjugated systems. What have we learned?. [Link]
-
ResearchGate. (n.d.). Oxidative Coupling Polymerization. [Link]
-
Gregory, A., & Gibson, M. I. (2018). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. PMC. [Link]
-
ResearchGate. (n.d.). Impact of polymer chemistry on application of polyurethane/ureas in organic thin film transistors. [Link]
-
Journal of Materials Chemistry. (n.d.). Post-polymerization functionalization of poly(3,4-ethylenedioxythiophene) films by 1-fluoro-2-nitro-4-azidobenzene: electrochromism and redox behavior. RSC Publishing. [Link]
-
Inzelt, G., et al. (2019). Thin Functional Polymer Films by Electropolymerization. MDPI. [Link]
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Synthesis of High-Performance Polyesters from 2,2'-Bifuran: A Detailed Guide for Researchers
Introduction: The Imperative for Advanced Bio-Based Polymers
The escalating demand for sustainable materials has catalyzed a paradigm shift in polymer science, steering focus towards bio-based alternatives to conventional petroleum-derived plastics. Among the promising candidates, furan-based polymers have garnered significant attention due to their renewable origins and the potential to exhibit superior properties. 2,2'-Bifuran, a unique molecular scaffold, presents a compelling platform for the design of high-performance polyesters. Its rigid, conjugated structure can impart enhanced thermal stability, mechanical strength, and barrier properties to the resulting polymers, making them suitable for demanding applications in packaging, electronics, and automotive industries.
This technical guide provides a comprehensive overview of the synthesis of high-performance polyesters derived from this compound. We will delve into the critical aspects of monomer synthesis, polymerization methodologies, and material characterization, offering detailed protocols and the scientific rationale behind experimental choices. This document is intended for researchers and scientists engaged in the development of next-generation sustainable polymers.
Monomer Synthesis: The Gateway to Bifuran Polyesters
The cornerstone of high-performance bifuran polyesters is the purity and availability of the difunctional monomer, primarily this compound-5,5'-dicarboxylic acid (BFDCA) or its dimethyl ester derivative (DM-Bf). The synthesis of these monomers is a critical first step that dictates the quality and properties of the final polymer. A prevalent and efficient method involves the palladium-catalyzed homocoupling of a 5-substituted-2-halofuran derivative.
Protocol 1: Synthesis of Dimethyl this compound-5,5'-dicarboxylate (DM-Bf)
This protocol is adapted from a palladium-catalyzed, phosphine-ligand-free direct coupling method, which offers high yields and purity.
Workflow for DM-Bf Synthesis
Caption: Workflow for the synthesis of Dimethyl this compound-5,5'-dicarboxylate (DM-Bf).
Materials:
-
Methyl 5-bromo-2-furoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromo-2-furoate, potassium carbonate (2.0 equivalents), and palladium(II) acetate (0.01-0.05 mol%).
-
Solvent Addition: Add anhydrous DMAc to the flask. The concentration of the starting material should be around 0.5-1.0 M.
-
Reaction: Stir the mixture and heat to 120-140 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by cold methanol to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 60-80 °C to a constant weight. The product, dimethyl this compound-5,5'-dicarboxylate, often precipitates in nearly pure form.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, 2H), 6.90 (d, 2H), 3.93 (s, 6H).
-
Melting Point: 215-218 °C
Polymerization: Building High-Performance Polyesters
The synthesis of high-performance polyesters from DM-Bf is typically achieved through melt polycondensation, a robust and scalable technique. This two-stage process involves an initial transesterification step followed by a polycondensation step under high vacuum and elevated temperatures.
Protocol 2: Synthesis of Poly(ethylene this compound-5,5'-dicarboxylate) (PEBF) via Melt Polycondensation
This protocol describes the synthesis of PEBF, a polyester with a high glass transition temperature and excellent barrier properties.
Melt Polycondensation Workflow
Caption: Two-stage melt polycondensation process for the synthesis of PEBF.
Materials:
-
Dimethyl this compound-5,5'-dicarboxylate (DM-Bf)
-
Ethylene glycol
-
Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃) as catalyst
-
Antioxidant (e.g., triphenyl phosphite), optional
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection
-
Heating bath or mantle with precise temperature control
-
High-vacuum pump
Procedure:
-
Charging the Reactor: Charge the polymerization reactor with DM-Bf and ethylene glycol (molar ratio of 1:1.5 to 1:2.2).
-
Catalyst Addition: Add the catalyst (e.g., TBT, 200-500 ppm relative to the diacid) and an optional antioxidant.
-
Stage 1: Transesterification:
-
Under a slow stream of nitrogen, heat the reactor to 180-220 °C while stirring.
-
Methanol will be generated and should be distilled off. The reaction is complete when approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 240-260 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mbar.
-
Excess ethylene glycol will be distilled off.
-
Continue the reaction under high vacuum and elevated temperature. The progress of the polymerization can be monitored by the increase in the stirrer's torque, which correlates with the increase in melt viscosity.
-
This stage can take 3-5 hours.
-
-
Polymer Extrusion: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand.
-
Pelletizing: The solidified polymer strand is then pelletized for further processing and characterization.
Characterization of Bifuran Polyesters
A comprehensive characterization of the synthesized polyesters is crucial to understand their structure-property relationships.
| Property | Technique | Typical Values for PEBF |
| Chemical Structure | ¹H NMR, FTIR | Confirmation of ester linkages and bifuran structure. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mₙ: 20,000 - 40,000 g/mol |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T₉): 106-108 °C; Melting Temperature (Tₘ): ~240 °C. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 340 °C. |
| Mechanical Properties | Tensile Testing | High tensile modulus. |
| Barrier Properties | Oxygen and Water Vapor Permeability Tests | Superior to Poly(ethylene terephthalate) (PET). |
| UV-Blocking | UV-Vis Spectroscopy | Excellent UV-shielding capability. |
Field-Proven Insights and Causality
-
Catalyst Choice: Titanium-based catalysts like TBT are highly effective for both transesterification and polycondensation, leading to faster reaction rates. Antimony compounds are also widely used, particularly in industrial settings for PET production, and can be applied to bifuran polyesters. The choice of catalyst can influence the final color and thermal stability of the polymer.
-
Monomer Ratio: An excess of the diol (e.g., ethylene glycol) is used in the initial stage to drive the transesterification equilibrium towards the formation of the bis(2-hydroxyethyl) ester and to compensate for diol loss during the high-vacuum polycondensation stage.
-
Thermal Oxidation: Both the bifuran monomer and the resulting polyester can be susceptible to thermal oxidation, which can lead to discoloration. The addition of antioxidants during polymerization can mitigate this issue, resulting in a polymer with improved color and enhanced stability during melt processing.
-
Copolymerization: The properties of bifuran polyesters can be tailored by copolymerization with other diacids or diols. For instance, incorporating flexible aliphatic diacids can reduce the rigidity and melting point, while introducing other bio-based monomers can further enhance the sustainability profile of the final material.
Conclusion
The synthesis of high-performance polyesters from this compound represents a significant advancement in the field of sustainable polymers. The unique chemical structure of the bifuran moiety imparts a desirable combination of high thermal stability, excellent barrier properties, and UV-shielding capabilities. The protocols and insights provided in this guide offer a robust framework for researchers to explore and optimize the synthesis and properties of these promising bio-based materials. Further research into catalysis, process optimization, and copolymerization will undoubtedly expand the application landscape of this compound-based polyesters, paving the way for a more sustainable future in the plastics industry.
References
- A furan-based synthetic biopolymer composed of a bifuran monomer and ethylene glycol was synthesized through melt polycondensation, and the resulting polyester was found to have promising thermal and mechanical properties. The bifuran monomer, dimethyl 2,2′-bifuran-5,5′-dicarboxylate, was prepared using a palladium-catalyzed, phosphine ligand-free direct coupling protocol.
Application Notes & Protocols: 2,2'-Bifuran as a Novel Monomeric Platform for High-Performance Bioplastics
Abstract: The imperative to transition from a fossil-fuel-based economy to a sustainable, circular one has catalyzed significant research into renewable materials. Furan-based polymers, derived from biomass, have emerged as leading candidates to replace petroleum-based plastics like poly(ethylene terephthalate) (PET).[1][2] While 2,5-furandicarboxylic acid (FDCA) has been the primary focus, this document explores the synthesis and polymerization of a related, yet structurally distinct monomer: 2,2'-bifuran. Polyesters derived from this compound exhibit compelling properties, including exceptionally high glass transition temperatures, inherent UV-blocking capabilities, and excellent gas barrier performance, positioning them as a promising new class of high-performance bioplastics.[3][4] These application notes provide a comprehensive guide for researchers, detailing the synthesis of the key monomer, dimethyl this compound-5,5'-dicarboxylate, its subsequent polymerization via melt polycondensation, and an analysis of the resulting polymer's properties.
Introduction: The Rationale for Bifuran-Based Polymers
The global demand for sustainable materials has driven the development of bioplastics.[5] Furan derivatives, sourced from the dehydration of C5 and C6 sugars in lignocellulosic biomass, are pivotal platform chemicals in this endeavor.[6][7] The most well-studied furan-based polyester, poly(ethylene furanoate) (PEF), is synthesized from FDCA and ethylene glycol. PEF often outperforms its fossil-based analogue, PET, particularly in gas barrier properties.[8]
However, the exploration of other furanic structures can unlock new functionalities. The this compound scaffold, a planar biheteroaryl system, introduces enhanced rigidity into the polymer backbone compared to the single furan ring in FDCA.[4] This structural modification has profound effects on the material's properties. Polyesters synthesized from this compound dicarboxylate monomers demonstrate significantly higher glass transition temperatures (Tg) than their FDCA or terephthalic acid counterparts.[3][4] This translates to better thermal stability and performance at elevated temperatures. Furthermore, the extended conjugated system of the bifuran unit imparts strong UV-light absorption, offering potential for integrated UV-blocking functionality in applications like packaging and coatings.[4]
This guide focuses on the practical synthesis and polymerization of dimethyl this compound-5,5'-dicarboxylate, a key monomer for producing these advanced bioplastics.
Figure 1: Conceptual workflow from biomass to furan- and bifuran-based bioplastics.
Monomer Synthesis: Dimethyl this compound-5,5'-dicarboxylate
The synthesis of high-purity monomers is critical for achieving high molecular weight polymers. A robust method for creating the bifuran scaffold is through a palladium-catalyzed direct C-H coupling reaction.[9] This protocol is adapted from established literature procedures.[3][9]
Principle of the Reaction
The synthesis involves a direct arylation reaction, coupling methyl 2-furancarboxylate with methyl 5-bromofuran-2-carboxylate. This C-H activation approach is more atom-economical than traditional cross-coupling reactions that require organometallic reagents. The palladium catalyst, in conjunction with a pivalic acid co-catalyst, facilitates the formation of the C-C bond between the two furan rings.
Figure 2: Reaction scheme for the synthesis of the bifuran diester monomer.
Experimental Protocol
Materials:
-
Methyl 2-furancarboxylate
-
Methyl 5-bromofuran-2-carboxylate
-
Potassium acetate (KOAc), anhydrous
-
Pivalic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Argon gas (high purity)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating plate
Procedure:
-
Inert Atmosphere Setup: Assemble a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a balloon filled with argon to the top of the condenser. Evacuate the flask and backfill with argon. Repeat this cycle five times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add the following reagents in order:
-
Methyl 5-bromofuran-2-carboxylate (e.g., 837 mg, 1 equiv)
-
Potassium acetate (e.g., 785 mg, 2 equiv)
-
Pivalic acid (e.g., 126 mg, 0.3 equiv)
-
Palladium(II) acetate (e.g., 9 mg, 0.01 equiv)
-
Methyl 2-furancarboxylate (e.g., 6 mL, 14 equiv) (serves as both reactant and solvent).
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under the argon atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter to remove inorganic salts.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure dimethyl this compound-5,5'-dicarboxylate as a solid.
-
Polymerization: Synthesis of Poly(ethylene bifuranoate) (PEBF)
The synthesized bifuran diester monomer can be polymerized with a diol, such as ethylene glycol, via a two-stage melt polycondensation process. This is a standard and scalable method for producing high molecular weight polyesters.[3][9]
Principle of the Reaction
The polymerization occurs in two distinct stages:
-
Transesterification: The dimethyl this compound-5,5'-dicarboxylate monomer reacts with excess ethylene glycol at elevated temperatures in the presence of a catalyst. This reaction eliminates methanol and forms a low molecular weight oligomer, bis(2-hydroxyethyl) this compound-5,5'-dicarboxylate.
-
Polycondensation: The temperature is further increased, and a high vacuum is applied. The hydroxyl end-groups of the oligomers react with each other, eliminating ethylene glycol and progressively increasing the polymer chain length to yield a high molecular weight polyester.
Figure 3: Two-stage melt polycondensation workflow for PEBF synthesis.
Experimental Protocol
Materials:
-
Dimethyl this compound-5,5'-dicarboxylate (synthesized in Section 2)
-
Ethylene glycol, polymer grade
-
Tetrabutyl titanate (TBT) or another suitable transesterification catalyst
-
Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
Polymerization reactor equipped with mechanical stirrer, nitrogen/vacuum inlet, and distillation outlet.
Procedure:
-
Reactor Charging (Transesterification):
-
Charge the reactor with dimethyl this compound-5,5'-dicarboxylate and ethylene glycol (typically a 1:2.2 molar ratio).
-
Add the transesterification catalyst (e.g., TBT, ~200-400 ppm relative to the diester).
-
Begin purging the system with nitrogen while stirring.
-
-
Stage 1 - Transesterification:
-
Gradually heat the reactor to 180-200 °C under a slow nitrogen stream.
-
Methanol will begin to distill off as the reaction proceeds.
-
Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
-
Catalyst Addition and Pre-Polycondensation:
-
Add the polycondensation catalyst (e.g., Sb₂O₃, ~300-500 ppm).
-
Slowly increase the temperature to 220-230 °C.
-
-
Stage 2 - Polycondensation:
-
Gradually reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes.
-
Increase the temperature to the final polycondensation temperature, typically 240-250 °C.
-
A significant increase in melt viscosity will be observed as the molecular weight builds. Ethylene glycol will be distilled off and collected.
-
Continue the reaction until the desired melt viscosity is achieved, indicated by the torque on the mechanical stirrer. This stage can take 3-5 hours.
-
-
Polymer Extrusion and Quenching:
-
Once the reaction is complete, pressurize the reactor with nitrogen.
-
Extrude the molten polymer from the reactor into a cold water bath to quench it, forming an amorphous strand.
-
Pelletize the strand for subsequent characterization and processing.
-
Material Properties and Characterization
Polymers derived from this compound exhibit a unique and advantageous set of properties compared to other furanic and aromatic polyesters.
Data Presentation
The following table summarizes key thermal and mechanical properties of poly(ethylene bifuranoate) (PEBF) and poly(butylene bifuranoate) (PBBf) in comparison to their well-established counterparts, PEF, PET, and PBT.
| Property | PEBF | PBBf | PEF | PET | PBT |
| Glass Transition Temp. (Tg), °C | ~107[4] | ~80[4] | ~75-85[8] | ~70-80 | ~22-43 |
| Melting Temp. (Tm), °C | Amorphous | Amorphous | ~210-215[8] | ~250-260 | ~225 |
| Decomposition Temp. (Td5), °C | ~390-400[4] | ~390-400[4] | ~350[8] | ~400-420 | ~390-410 |
| Tensile Modulus, GPa | High | High | ~2.0-2.5[10] | ~2.8-3.1 | ~2.3-2.4 |
| Oxygen Permeability | Excellent Barrier[3] | Excellent Barrier[4] | Very Good Barrier[10] | Moderate Barrier | Moderate Barrier |
| UV-Blocking | Significant[4] | Significant[4] | Moderate | Poor | Poor |
| Note: Homopolymers of PEBF and PBBf tend to be amorphous, which can be advantageous for transparent film applications. Crystallinity can be induced through copolymerization or annealing.[4] | |||||
| Note: The bifuran structure provides a high tensile modulus, indicating a stiff and strong material.[9] | |||||
| Note: Oxygen permeability is significantly lower than PET, comparable to or better than PEF. |
Key Insights
-
Thermal Stability: The most striking feature of bifuran-based polyesters is their significantly elevated glass transition temperature (Tg). The Tg of PEBF is approximately 20-30 °C higher than that of PEF and PET.[4] This is a direct result of the increased rigidity and planarity of the this compound unit, which restricts the rotational freedom of the polymer chains. This enhanced thermal stability makes these materials suitable for applications requiring higher service temperatures.
-
Barrier Properties: Like PEF, bifuran polyesters exhibit excellent gas barrier properties, particularly against oxygen.[3][4] This makes them highly suitable for food and beverage packaging, extending shelf life and preserving product quality.
-
Inherent UV-Protection: The extended π-conjugated system of the bifuran moiety allows the polymer to absorb a significant amount of UV radiation.[4] This property is highly desirable for protecting UV-sensitive contents, such as pharmaceuticals, food, and beverages, without the need for additional UV-blocking additives.
-
Amorphous Nature: The homopolymers are often amorphous, leading to high transparency.[4] This is beneficial for bottle and film applications where clarity is essential. The lack of a melting point in the homopolymer can be overcome by copolymerization with FDCA or other monomers to introduce crystallinity and further tune the mechanical properties.[4]
Conclusion and Future Outlook
Future research should focus on optimizing the catalytic systems for both monomer synthesis and polymerization to improve efficiency and reduce costs. Furthermore, extensive studies into the biodegradability of bifuran-based polyesters are necessary to fully assess their end-of-life options and confirm their place in a sustainable, circular economy.[11] The copolymerization of bifuran diesters with other bio-based monomers also presents a rich field of investigation for fine-tuning material properties for a wide array of specialized applications, from advanced packaging to engineering plastics.
References
- Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry (RSC Publishing).
- Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). MDPI.
- Application Notes & Protocols: Synthesis and Applications of Furan-Based Polymers. Benchchem.
- Enzymatic synthesis of furan-based polymers. American Chemical Society.
- Application Notes and Protocols for Solution Polymerization of 2,5-Furandicarboxylic Acid (FDCA). Benchchem.
- Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka.
- Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing.
- A Perspective on PEF Synthesis, Properties, and End-Life. Frontiers.
- Biodegradable Properties of PET Analogous Furan‐Based Polyesters in the Seas. Wiley Online Library.
- Bio-based polymers synthesized from furan derivatives | Request PDF. ResearchGate.
- Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). MDPI.
- Polyethylene furanoate (PEF) and its synthesis via ring-opening... ResearchGate.
- Polyethylene Furanoate (PEF) Material Guide: Bio-based Polymer. SpecialChem.
- Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase. NIH.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
- Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides | Request PDF. ResearchGate.
- Synthesis of biochemical 2,5‐furandicarboxylic acid (FDCA) from biomass. ResearchGate.
- Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. NIH.
- UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol | Macromolecules. ACS Publications.
- Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO.
- Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters | Biomacromolecules. ACS Publications.
- This compound | 5905-00-0 | FAA90500. Biosynth.
- Synthesis and Photo-Polymerization of Bio-Based Furanic Compounds Functionalized by 2-Hydroxypropyl Methacrylate Group(s). ResearchGate.
- This compound. CymitQuimica.
- [this compound]-5-carboxylic acid|RUO|Supplier. Benchchem.
- This compound | C8H6O2 | CID 80006. PubChem.
- Sustainable Bioplastics for Food Packaging Produced from Renewable Natural Sources. MDPI.
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Application Notes and Protocols for 2,2'-Bifuran Derivatives in Dye-Sensitized Solar Cells
For Distribution To: Researchers, scientists, and drug development professionals exploring next-generation photovoltaic technologies.
Introduction: The Strategic Advantage of 2,2'-Bifuran Derivatives in DSSCs
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and environmentally benign alternative to conventional silicon-based solar cells. The efficiency and stability of DSSCs are intrinsically linked to the molecular architecture of the sensitizing dye. In this context, this compound derivatives have emerged as a compelling class of organic sensitizers. Their rigid and planar structure facilitates efficient π-conjugation, which is crucial for broad light absorption and effective intramolecular charge transfer. The donor-π-acceptor (D-π-A) design is a widely adopted strategy for high-performance organic dyes, where the this compound moiety often serves as a key component of the π-bridge, connecting an electron-donating group to an electron-accepting anchoring group.[1] This configuration promotes the unidirectional flow of electrons upon photoexcitation, a fundamental process for efficient charge separation and injection into the semiconductor's conduction band.[1] Furthermore, the development of bi-anchoring dyes, featuring two acceptor groups, has shown to enhance both the dye's adsorption onto the TiO₂ surface and its light-harvesting capabilities.[1][2] This application note provides a comprehensive guide to the synthesis of a representative this compound-based dye and the subsequent fabrication and characterization of a high-performance DSSC.
PART 1: Synthesis of a Representative this compound Dye
This section outlines the synthesis of a D-π-A type sensitizer based on a this compound core with a cyanoacetic acid anchoring group. The synthesis involves two main stages: the preparation of the core aldehyde and its subsequent condensation with the anchoring group.
Protocol 1: Synthesis of this compound-5,5'-dicarbaldehyde
This protocol describes the synthesis of the key intermediate, this compound-5,5'-dicarbaldehyde, a crucial building block for many bifuran-based dyes.[2][3]
Materials:
-
5-bromofuran-2-carbaldehyde
-
(5-formylfuran-2-yl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Dioxane
-
Ethyl acetate
-
Standard glassware for organic synthesis (reflux setup, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and a catalytic amount of Pd(PPh₃)₄.
-
Add K₂CO₃ (3.0 eq) and dioxane as the solvent.
-
Reflux the reaction mixture for 10-12 hours under an inert atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound-5,5'-dicarbaldehyde.
Protocol 2: Synthesis of the Final Bifuran Dye with Cyanoacetic Acid Anchor
This protocol details the Knoevenagel condensation of the bifuran dialdehyde with cyanoacetic acid to introduce the anchoring groups necessary for binding to the TiO₂ surface.[2][3]
Materials:
-
This compound-5,5'-dicarbaldehyde (from Protocol 1)
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound-5,5'-dicarbaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add cyanoacetic acid (2.2 eq) to the solution.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold acetonitrile.
-
Dry the product under vacuum to obtain the final this compound dye.
PART 2: Fabrication of the Dye-Sensitized Solar Cell
The fabrication of a DSSC is a multi-step process involving the preparation of the photoanode, counter electrode, and cell assembly.
Protocol 3: Preparation of TiO₂ Paste
A stable and well-dispersed TiO₂ paste is critical for forming a uniform and crack-free mesoporous photoanode.[1][4]
Materials:
-
TiO₂ nanoparticles (e.g., Degussa P25)
-
α-terpineol
-
Ethyl cellulose
-
Ethanol
-
Nitric acid (optional, for peptization)
-
Mortar and pestle
-
Ultrasonic bath/homogenizer
Procedure:
-
Grind 1.0 g of TiO₂ powder in a mortar.
-
Slowly add a mixture of ethanol and a few drops of dilute nitric acid while grinding to form a paste.
-
Transfer the paste to a beaker and add 3.8 g of α-terpineol and 0.5 g of ethyl cellulose (previously dissolved in ethanol).
-
Stir the mixture vigorously and sonicate for 30 minutes to ensure a homogenous dispersion.[4]
-
Remove excess solvent using a rotary evaporator at 60°C under reduced pressure to achieve the desired viscosity.[4]
Protocol 4: Photoanode Fabrication (Doctor-Blade Method)
The doctor-blade technique is a widely used method for depositing a uniform TiO₂ film on a conductive glass substrate.[5][6][7]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (from Protocol 3)
-
Scotch tape
-
Glass rod or microscope slide
-
Hot plate
-
Muffle furnace
Procedure:
-
Clean the FTO glass sequentially with detergent, deionized water, and ethanol in an ultrasonic bath.
-
Apply two layers of Scotch tape on opposite edges of the conductive side of the FTO glass to act as spacers, controlling the film thickness.
-
Place a small amount of the TiO₂ paste at one end of the FTO glass.
-
Spread the paste across the substrate with a single, smooth motion using the edge of a glass rod or microscope slide, resting on the tape spacers.
-
Remove the tape carefully.
-
Dry the film on a hot plate at 120°C for 10 minutes.
-
Sinter the TiO₂ film in a muffle furnace using a ramping temperature profile, typically holding at 450-500°C for 30 minutes to remove organic binders and ensure good particle necking.[7]
-
Allow the photoanode to cool down to room temperature slowly.
Protocol 5: Dye Sensitization
This step involves the adsorption of the this compound dye onto the surface of the mesoporous TiO₂ film.
Materials:
-
Sintered TiO₂ photoanode (from Protocol 4)
-
This compound dye (from Protocol 2)
-
Anhydrous ethanol or a suitable solvent mixture (e.g., acetonitrile/tert-butanol)
-
Beaker or petri dish
Procedure:
-
Prepare a dye solution of the this compound derivative (typically 0.3-0.5 mM) in anhydrous ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.
-
Immerse the warm (around 80°C) sintered TiO₂ photoanode into the dye solution.
-
Keep the photoanode in the dye solution for 12-24 hours in a dark, sealed container to allow for complete dye adsorption.
-
After sensitization, remove the photoanode from the dye solution and rinse with anhydrous ethanol to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of air or nitrogen.
Protocol 6: Counter Electrode Preparation
A platinum-coated counter electrode is commonly used to catalyze the reduction of the electrolyte.
Materials:
-
FTO coated glass
-
Chloroplatinic acid (H₂PtCl₆) solution (e.g., 5 mM in 2-propanol)
-
Hot plate or furnace
Procedure:
-
Clean a piece of FTO glass as described in Protocol 4.
-
Deposit a few drops of the chloroplatinic acid solution onto the conductive side of the FTO glass.[2]
-
Heat the glass on a hot plate or in a furnace at 380-400°C for 20-30 minutes to thermally decompose the precursor and form a thin, transparent layer of platinum.[2]
-
Let the counter electrode cool to room temperature.
Protocol 7: DSSC Assembly
The final step is to assemble the components into a sandwich-type solar cell.
Materials:
-
Dye-sensitized photoanode (from Protocol 5)
-
Platinum counter electrode (from Protocol 6)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Binder clips
Procedure:
-
Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100°C while pressing gently to seal the cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a coverslip.
-
Use binder clips to hold the cell together for characterization.
PART 3: Characterization and Performance Evaluation
Photophysical and Electrochemical Properties
The performance of a dye is largely dictated by its photophysical and electrochemical properties. A summary of typical data for bifuran-based dyes is presented below.
| Dye ID | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| HB-1 | 450 | 35,000 | -5.45 | -3.10 | 2.35 |
| HB-2 | 465 | 42,000 | -5.38 | -3.15 | 2.23 |
| HB-3 | 472 | 48,000 | -5.32 | -3.20 | 2.12 |
Protocol 8: Photovoltaic Performance Measurement (I-V Characterization)
The current-voltage (I-V) characteristics of the DSSC are measured under simulated sunlight to determine its key performance parameters.[10][11]
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2401)
-
Computer with control and data acquisition software
Procedure:
-
Place the assembled DSSC under the solar simulator.
-
Connect the photoanode (working electrode) and the counter electrode to the source meter.
-
Apply a voltage sweep from reverse to forward bias (e.g., -0.1 V to 0.8 V) and measure the corresponding current.
-
Record the I-V data and plot the current density (J) versus voltage (V).
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (η) using the following formula:
η (%) = (Jsc × Voc × FF) / Pin × 100
where Pin is the incident light power density (100 mW/cm²).
Protocol 9: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal charge transfer processes and recombination kinetics within the DSSC.[12][13]
Equipment:
-
Potentiostat with a frequency response analyzer
-
Solar simulator or a controlled light source
Procedure:
-
Connect the DSSC to the potentiostat in a two-electrode configuration.
-
Illuminate the cell with a constant light intensity.
-
Apply a DC bias voltage (typically the Voc of the cell) and superimpose a small AC voltage perturbation (e.g., 10 mV).
-
Sweep the frequency of the AC perturbation over a wide range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z'' vs. Z').
-
The Nyquist plot typically shows three semicircles corresponding to the charge transfer resistance at the counter electrode/electrolyte interface (high frequency), the electron transport and recombination at the TiO₂/dye/electrolyte interface (intermediate frequency), and the Nernst diffusion of the redox species in the electrolyte (low frequency).[13][14]
-
Fit the impedance data to an appropriate equivalent circuit model to extract quantitative information about the different resistive and capacitive elements within the cell.
Visualizations
Molecular Structure of a Representative this compound Dye
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
Energy Level Diagram of a Bifuran-Based DSSC
Caption: Energy level diagram illustrating the operational principle of a bifuran-based DSSC.
References
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Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]
-
Study of the Dye Sensitized Solar Cells I–V characterisation process. (2016). International Journal of Sciences and Techniques of Automatic control & computer engineering. [Link]
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Dye Solar Cells – Part 2: Impedance Measurements. (n.d.). Gamry Instruments. [Link]
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TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020). ResearchGate. [Link]
-
An overview of the preparation and application of counter electrodes for DSSCs. (2023). National Institutes of Health. [Link]
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Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Texas at Austin. [Link]
-
How to set up an experiment of electrochemical impedance spectroscopy (EIS) to understand the resistance in a DSSC (dye sensitized solar cell)? (2019). ResearchGate. [Link]
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(PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020). ResearchGate. [Link]
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TiO2 Paste For DSSC Photoanode Preparation and Opt. (n.d.). Scribd. [Link]
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Facile and rapid preparation of platinum counter electrodes for dye-sensitized solar cells. (2016). ScienceDirect. [Link]
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Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. (2023). RSC Publishing. [Link]
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iv measurements of dye-sensitized solar cells (dssc) – effects of scan rate. (n.d.). ML System. [Link]
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Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). SOP Transactions on Nano-technology. [Link]
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Transparent Platinum Counter Electrode Prepared by Polyol Reduction for Bifacial, Dye-Sensitized Solar Cells. (2017). MDPI. [Link]
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Synthesis of 5,5′-Diformyl-2,2′-difuran from 2-Furfural by Photochemical Aryl Coupling. (2018). ResearchGate. [Link]
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Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells. (2005). PubMed. [Link]
-
Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. (2023). MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. [Link]
- Method for preparing platinum counter electrode of dye-sensitized solar. (n.d.).
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Titanium Dioxide Nanoparticles Preparation for Dye Sensitized Solar Cells Applications Using Sol-Gel Method. (2016). JACS Directory. [Link]
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IV Characterization of Dye Sensitized Solar Cell Using Cost Effective Automated Load Variable Method. (n.d.). Worldwidejournals.com. [Link]
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Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. (2005). ACS Publications. [Link]
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Deposition of TiO 2 films by doctor blade process and a subsequent... (n.d.). ResearchGate. [Link]
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Synthesis TiO2 with doctor blade technique for dye sensitized solar cell. (n.d.). RDI-SNRU. [Link]
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Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. (2023). National Institutes of Health. [Link]
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I-V Characteristics of DSSC. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: 2,2'-Bifuran as a Versatile Building Block for High-Performance Organic Semiconductors
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Organic semiconductors are at the forefront of next-generation electronics, promising flexible, lightweight, and low-cost devices such as field-effect transistors and photovoltaics.[1][2] The performance of these materials is critically dependent on the molecular design of their constituent building blocks. This document provides a detailed examination of 2,2'-bifuran, an electron-rich heteroaromatic compound, as a compelling alternative to the more ubiquitous 2,2'-bithiophene for constructing high-performance organic semiconductors. We will explore its fundamental electronic and structural properties, provide validated protocols for its synthesis and polymerization, and analyze its application in organic electronic devices, supported by performance data and mechanistic insights.
Introduction: The Case for this compound
The design of novel π-conjugated systems is the engine driving innovation in organic electronics.[2] For years, thiophene and its derivatives have dominated the field due to their excellent semiconducting properties.[3] However, the exploration of other heteroaromatic systems is crucial for fine-tuning the optoelectronic characteristics of materials. Furan, as a thiophene analogue, presents a unique set of properties that make it highly attractive.[3]
The this compound unit, composed of two furan rings linked at the 2-position, offers several distinct advantages:
-
Increased Electron Density: The oxygen heteroatom in the furan ring is more electronegative than sulfur, leading to a different electron distribution and potentially stronger intermolecular interactions.
-
Enhanced Planarity: The smaller van der Waals radius of oxygen compared to sulfur can reduce steric hindrance between adjacent units, promoting a more planar polymer backbone. This planarity is a critical property for achieving high charge carrier mobility in organic semiconductors.[1]
-
Tunable Solubility and Morphology: The furan moiety can improve the solubility of resulting polymers, which is essential for solution-based processing of devices.[1][3]
This guide serves as a practical resource for researchers looking to leverage the unique properties of this compound in their materials design and device fabrication efforts.
Core Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₂ | [4][5][6] |
| Molecular Weight | 134.13 g/mol | [4][5][7] |
| CAS Number | 5905-00-0 | [4][5][6] |
| Appearance | Orange oil or solid | [8] |
| Synonyms | 2,2'-Bifuryl, 2,2'-Difuryl, 2-(2-furanyl)-furan | [4][6] |
Electronic and Structural Profile
Computational studies using Density Functional Theory (DFT) are instrumental in predicting the electronic structure of organic molecules.[9][10] For this compound, DFT calculations reveal a relatively high-lying Highest Occupied Molecular Orbital (HOMO), characteristic of an electron-rich system suitable for p-type (hole-transporting) semiconductors. The inter-ring C-C bond allows for torsional rotation, but the molecule tends to adopt a largely planar conformation in the solid state, which is crucial for facilitating the intermolecular π-π stacking required for efficient charge transport.[1]
Synthesis and Polymerization Protocols
The successful application of this compound begins with its reliable synthesis and incorporation into larger conjugated systems.
Protocol 1: Synthesis of this compound Monomer via Oxidative Coupling
This protocol details a common and effective method for synthesizing the this compound monomer.[8] The core of this reaction is the deprotonation of furan using a strong base, followed by an oxidative coupling mediated by a copper salt.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): The lithiated furan intermediate is highly reactive and sensitive to both oxygen and moisture. A rigorously inert atmosphere, achieved using Schlenk techniques, is non-negotiable to prevent quenching of the intermediate and ensure a high yield.[8]
-
Low Temperature (-78 °C): The initial lithiation step is highly exothermic. Performing the reaction at -78 °C (a dry ice/acetone bath) controls the reaction rate, prevents undesirable side reactions, and ensures the stability of the organolithium intermediate.[8]
-
TMEDA as a Ligand: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates the lithium cation, breaking up n-BuLi aggregates and increasing its basicity and reactivity, leading to a more efficient deprotonation of furan.[8]
-
CuCl₂ as Oxidant: Copper(II) chloride acts as the oxidizing agent, facilitating the homocoupling of two lithiated furan molecules to form the desired C-C bond of this compound.[8]
Experimental Procedure:
-
Preparation: In a flame-dried Schlenk tube under a nitrogen stream, add furan (1.0 eq), anhydrous tetrahydrofuran (THF), and TMEDA (1.1 eq).[8]
-
Litiation: Cool the mixture to -78 °C using a dry ice/acetone bath.[8]
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C.[8]
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of 2-lithiofuran.[8]
-
Coupling: While maintaining the low temperature, add anhydrous CuCl₂ (1.2 eq) to the reaction mixture in one portion.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]
-
Extract the organic layer with dichloromethane.[8]
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with distilled water.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an orange oil or solid.[8] Further purification can be achieved by column chromatography or distillation.
Protocol 2: Incorporation into Polymers (Representative Stille Coupling)
To be used in devices, the bifuran monomer must be polymerized, often with an electron-accepting comonomer to form a donor-acceptor (D-A) copolymer. Stille cross-coupling is a powerful and widely used method for this purpose.
Principle: This reaction couples an organostannane (e.g., a distannylated this compound) with an organohalide (e.g., a dibrominated acceptor monomer) in the presence of a palladium catalyst.
Generic Procedure:
-
Monomer Preparation: Synthesize the necessary monomers: 5,5'-dibromo-2,2'-bifuran and a distannylated acceptor comonomer (or vice versa).
-
Reaction Setup: In a Schlenk flask, dissolve the bifuran monomer (1.0 eq) and the comonomer (1.0 eq) in an anhydrous, deoxygenated solvent like toluene or chlorobenzene.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Polymerization: Heat the mixture at reflux (typically 90-120 °C) under an inert atmosphere for 24-72 hours. The polymer will often precipitate from the solution as it forms.
-
Purification: Cool the reaction, precipitate the polymer in methanol, and collect it by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers, followed by extraction with a good solvent (e.g., chloroform or chlorobenzene) to isolate the desired polymer fraction.
Applications in Organic Electronic Devices
The true test of this compound as a building block is its performance in electronic devices.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, acting as switches and amplifiers.[11][12] The performance of an OFET is largely dictated by the charge carrier mobility (µ) of the semiconductor layer. The planar structure and good intermolecular packing of bifuran-based polymers can lead to high mobility values.
Device Architecture and Operation: In a typical bottom-gate, top-contact OFET, a voltage applied to the gate electrode accumulates charge carriers in the semiconductor layer at the dielectric interface, forming a conductive channel between the source and drain electrodes.
| Representative Polymer | Mobility (µ) (cm²/Vs) | On/Off Ratio | Device Type |
| PBDT-DFBT | 0.1 - 0.5 | > 10⁵ | p-type |
| PBF-DPh | up to 0.076 | > 10⁶ | p-type |
Note: Data is representative of high-performing furan-containing polymers to illustrate potential. Specific values for purely this compound polymers may vary.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert light into electricity.[13][14] They typically employ a bulk heterojunction (BHJ) architecture, where an electron donor (often a p-type polymer) and an electron acceptor (like a fullerene derivative or non-fullerene acceptor) are blended together. The optical bandgap and energy levels (HOMO/LUMO) of the bifuran-based polymer are critical for efficient light absorption and charge separation. Fused furan derivatives, such as benzo[1,2-b:4,5-b′]difuran (BDF), have been particularly successful, achieving promising power conversion efficiencies (PCE).[13][14]
| Polymer System | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |
| BDF-based D-A Polymer | > 6.0% | ~0.8 | ~10 | ~0.65 |
| P13 (BDF-copolymer) | 5.01% | 0.81 | 9.88 | 0.63 |
Source for P13 data:[2]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable building block in the organic semiconductor toolkit. Its unique electronic properties, conferred by the oxygen heteroatom, and its tendency to promote planar, well-ordered structures make it a powerful component for high-mobility and photo-active materials. While challenges related to long-term stability compared to sulfur analogues may need to be addressed for specific applications, the synthetic versatility and compelling performance of bifuran-based materials ensure their continued exploration.[15] Future research will likely focus on developing novel fused bifuran systems and asymmetric derivatives to further optimize energy levels, morphology, and device performance, paving the way for the next generation of flexible and efficient organic electronics.
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This compound . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Furan semiconductors and their application in organic field-effect transistors . ResearchGate. [Link]
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Developments of Furan and Benzodifuran Semiconductors for Organic Photovoltaics . ResearchGate. [Link]
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Topic: Experimental Protocols for the Synthesis of Poly(2,2'-Bifuran) and its Derivatives
An Application Note and Protocol Guide for Researchers
Abstract
Furan-based polymers are at the forefront of sustainable materials science, offering a bio-based alternative to traditional petroleum-derived plastics.[1][2] Among these, polymers derived from 2,2'-bifuran are gaining significant attention due to their unique electronic properties, enhanced thermal stability, and potential for creating high-performance materials.[1][3][4] The extended π-conjugated system of the bifuran unit makes it an excellent building block for conductive polymers and materials with superior gas barrier and UV-blocking properties.[3][4] This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the polymerization of this compound and its functionalized derivatives. We delve into three primary synthetic strategies: Chemical Oxidative Polymerization, Electropolymerization, and Controlled Chain-Growth Polymerization via Grignard Metathesis (GRIM). Additionally, we cover the synthesis of high-performance polyesters through the polycondensation of bifuran-dicarboxylic acid derivatives. Each protocol is presented with an emphasis on the underlying mechanisms and critical experimental parameters to ensure reproducibility and success.
Introduction: The Significance of this compound in Polymer Chemistry
The transition towards a circular economy has catalyzed research into renewable platform chemicals. Furan and its derivatives, readily accessible from the dehydration of C5 and C6 sugars found in biomass, are key players in this transition.[1][2] While 2,5-furandicarboxylic acid (FDCA) has been extensively studied for creating polyesters like PEF, its "dimeric" analogue, this compound, offers an extended conjugated system that imparts enhanced properties.[4]
Polymers incorporating the this compound moiety exhibit several desirable characteristics:
-
Enhanced Thermal Stability: The rigid, aromatic structure of the bifuran unit leads to polymers with higher glass transition temperatures (Tg) compared to their single-furan or terephthalic acid counterparts.[1][4]
-
Superior Barrier Properties: Bifuran-based polyesters demonstrate excellent barriers to oxygen and water vapor, making them suitable for advanced packaging applications.[4]
-
Tunable Electronic Properties: The conjugated backbone of poly(this compound) allows for the development of organic semiconductor materials for applications in electronics.[5]
-
UV-Blocking Capability: The extended conjugation provides inherent UV-blocking properties, which is advantageous for coatings and films.[3]
This document serves as a practical guide to harnessing these properties through controlled polymerization.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a direct and accessible method for synthesizing conjugated polymers. The process involves the use of a chemical oxidant, typically a metal salt like ferric chloride (FeCl₃), to induce the coupling of monomer units.[6][7] This method is advantageous for its simplicity and scalability.
Mechanism of Action
The polymerization is believed to proceed via an oxidative cationic mechanism.[8] The oxidant (e.g., Fe³⁺) abstracts an electron from the electron-rich bifuran monomer, creating a radical cation. This reactive species then attacks a neutral monomer, and subsequent elimination of protons leads to the formation of a new C-C bond between the monomer units, propagating the polymer chain.
Caption: Oxidative polymerization mechanism of this compound with FeCl₃.
Detailed Experimental Protocol
Materials:
-
This compound (monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) or Nitromethane (CH₃NO₂) (solvent)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve this compound (e.g., 1.0 g, 7.46 mmol) in 50 mL of anhydrous chloroform.
-
Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ (e.g., 4.84 g, 29.8 mmol, 4 equivalents) in 50 mL of anhydrous chloroform. Causality Note: A molar ratio of oxidant to monomer greater than 2 is required for polymerization, typically between 2.5 and 4, to ensure complete monomer conversion and to act as a dopant for the resulting polymer.[9]
-
Initiation of Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature over 30 minutes. A dark precipitate, indicating the formation of the polymer, should appear almost immediately.[9]
-
Reaction: Allow the reaction to stir at room temperature for 24 hours to ensure high molecular weight polymer formation.
-
Polymer Isolation: Quench the reaction by pouring the mixture into 500 mL of methanol. This will precipitate the polymer and wash away residual oxidant and oligomers.
-
Washing: Filter the dark precipitate using a Buchner funnel. Wash the collected polymer powder extensively with methanol until the filtrate becomes colorless.
-
Drying: Dry the polymer powder in a vacuum oven at 40-50 °C for 24 hours. The result is the doped, conductive form of poly(this compound).
-
(Optional) De-doping: To obtain the neutral, non-conductive form, stir the doped polymer powder in a 1 M ammonia solution for 6-8 hours, then filter, wash with deionized water and methanol, and dry under vacuum.
Electropolymerization
Electropolymerization offers precise control over polymer film thickness and morphology by depositing the polymer directly onto a conductive substrate (the working electrode).[10] This method is ideal for creating thin films for electronic devices. The key is that the oxidation potential required to polymerize the monomer must not be so high that it causes irreversible degradation of the resulting polymer.[5] Fortunately, oligomers of furan, like bifuran, have a lower oxidation potential than furan itself, making them excellent candidates for this technique.[5][11]
Workflow and Key Parameters
The process involves applying a potential to a working electrode submerged in a solution containing the monomer and a supporting electrolyte. The electrolyte is crucial for providing conductivity to the organic solvent.
Caption: Experimental workflow for the electropolymerization of this compound.
Detailed Experimental Protocol
Materials & Equipment:
-
This compound (monomer)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar electrolyte
-
Anhydrous Acetonitrile (ACN)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum button, ITO-coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the stock solution.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-10 mM. Causality Note: Monomer concentration affects the rate of polymerization and the quality of the film. Lower concentrations often lead to more uniform films.[5]
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean. Place the reference electrode tip as close to the working electrode as possible to minimize iR drop.
-
Deoxygenation: Purge the solution with argon or nitrogen for at least 20 minutes before polymerization and maintain an inert blanket over the solution during the experiment. Oxygen can interfere with the radical intermediates.
-
Polymerization:
-
Potentiodynamic Method (Cyclic Voltammetry): Scan the potential repeatedly between a lower limit (e.g., -0.2 V) and an upper limit where monomer oxidation occurs (e.g., +1.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.[5] An increase in the peak current with each cycle indicates successful polymer deposition.
-
Potentiostatic Method: Apply a constant potential just above the monomer's oxidation onset (e.g., +0.75 V to +0.9 V vs. Ag/AgCl).[5][12] The amount of polymer deposited can be controlled by the duration of the electrolysis.
-
-
Film Processing: After polymerization, remove the working electrode from the cell, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under vacuum.
| Parameter | Typical Value | Rationale |
| Monomer Conc. | 1 - 10 mM | Balances polymerization rate and film quality.[5] |
| Solvent | Acetonitrile (ACN) | Provides a wide potential window and good solubility. |
| Electrolyte | 0.1 M TBAPF₆ | Ensures solution conductivity with an electrochemically stable salt. |
| Potential (Potentiostatic) | +0.75 to +0.9 V vs Ag/AgCl | Exceeds the monomer oxidation potential to drive polymerization.[5][12] |
| Scan Rate (Potentiodynamic) | 50 - 100 mV/s | Allows for controlled layer-by-layer growth without excessive degradation. |
Grignard Metathesis (GRIM) Polymerization
For applications requiring well-defined polymer architectures, GRIM polymerization is a superior method. It is a chain-growth mechanism that can produce polymers with controlled molecular weights and low polydispersity indices (PDIs).[13][14] While extensively developed for polythiophenes, the principles are directly applicable to other heterocycles like bifuran. The process requires a di-halogenated bifuran monomer.
Catalytic Cycle
The mechanism involves the formation of a Grignard reagent from the dihalo-bifuran monomer, followed by the addition of a Ni(II) catalyst. The polymerization proceeds through a cycle of transmetalation and reductive elimination.[14]
Caption: Simplified catalytic cycle for GRIM polymerization of a bifuran monomer.
Detailed Experimental Protocol
Materials:
-
5,5'-dibromo-2,2'-bifuran (monomer)
-
t-Butylmagnesium chloride (Grignard reagent) or other alkylmagnesium halide
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Acetone, Hexanes (for washing)
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: Place 5,5'-dibromo-2,2'-bifuran (e.g., 500 mg, 1.70 mmol) in a flame-dried Schlenk flask under an argon atmosphere. Add 20 mL of anhydrous THF.
-
Grignard Formation: Cool the solution to 0 °C. Slowly add 1.0 equivalent of t-butylmagnesium chloride (1.70 mL of a 1.0 M solution in THF). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This step, the Grignard metathesis, forms the reactive monomer.[14]
-
Catalyst Addition: In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst (e.g., 9.2 mg, 0.017 mmol, 1 mol%) in 5 mL of anhydrous THF. Add this catalyst solution to the monomer solution via cannula. Causality Note: The monomer-to-catalyst ratio is critical for controlling the final molecular weight of the polymer.[13]
-
Polymerization: Stir the reaction mixture at room temperature. The solution will typically darken and become more viscous. Allow the polymerization to proceed for 2-4 hours.
-
Termination & Precipitation: Terminate the reaction by slowly adding 5 mL of 5 M HCl. Pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Purification (Soxhlet Extraction): Collect the crude polymer by filtration. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexanes to remove the catalyst, oligomers, and any remaining monomer. The purified polymer is then extracted with chloroform or THF.
-
Final Isolation: Precipitate the polymer from the chloroform/THF fraction into methanol. Filter and dry the final product under high vacuum.
Polycondensation of Bifuran Derivatives
Beyond conductive polymers, bifuran is a key monomer for high-performance bio-based polyesters and polyamides.[3] This involves using a functionalized monomer, typically dimethyl this compound-5,5'-dicarboxylate (DBFDC) or the corresponding diacid (BFDCA), and reacting it with a diol (e.g., ethylene glycol) or diamine.[2][4]
Detailed Protocol for Poly(ethylene bifuranoate) (PEBF)
This protocol describes a two-stage melt polycondensation process.[4][15]
Materials:
-
Dimethyl this compound-5,5'-dicarboxylate (DBFDC)
-
Ethylene glycol (EG)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Antimony(III) oxide (Sb₂O₃) (catalyst)
Procedure:
-
Ester Interchange (First Stage):
-
Charge a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with DBFDC and ethylene glycol (in a 1:2.2 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm Ti(OiPr)₄).
-
Heat the mixture under a slow nitrogen stream, starting from 160 °C and gradually increasing to 220 °C over 3-4 hours.
-
Methanol, the byproduct of the transesterification, is continuously distilled off. The reaction is complete when >95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually reduce the pressure in the reactor to below 1 mbar (high vacuum).
-
Simultaneously, increase the temperature to 250-260 °C.
-
Continue stirring under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly as excess ethylene glycol is removed and the polymer chains grow.
-
The reaction is stopped when the desired melt viscosity (indicated by stirrer torque) is achieved.
-
-
Polymer Isolation: Extrude the polymer melt from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting strands can then be pelletized.
Characterization of Poly(this compound)
A thorough characterization is essential to validate the synthesis and understand the material properties.
| Technique | Information Provided |
| FTIR Spectroscopy | Confirms the disappearance of monomer C-H bonds and the presence of polymer backbone vibrations.[16] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidates the polymer structure, confirms connectivity, and can be used to determine regioregularity in GRIM polymers.[1] |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| UV-Vis Spectroscopy | Reveals the π-π* transition energy, providing insight into the effective conjugation length of the polymer backbone.[1] |
| Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials (HOMO/LUMO energy levels) and electrochemical stability of the polymer films. |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature of the polymer.[1][17] |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[1][4] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of polymer films or powders.[16] |
Conclusion
The polymerization of this compound opens a gateway to a new class of high-performance, sustainable materials. The choice of polymerization technique—be it the straightforward oxidative coupling, the precise film-forming electropolymerization, the controlled GRIM synthesis, or high-temperature polycondensation—is dictated by the desired final application. By providing the detailed protocols and mechanistic insights in this guide, we aim to equip researchers with the necessary tools to explore and innovate within this exciting field of polymer science.
References
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Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl this compound-5,5'-dicarboxylate | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Zong, K., et al. (2014). Conducting polyfurans by electropolymerization of oligofurans. Chemical Science. DOI:10.1039/C4SC02664K. Available at: [Link]
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Hukka, A. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. OuluREPO. Available at: [Link]
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Hukka, A. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. OuluREPO. Available at: [Link]
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Hukka, A., et al. (2019). Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. Biomacromolecules. ACS Publications. DOI:10.1021/acs.biomac.9b01289. Available at: [Link]
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Hukka, A., et al. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Macromolecules. ACS Publications. DOI:10.1021/acs.macromol.8b00010. Available at: [Link]
-
A study of polymers obtained by oxidative coupling of furan monomers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
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grignard metathesis (grim) method for the - Department of Chemistry. (n.d.). Mellon College of Science. Retrieved January 18, 2026, from [Link]
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Electrochemical polymerization of furan and 2-methylfuran. (n.d.). OpenMETU. Retrieved January 18, 2026, from [Link]
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Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. (2024). ChemRxiv. DOI:10.26434/chemrxiv-2024-r5g8f. Available at: [Link]
-
Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in acetonitrile electrolyte containing boron trifluoride diethyl etherate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Universal grignard metathesis polymerization. (n.d.). Google Patents.
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Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). (n.d.). Polymer Chemistry. RSC Publishing. Retrieved January 18, 2026, from [Link]
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Oxidative Coupling Polymerization | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Inexpensive FeCl3 Oxidative Polymerizations. (n.d.). rloginconsulting.com. Retrieved January 18, 2026, from [Link]
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Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. (2023). PMC. NIH. Available at: [Link]
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Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Conducting polyfurans by electropolymerization of oligofurans. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Special Issue : Oxidative Polymerization. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). PMC. NIH. Available at: [Link]
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Preparation and characterization of PMR-type polyimides from furan-based diamines. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]
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Structures and Synthesis of Zwitterionic Polymers. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. (2006). Macromolecular Chemistry and Physics. DOI:10.1002/macp.200500582. Available at: [Link]
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FeCl3 or MeSO3H-promoted multicomponent reactions for facile synthesis of structurally diverse furan analogues. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. (2023). MDPI. Available at: [Link]
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Polymers, composites, and characterization of conducting polyfuran and poly(2‐bromoaniline) | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Morphology Characterization of Electrospun Polystyrene Membranes. (2024). Journal of Applied Sciences and Nanotechnology. Available at: [Link]
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Preparation and Characterization of Highly Porous Polyacrylonitrile Electrospun Nanofibers Using Lignin as Soft Template via Selective Chemical Dissolution Technique. (2021). NIH. Available at: [Link]
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Application Notes and Protocols for the Melt Polycondensation of 2,2'-Bifuran Dicarboxylic Acid
Introduction: The Imperative for Advanced Bio-Based Polymers
In the global pursuit of sustainable materials, biomass-derived polymers are emerging as critical alternatives to their petroleum-based counterparts. Furan-based monomers, accessible from the dehydration of C5 and C6 sugars, represent a pivotal class of renewable building blocks for high-performance polymers.[1] Among these, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) and its derivatives are of significant interest for creating polyesters with enhanced thermal and mechanical properties.[1] The rigid, conjugated structure of the bifuran moiety can impart superior characteristics compared to polyesters derived from single-ring furan structures like 2,5-furandicarboxylic acid (FDCA), and even traditional terephthalic acid (TA).[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the melt polycondensation of this compound dicarboxylic acid derivatives. It offers detailed, field-proven protocols, explains the underlying scientific principles of experimental choices, and provides a framework for the robust characterization of the resulting polymers. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific integrity.
Reaction Mechanism and Theory
The synthesis of polyesters from BFDCA and a diol via melt polycondensation is typically a two-stage process, particularly when starting with the dimethyl ester of BFDCA (dimethyl this compound-5,5'-dicarboxylate) for improved processability.[2]
-
Transesterification: In the first stage, the dimethyl ester of BFDCA reacts with an excess of a diol (e.g., ethylene glycol) at elevated temperatures in the presence of a catalyst. This reaction results in the formation of a bis(hydroxyalkyl) bifuranoate oligomer and the liberation of methanol, which is distilled off to drive the reaction forward.
-
Polycondensation: The second stage involves further heating the oligomer under a high vacuum. The catalyst facilitates the reaction between the terminal hydroxyl and ester groups of the oligomers, leading to chain extension and the formation of a high molecular weight polyester. The byproduct of this stage, the diol, is continuously removed by the vacuum, which is crucial for achieving a high degree of polymerization.
The choice of catalyst is critical. Antimony compounds, such as antimony trioxide (Sb₂O₃), and titanium-based catalysts, like titanium(IV) butoxide, are commonly employed due to their effectiveness in promoting both transesterification and polycondensation reactions.[3][4][5]
Caption: Two-stage melt polycondensation of dimethyl this compound-5,5'-dicarboxylate.
Experimental Protocols
The following protocols are detailed frameworks. Researchers should optimize conditions based on the specific diol used and the desired polymer properties.
PART 1: Monomer and Reagent Preparation
Purity of the monomers is paramount for achieving high molecular weight polymers. Impurities can act as chain terminators or lead to undesirable side reactions.
Protocol 1.1: Purification of Dimethyl this compound-5,5'-dicarboxylate
-
Initial Assessment: Analyze the purity of the as-received dimethyl this compound-5,5'-dicarboxylate via NMR or HPLC.
-
Recrystallization (if necessary):
-
Dissolve the crude monomer in a suitable hot solvent (e.g., a mixture of ethanol and water or toluene).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified monomer under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.
-
-
Final Purity Check: Re-analyze the purified monomer to confirm its purity (>99.5%). Store in a desiccator over a drying agent.
Protocol 1.2: Diol Purification
-
Distillation: Purify liquid diols (e.g., ethylene glycol, 1,4-butanediol) by distillation under reduced pressure to remove water and other volatile impurities.
-
Storage: Store the purified diol over molecular sieves (3Å or 4Å) to maintain anhydrous conditions.
PART 2: Melt Polycondensation Workflow
This protocol outlines a typical two-stage melt polycondensation in a glass reactor suitable for laboratory-scale synthesis.
Caption: Experimental workflow for melt polycondensation.
Protocol 2.1: Synthesis of Poly(ethylene 2,2'-bifurandicarboxylate)
Materials and Equipment:
-
Purified dimethyl this compound-5,5'-dicarboxylate
-
Purified ethylene glycol
-
Titanium(IV) butoxide (Ti(OBu)₄) or Antimony Trioxide (Sb₂O₃)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.
-
High-vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reactor glassware and ensure all joints are well-sealed. The system should be capable of holding a high vacuum (<1 mbar).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.
-
Charging Reagents:
-
Charge the reactor with dimethyl this compound-5,5'-dicarboxylate and ethylene glycol. A molar ratio of diol to diester of 1.5:1 to 2.2:1 is recommended to compensate for diol loss during the initial stages.
-
Add the catalyst. For Ti(OBu)₄, a concentration of 200-500 ppm (based on the weight of the diester) is typical. For Sb₂O₃, a concentration of 250-400 ppm is common.[4]
-
-
Stage 1: Transesterification:
-
With a slow stream of nitrogen flowing through the reactor, begin stirring and gradually heat the mixture to 180-220°C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Collect and measure the volume of the methanol distillate.
-
Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected (typically 2-4 hours). This indicates the successful formation of the oligomer.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 240-280°C.
-
Simultaneously, slowly reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes. This gradual reduction prevents excessive foaming of the oligomeric melt.
-
Excess ethylene glycol will distill off under vacuum.
-
The viscosity of the melt will increase significantly as the polymer chains grow. Monitor the reaction progress by observing the torque on the mechanical stirrer.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation:
-
Once the desired degree of polymerization is reached, stop the heating and discontinue the vacuum by backfilling the reactor with nitrogen.
-
Allow the reactor to cool to room temperature. The resulting polymer will be a solid plug.
-
Carefully remove the solid polymer from the reactor. For purification, the polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane or trifluoroacetic acid) and then precipitated into a non-solvent like methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at 60-80°C until a constant weight is achieved.
-
Characterization of the Resulting Polyester
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose | Typical Observations and Key Parameters |
| NMR Spectroscopy | To confirm the chemical structure and purity of the polymer. | ¹H NMR: Expect characteristic peaks for the furan protons and the aliphatic protons of the diol unit in the polymer backbone. The absence of peaks from the methyl ester group confirms complete reaction. |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Expect a strong carbonyl (C=O) stretching peak for the ester group (~1720 cm⁻¹), C-O stretching peaks, and characteristic peaks for the furan ring. |
| Gel Permeation (GPC) | To determine the molecular weight and molecular weight distribution. | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI of ~2 is typical for melt polycondensation.[6] |
| Differential Scanning (DSC) | To determine the thermal transitions of the polymer. | Provides the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A second heating scan is typically used to erase the thermal history.[7] |
| Thermogravimetric (TGA) | To assess the thermal stability of the polymer. | Determines the onset of decomposition temperature (Td), which indicates the polymer's stability at high temperatures. The analysis is usually run under a nitrogen atmosphere.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Insufficient reaction time or temperature. - Poor vacuum during polycondensation. - Impurities in monomers (e.g., water, monofunctional species). - Incorrect stoichiometry (monomer ratio). | - Optimize reaction time and temperature. - Ensure the vacuum system is leak-free and can achieve <1 mbar. - Thoroughly purify and dry monomers and diols. - Carefully control the initial monomer ratio. |
| Polymer Discoloration | - Thermal degradation of the furan rings at high temperatures. - Presence of oxygen in the reactor. - Side reactions catalyzed by the metal catalyst. | - Avoid excessively high temperatures or prolonged reaction times. - Ensure a thorough nitrogen purge before heating. - Consider adding a thermal stabilizer (e.g., a phosphite antioxidant).[2] |
| Foaming during Vacuum | - Vacuum applied too rapidly to the low-viscosity oligomer melt. | - Reduce the pressure gradually over 30-60 minutes. - Ensure the stirrer speed is adequate to break up bubbles. |
Conclusion
The melt polycondensation of this compound dicarboxylic acid and its derivatives offers a viable pathway to novel, high-performance bio-based polyesters. The properties of these materials, such as high glass transition temperatures and excellent barrier properties, make them promising candidates for a range of applications.[1] Success in synthesizing high-quality polymers is contingent upon meticulous attention to monomer purity, the establishment of an inert reaction environment, and precise control over temperature and pressure throughout the two-stage process. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore and optimize the synthesis of this exciting class of sustainable materials.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Biocatalyzed Synthesis of Furan-Based Polyesters.
- BenchChem. (2025). Application Note: Structural and Molecular Weight Characterization of 2,5-Furandicarboxylic Acid (FDCA)-Based Polyesters.
- BenchChem. (2025). troubleshooting guide for the synthesis of furan-based polymers.
-
ResearchGate. (n.d.). High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate. [Link]
-
Kasmi, N., et al. (2021). Investigation of the catalytic activity and reaction kinetic modeling of two antimony catalysts in the synthesis of poly(ethylene furanoate). Green Chemistry. [Link]
-
ACS Publications. (2023). Flexible Furfural-Based Barrier Polyester from a Self-Condensable Monomer. [Link]
-
OuluREPO. (n.d.). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. [Link]
-
UrbanMines Tech. Limited. (n.d.). Antimony-Based Catalysts. [Link]
-
MDPI. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
-
AdvanSES. (n.d.). FTIR, TGA and DSC in the Analysis of Polymer Materials. [Link]
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Sivam, S. (n.d.). Antimony-free Polyesters. [Link]
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MDPI. (2022). The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. [Link]
-
Unilong. (2025). How Titanium Butoxide Enhances Coatings and Polymer Production. [Link]
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Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
-
ResearchGate. (2017). DSC and TGA analysis on polymer samples. [Link]
-
ACS Publications. (2020). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. [Link]
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ResearchGate. (n.d.). Composition of furan-based copolyesters determined from 1 H NMR and GPC. [Link]
-
ResearchGate. (n.d.). Comparison Between Titanium Tetrabutoxide and a New Commercial Titanium Dioxide Based Catalyst Used for the Synthesis of Poly. [Link]
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ResearchGate. (2025). The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization. [Link]
-
ResearchGate. (2025). Synthesis and characterization of poly(ethylene 2,5-furandicarboxylate). [Link]
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UPCommons. (n.d.). Poly(Alkylene 2,5-furandicarboxylate)s (PEF and PBF) by Ring Opening Polymerization. [Link]
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Feiplar. (2021). Research Article Synthesis and Characterizations of Biobased Copolymer Poly(ethylene-co-butylene 2,5-Furandicarboxylate). [Link]
- Google Patents. (n.d.). EP2797982A1 - Process for the production of poly (ethylene 2,5- furandicarboxylate) from 2,5-furandicarboxylic acid and use thereof, polyester compound and blends thereof.
- Google Patents. (n.d.). EP2797982B1 - Process for the production of poly(ethylene 2,5-furandicarboxylate) from 2,5-furandicarboxylic acid and use thereof, polyester compound and blends thereof.
-
NIH. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]
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Application Notes and Protocols for the Characterization of 2,2'-Bifuran-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Rise of 2,2'-Bifuran-Based Polymers in Advanced Applications
Derived from renewable biomass sources, this compound-based polymers are emerging as a highly promising class of sustainable materials. Their rigid and conjugated structure imparts unique thermal, mechanical, and electronic properties, making them attractive for a wide range of applications, including high-performance plastics, advanced packaging materials, and organic electronics.[1][2][3] The ability to tailor their properties through chemical modification further enhances their potential in fields such as drug delivery and biomedical devices.
This comprehensive guide provides detailed application notes and protocols for the essential characterization techniques required to analyze the structure, properties, and performance of this compound-based polymers. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for researchers in the field.
Section 1: Structural Elucidation via Spectroscopic Techniques
Spectroscopic methods are fundamental to confirming the chemical structure of this compound-based polymers, ensuring the successful synthesis of the desired macromolecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Covalent Connectivity
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of polymers. For this compound-based polymers, ¹H and ¹³C NMR are crucial for verifying the monomer incorporation, identifying end groups, and assessing polymer purity.
Protocol: ¹H and ¹³C NMR Spectroscopy of this compound-Based Polyesters
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent. For many this compound-based polyesters, a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid-d (TFA-d) (e.g., in a 6:1 ratio) is effective for achieving good solubility.[4]
-
Ensure the polymer is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: Room temperature.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Data Interpretation:
-
¹H NMR:
-
The protons on the bifuran ring typically appear in the aromatic region (δ 6.5-7.5 ppm).
-
Signals corresponding to the diol or other co-monomers will be present in their characteristic regions. For example, the methylene protons adjacent to the ester oxygen in poly(ethylene 2,2'-bifuranoate) would appear around δ 4.5 ppm.
-
Integration of the peaks corresponding to the bifuran unit and the co-monomer can confirm the polymer composition.
-
-
¹³C NMR:
-
The carbon atoms of the bifuran ring will have distinct signals in the aromatic region (δ 110-160 ppm).
-
The carbonyl carbon of the ester group will appear around δ 160-170 ppm.
-
Other carbons from the co-monomer will have their characteristic chemical shifts.
-
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Bifuran Ring Protons | 6.5 - 7.5 | 110 - 160 |
| Ester Methylene Protons (-O-CH₂ -) | 4.0 - 4.6 | 60 - 70 |
| Ester Carbonyl Carbon (-C =O) | - | 160 - 170 |
Table 1: Typical NMR Chemical Shift Ranges for this compound-Based Polyesters.
Expert Insight: The choice of solvent is critical. If the polymer has poor solubility in common solvents like CDCl₃, using a stronger solvent system like a mixture with TFA-d is necessary. However, be aware that acidic solvents can sometimes cause degradation, so analysis should be performed promptly after dissolution.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the polymer, confirming the success of the polymerization reaction.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
For solid polymers, ensure the sample surface is clean and relatively flat. A small amount of powdered sample can be pressed onto the ATR crystal.
-
For polymer films, a small section of the film can be placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Spectrometer: A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the empty ATR crystal before running the sample.
-
Data Interpretation:
-
Ester Group: The most prominent peak will be the C=O stretching vibration of the ester group, typically appearing around 1710-1730 cm⁻¹.
-
Bifuran Ring: Look for characteristic C=C and C-O-C stretching vibrations of the furan ring in the 1600-1000 cm⁻¹ region.[4]
-
C-H Bonds: Aromatic C-H stretching vibrations from the bifuran ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the diol component will be seen below 3000 cm⁻¹.
-
Absence of Monomer Peaks: The disappearance of the -OH band from the diol monomer (broad peak around 3200-3500 cm⁻¹) and the characteristic peaks of the dicarboxylate monomer confirms successful polymerization.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (from residual monomer) | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Ester C=O Stretch | 1710 - 1730 |
| Furan Ring C=C Stretch | ~1600, ~1500 |
| Furan Ring C-O-C Stretch | ~1200, ~1020 |
Table 2: Characteristic FTIR Absorption Bands for this compound-Based Polyesters.
Section 2: Thermal Properties Analysis
The thermal stability and transitions of this compound-based polymers are critical parameters that dictate their processing conditions and end-use applications.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Protocol: TGA of this compound-Based Polymers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumental Parameters:
-
Atmosphere: Typically nitrogen for inert conditions or air for oxidative degradation studies.
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard rate of 10 °C/min is commonly used.
-
Temperature Range: 30 °C to 600 °C or higher, depending on the expected decomposition temperature.
-
Data Interpretation:
-
Onset of Decomposition (T_onset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Decomposition Rate (T_max): The peak of the derivative weight loss curve, indicating the point of fastest degradation.
-
Char Yield: The percentage of residual mass at the end of the experiment, which can indicate the formation of a stable carbonaceous char.
Expert Insight: this compound-based polyesters generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C. The rigid bifuran unit contributes to this enhanced stability compared to some other bio-based polyesters.[3]
Differential Scanning Calorimetry (DSC): Determining Thermal Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol: DSC of this compound-Based Polymers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
-
Instrumental Parameters:
-
Atmosphere: Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Heating/Cooling Rate: A rate of 10 °C/min is standard.
-
Thermal Cycle:
-
First Heating Scan: Heat from room temperature to a temperature above the expected melting point to erase the sample's thermal history.
-
Cooling Scan: Cool the sample at a controlled rate.
-
Second Heating Scan: Heat the sample again to observe the thermal transitions. The Tg is typically determined from the second heating scan.
-
-
Data Interpretation:
-
Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the thermogram. This compound-based polyesters are known to have significantly higher Tg values compared to their terephthalic acid or FDCA-based counterparts, which is a key advantage for high-temperature applications.[3]
-
Melting Temperature (Tm): An endothermic peak corresponding to the melting of crystalline domains.
-
Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan, indicating the temperature at which the polymer crystallizes.
Section 3: Morphological Characterization
The morphology of this compound-based polymers at the micro- and nanoscale significantly influences their bulk properties, such as mechanical strength and barrier performance.
Scanning Electron Microscopy (SEM): Visualizing Surface Topography
SEM provides high-resolution images of the surface of a material, revealing information about its topography, and can be used to study the fracture surface of polymer films.
Protocol: SEM of this compound-Based Polymer Films
-
Sample Preparation:
-
Cut a small piece of the polymer film and mount it on an SEM stub using conductive carbon tape.
-
For non-conductive polymers, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.[5][6][7]
-
To examine the cross-section, the film can be cryo-fractured by immersing it in liquid nitrogen and then breaking it.
-
-
Instrumental Parameters:
-
Accelerating Voltage: Typically 5-15 kV. Lower voltages can be used to minimize beam damage to the polymer.
-
Working Distance: Adjust for optimal focus and resolution.
-
Detector: A secondary electron (SE) detector is used for topographical imaging.
-
Data Interpretation:
-
The images can reveal the presence of pores, cracks, or other surface defects.
-
The fracture surface can indicate whether the polymer is brittle or ductile.
-
SEM can also be used to visualize the morphology of polymer blends or composites containing this compound-based polymers.
Atomic Force Microscopy (AFM): Nanoscale Surface Imaging
AFM provides three-dimensional surface topography at the nanoscale, offering higher resolution than SEM. It is particularly useful for characterizing the surface roughness and phase separation in polymer blends.
Protocol: AFM of this compound-Based Polymer Films
-
Sample Preparation:
-
A thin film of the polymer is typically prepared by spin-coating or solution casting onto a smooth substrate like mica or silicon.[3]
-
Ensure the film is uniform and free of dust or other contaminants.
-
-
Instrumental Parameters:
-
Imaging Mode: Tapping mode is generally preferred for soft polymer samples to minimize surface damage.
-
Probe: A silicon probe with a sharp tip is used.
-
Scan Size and Rate: Start with a larger scan size to get an overview of the surface and then zoom in on areas of interest. The scan rate should be slow enough to ensure accurate tracking of the surface features.
-
Data Interpretation:
-
Topography Image: Provides a 3D representation of the surface, from which roughness parameters (e.g., root-mean-square roughness) can be calculated.
-
Phase Image: Provides information about the material's properties, such as adhesion and viscoelasticity. This is particularly useful for identifying different phases in polymer blends or composites.[8]
Section 4: Electrochemical Characterization
For applications in organic electronics, understanding the electrochemical properties of conjugated this compound-based polymers is essential.
Cyclic Voltammetry (CV): Probing Redox Behavior
CV is a powerful technique for studying the oxidation and reduction processes of electroactive polymers, providing information about their HOMO/LUMO energy levels and electrochemical stability.
Protocol: CV of this compound-Based Polymer Films
-
Electrode Preparation:
-
A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass). This can be done by drop-casting a solution of the polymer and allowing the solvent to evaporate.
-
-
Electrochemical Cell Setup:
-
A three-electrode setup is used, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[9]
-
The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement.[2]
-
-
Instrumental Parameters:
-
Potentiostat: A potentiostat is used to apply a potential to the working electrode and measure the resulting current.
-
Potential Range: The potential is swept between a lower and an upper limit, chosen to encompass the redox processes of the polymer.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Data Interpretation:
-
Oxidation and Reduction Peaks: The potentials of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels of the polymer.
-
Electrochemical Stability: The stability of the polymer can be assessed by performing multiple CV cycles. A decrease in the peak currents over successive cycles indicates degradation of the polymer.
-
Reversibility: The ratio of the anodic and cathodic peak currents and the peak separation can provide information about the reversibility of the redox processes.
Conclusion
The characterization of this compound-based polymers requires a multi-faceted approach, employing a range of analytical techniques to fully understand their structure-property relationships. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately evaluate these promising bio-based materials. As the field continues to evolve, the rigorous and systematic characterization of these polymers will be paramount to unlocking their full potential in a variety of advanced applications.
References
Sources
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- 3. How To Prepare Polymer Samples For Atomic Force Microscopy — Techniques [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. vpi2004.com [vpi2004.com]
- 6. vaccoat.com [vaccoat.com]
- 7. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 8. Atomic Force Microscopy Workshops - Ploymer Charaterization [afmworkshop.com]
- 9. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
The Emergence of 2,2'-Bifuran in Organic Electronics: A Detailed Guide to Application and Protocol
Abstract
The pursuit of sustainable, high-performance materials for organic electronic devices has led to a burgeoning interest in furan-based conjugated systems. Among these, the 2,2'-bifuran moiety has emerged as a compelling building block, offering a unique combination of electronic properties, processability, and potential for derivation from renewable resources.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). We will delve into the fundamental principles governing the utility of this compound in these devices, present detailed experimental protocols for material synthesis and device fabrication, and offer insights into the structure-property relationships that dictate performance. This document is intended to serve as a practical resource, bridging the gap between fundamental research and the successful implementation of this compound-based materials in next-generation organic electronics.
Introduction: The Allure of the this compound Unit
The field of organic electronics has traditionally been dominated by thiophene-based materials. However, the isomorphic replacement of sulfur with oxygen to yield furan-containing analogs presents several intriguing advantages.[2] The this compound unit, consisting of two directly-linked furan rings, offers a more planar structure compared to its thiophene counterpart due to the smaller van der Waals radius of the oxygen atom. This increased planarity can facilitate stronger intermolecular π-π stacking, a critical factor for efficient charge transport.[3]
Furthermore, the weaker aromaticity of the furan ring often imparts greater solubility to the resulting polymers, enabling easier solution-processing and the use of more environmentally benign solvents.[4] The potential to derive furan-based compounds from biomass adds a crucial element of sustainability to this class of materials.[1] However, the lower aromaticity can also lead to challenges with chemical and photostability, a factor that must be carefully considered in material design and device engineering.[5]
This guide will navigate these considerations, providing a balanced perspective on the promise and challenges of employing this compound in organic electronic devices.
Organic Field-Effect Transistors (OFETs): Harnessing the Charge Transport Properties of this compound
OFETs are fundamental components of organic circuits, and their performance is critically dependent on the charge carrier mobility of the organic semiconductor used in the active layer.[6] The inherent planarity and potential for strong intermolecular interactions make this compound derivatives promising candidates for high-performance OFETs.[7]
Principle of Operation and the Role of this compound
An OFET operates by modulating the flow of current between two electrodes (source and drain) through the application of a voltage to a third electrode (gate), which is separated from the organic semiconductor by a dielectric layer.[8] The efficiency of this modulation is directly related to the ability of the semiconductor to transport charges.
Incorporating this compound into conjugated polymers or small molecules can enhance charge transport through several mechanisms:
-
Enhanced Planarity: As previously mentioned, the planarity of the bifuran unit promotes ordered packing in the solid state, creating efficient pathways for charge hopping between molecules.
-
Favorable Energy Levels: The electronic properties of this compound can be tuned through chemical modification to align with the work functions of the electrodes, facilitating efficient charge injection.
-
Solution Processability: The improved solubility of bifuran-containing polymers allows for the formation of uniform, highly crystalline thin films through solution-based techniques like spin-coating and solution-shearing, which are essential for high-performance devices.[5]
Representative this compound-Based OFET Material and Performance
A notable example of a high-performing furan-based polymer for OFETs is poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT) . This donor-acceptor copolymer, which incorporates a bifuran-flanked diketopyrrolopyrrole (DPP) unit, has demonstrated impressive hole mobilities.
| Material | Architecture | Deposition Method | Mobility (μ) | On/Off Ratio | Reference |
| PDBF-co-TT | Bottom-Gate, Top-Contact | Spin-coating | up to 0.53 cm²/Vs | > 10^5 | [9] |
Protocol for the Fabrication of a Solution-Processed this compound-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using a this compound-containing polymer.
Materials and Reagents:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
Octadecyltrichlorosilane (OTS) for surface modification
-
This compound-based polymer (e.g., PDBF-co-TT) dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL
-
Gold (Au) for source and drain electrodes
-
Anhydrous toluene, acetone, isopropanol
Equipment:
-
Ultrasonic bath
-
Spin-coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Workflow Diagram:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonciate the substrates sequentially in acetone, and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and enhance surface hydrophilicity.
-
-
Surface Modification:
-
Prepare a 5% solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution at room temperature in an argon-filled glovebox overnight.[10] This self-assembled monolayer promotes the ordered growth of the organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound-based polymer in a suitable solvent (e.g., 10 mg/mL in chloroform).
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the polymer solution onto the OTS-treated substrates. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds. The parameters should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the films on a hotplate at a temperature optimized for the specific polymer (e.g., 120-150 °C) for 10-30 minutes to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Characterize the OFETs using a probe station connected to a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
Extract key performance parameters such as charge carrier mobility (μ), on/off current ratio, and threshold voltage (V_th).[11]
-
Organic Photovoltaics (OPVs): this compound as a Donor and Acceptor Component
OPVs offer the promise of lightweight, flexible, and low-cost solar energy conversion.[12] The active layer of a bulk heterojunction (BHJ) OPV consists of a blend of an electron donor and an electron acceptor material.[13] this compound derivatives have been successfully incorporated into both donor polymers and non-fullerene acceptors (NFAs).
Principle of Operation and the Role of this compound
The operation of a BHJ OPV involves several key steps: (1) light absorption and exciton formation, (2) exciton diffusion to the donor-acceptor interface, (3) charge separation, and (4) charge transport to the respective electrodes.[12]
The incorporation of this compound can positively influence these processes:
-
Tuning of Energy Levels: The HOMO and LUMO energy levels of bifuran-containing materials can be engineered to create a sufficient offset for efficient charge separation at the donor-acceptor interface.[14]
-
Broad Absorption: By creating donor-acceptor copolymers with this compound, the absorption spectrum can be broadened to capture a larger portion of the solar spectrum.[15]
-
Morphology Control: The solubility and packing properties of bifuran-based polymers can influence the nanoscale morphology of the BHJ blend, which is crucial for efficient exciton dissociation and charge transport.[16]
Representative this compound-Based OPV Materials and Performance
An example of a furan-containing donor polymer is P4 , a copolymer of benzodifuran and thieno[3,4-b]thiophene, which has demonstrated promising power conversion efficiencies (PCEs).
| Donor Material | Acceptor Material | Device Architecture | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Reference |
| P4 | PC₇₁BM | Conventional | 5.23 | 0.76 | 11.2 | 0.61 | [17] |
More recently, furan-based non-fullerene acceptors have shown excellent performance, with a methylfuran-containing acceptor achieving a PCE of over 14%.[18]
Protocol for the Fabrication of a this compound-Based Bulk Heterojunction OPV
This protocol outlines the fabrication of a conventional architecture OPV using a this compound-based donor polymer and a fullerene acceptor.
Materials and Reagents:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
This compound-based donor polymer and PC₇₁BM
-
Chlorobenzene or other suitable solvent for the active layer
-
Calcium (Ca) and Aluminum (Al) for the cathode
-
Deionized water, isopropanol, acetone
Equipment:
-
Ultrasonic bath
-
Spin-coater
-
Glovebox with integrated thermal evaporator
-
Solar simulator and source meter
Workflow Diagram:
Caption: Workflow for the fabrication of a multilayer phosphorescent OLED.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean patterned ITO substrates as described in the OPV protocol.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporator.
-
Sequentially deposit the following layers:
-
HIL: 30 nm of TAPC
-
HTL: 20 nm of TCTA
-
EML: 30 nm of the dibenzofuran-based host doped with the phosphorescent emitter (e.g., 6-10 wt% Ir(ppy)₃) via co-evaporation. The doping concentration is a critical parameter to optimize.
-
ETL: 40 nm of TPBi
-
EIL: 1 nm of LiF
-
-
-
Cathode Deposition and Encapsulation:
-
Deposit 100 nm of Al as the cathode.
-
Encapsulate the device as described in the OPV protocol.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Measure the electroluminescence (EL) spectrum.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Conclusion and Future Outlook
The this compound unit has demonstrated significant potential as a versatile building block for high-performance organic electronic devices. Its unique electronic and physical properties offer avenues for developing OFETs with high charge carrier mobility, OPVs with improved efficiency, and OLEDs with tailored emission characteristics. While challenges related to stability remain, ongoing research into molecular design strategies, such as the development of more robust bifuran-imide units and benzannulation, is paving the way for the next generation of furan-based organic semiconductors. [5]The protocols and data presented in this guide provide a solid foundation for researchers to explore and innovate in this exciting and promising area of organic electronics. The continued exploration of structure-property relationships will be crucial in unlocking the full potential of this compound for a future of sustainable and flexible electronics.
References
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Beaujuge, P. M., & Fréchet, J. M. J. (2011). Incorporation of Furan into Low Band-Gap Polymers for Efficient Solar Cells. Journal of the American Chemical Society, 133(50), 20009–20029. [Link]
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Varlamis, C., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Journal of Chemical Education, 99(1), 385–393. [Link]
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Viterisi, A., et al. (2023). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. Scientific Reports, 13(1), 13429. [Link]
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Wang, C.-H., et al. (2018). Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 10(40), 34363–34371. [Link]
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Saunders, B. R. (2019). Bulk Heterojunction Solar Cells Based on Blends of Conjugated Polymers with II–VI and IV–VI Inorganic Semiconductor Quantum Dots. Polymers, 11(5), 849. [Link]
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Wang, L., et al. (2014). A Density Functional Study of Furofuran Polymers as Potential Materials for Polymer Solar Cells. The Journal of Physical Chemistry C, 118(1), 123-132. [Link]
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ResearchGate. (n.d.). a) Transfer and b) output characteristic of solution‐sheared OFETs based on DbT‐TTAR thin films. Retrieved January 18, 2026, from [Link]
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Kumar, R., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2415. [Link]
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Lee, W. H., et al. (2012). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. ACS Applied Materials & Interfaces, 4(4), 2139–2145. [Link]
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Sharma, A., et al. (2020). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. Journal of Materials Chemistry C, 8(30), 10196-10222. [Link]
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YouTube. (2011, June 23). OFET Fabrication and Characterization. [Link]
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Sun, C., et al. (2023). Design of Furan-Based Acceptors for Organic Photovoltaics. Angewandte Chemie International Edition, 62(39), e202309003. [Link]
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Alshehri, A. M., et al. (2023). Fabricating PCPDTBT/PC61BM organic solar cells using the PVD method. Scientific Reports, 13(1), 221. [Link]
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Grantham, H. F., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 88(2), 1063–1073. [Link]
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ResearchGate. (n.d.). Black Polymers in Bulk-Heterojunction Solar Cells. Retrieved January 18, 2026, from [Link]
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Zhang, G., et al. (2020). Morphology evolution with polymer chain propagation and its impacts on device performance and stability of non-fullerene solar cells. Journal of Materials Chemistry A, 8(17), 8569-8578. [Link]
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Ishihara, S., et al. (2014). Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells. Journal of Materials Science and Chemical Engineering, 2(10), 1-8. [Link]
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Poriel, C., et al. (2022). Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light-Emitting Diodes: A New Molecular Design Approach. Angewandte Chemie International Edition, 61(2), e202112469. [Link]
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Kim, M., et al. (2021). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. Journal of Materials Chemistry C, 9(1), 226-235. [Link]
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Grantham, H. F., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. The Journal of Organic Chemistry, 88(2), 1063-1073. [Link]
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Lee, J., et al. (2021). Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs. ACS Applied Materials & Interfaces, 13(1), 1059–1069. [Link]
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Lee, J., et al. (2018). Interfacial effects on solution-sheared thin-film transistors. Journal of Materials Chemistry C, 6(30), 8056-8063. [Link]
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Li, J., et al. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Chemical Communications, 48(70), 8802-8804. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Bifuran
Welcome to the technical support center for the synthesis of 2,2'-Bifuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the practical knowledge to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction to Synthetic Challenges
The synthesis of this compound, a valuable building block in materials science and medicinal chemistry, is often perceived as straightforward. However, the reality in the lab can be quite different. Researchers frequently grapple with issues of low yield, competing side reactions, and complex purification procedures. The electron-rich nature of the furan ring, while key to its reactivity, also renders it susceptible to a variety of undesirable transformations under common cross-coupling conditions. This guide will dissect these challenges and provide actionable, field-proven solutions to streamline your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi)
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Question: I am attempting a Stille coupling between 2-(tributylstannyl)furan and 2-bromofuran, but I am observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in palladium-catalyzed cross-coupling reactions for this compound synthesis are a common hurdle. The primary culprits are often related to catalyst activity, the integrity of your reagents, and the reaction conditions.
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Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction vessel can lead to the oxidation of the active catalyst, halting the catalytic cycle.
-
Solution: Ensure rigorous degassing of your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[2] For electron-rich systems like furans, the choice of ligand is paramount.
-
Solution: While triphenylphosphine (PPh₃) is a common ligand, more electron-rich and bulky phosphine ligands can be more effective for challenging substrates. Consider screening ligands such as tri(2-furyl)phosphine (TFP) or bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃).[3]
-
-
Reagent Quality: The purity of your 2-(tributylstannyl)furan is crucial. Organotin reagents can degrade over time, and impurities can interfere with the reaction.
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Solution: Use freshly prepared or recently purchased 2-(tributylstannyl)furan. If in doubt about the quality, it can be purified by distillation under reduced pressure.
-
-
Reaction Temperature: While many cross-coupling reactions are run at elevated temperatures, the furan ring can be sensitive to thermal decomposition.
-
Solution: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If you observe decomposition (e.g., charring), try lowering the temperature and extending the reaction time.
-
-
Issue 2: Predominance of Homocoupling Byproducts
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Question: My Stille coupling reaction is producing a significant amount of what appears to be the homocoupled product of my organostannane reagent. How can I suppress this side reaction?
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Answer: Homocoupling is a well-known side reaction in Stille couplings, where two molecules of the organostannane couple with each other.[4][5] This is often promoted by the presence of oxygen or inefficient transmetalation.
-
Oxygen Contamination: As mentioned previously, oxygen can promote the homocoupling of organostannanes.
-
Solution: Meticulous exclusion of air from your reaction is the first line of defense.[1]
-
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions, including those that can lead to homocoupling.
-
Issue 3: Difficulties with Ullmann Condensation
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Question: I am trying to synthesize this compound via an Ullmann condensation of 2-iodofuran, but the reaction is giving erratic yields and a lot of decomposition. What are the key parameters to control?
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Answer: The classic Ullmann reaction is notorious for requiring harsh conditions (high temperatures and stoichiometric copper), which can be detrimental to sensitive substrates like furan.[7][8]
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Harsh Reaction Conditions: The high temperatures typically required for Ullmann couplings can lead to the decomposition of the furan ring.
-
Solution: Modern Ullmann-type reactions often employ ligands to facilitate the coupling at lower temperatures.[9] Consider using a ligand such as 1,10-phenanthroline or an amino acid like L-proline in the presence of a copper(I) salt (e.g., CuI) and a base like K₂CO₃ or Cs₂CO₃. This can allow the reaction to proceed at a more moderate temperature (e.g., 100-120 °C).
-
-
Copper Source and Activation: The nature of the copper is critical.
-
Solution: Instead of copper powder, which can have variable activity, use a well-defined copper(I) source like CuI.[10]
-
-
Issue 4: Challenges in Purification
-
Question: I have successfully synthesized this compound, but I am struggling to separate it from the byproducts, especially the tin-containing residues from my Stille reaction. What are the best practices for purification?
-
Answer: The purification of this compound can be challenging, particularly after a Stille coupling due to the presence of tributyltin halides.
-
Removal of Organotin Byproducts: Tributyltin byproducts are often nonpolar and can co-elute with the desired product during column chromatography.
-
Solution 1 (Fluoride Wash): After the reaction, quench the mixture and perform a workup. Before chromatography, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.
-
Solution 2 (Column Chromatography Additives): When performing column chromatography, adding a small amount of triethylamine (e.g., 1-2%) to the eluent can help to chelate the tin residues and improve separation.[5]
-
-
General Purification: this compound is a solid at room temperature.
-
Solution: After initial purification to remove the bulk of the impurities, recrystallization can be an effective final purification step. A suitable solvent system can be found through small-scale trials (e.g., hexanes, or a mixed solvent system like hexanes/ethyl acetate).
-
-
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst deactivation (oxidation) | Rigorously degas solvents and use an inert atmosphere. |
| Inappropriate ligand | Screen electron-rich, bulky phosphine ligands (e.g., TFP, P(t-Bu)₃). | |
| Poor reagent quality | Use fresh or purified starting materials. | |
| Homocoupling | Oxygen contamination | Ensure meticulous exclusion of air. |
| Slow transmetalation | Add a Cu(I) co-catalyst (e.g., CuI). | |
| Ullmann Issues | Harsh reaction temperatures | Employ a modern, ligand-accelerated protocol (e.g., with 1,10-phenanthroline). |
| Inactive copper source | Use a well-defined Cu(I) salt (e.g., CuI). | |
| Purification Difficulties | Organotin byproduct contamination | Perform a KF wash or use triethylamine in the chromatography eluent. |
| General impurities | Consider recrystallization as a final purification step. |
Frequently Asked Questions (FAQs)
-
Q1: Which is the "best" method for synthesizing this compound?
-
A1: The "best" method depends on the scale of your synthesis, the available starting materials, and your tolerance for certain reagents.
-
Stille Coupling: Often provides good yields and has a broad functional group tolerance, but requires the use of toxic organotin reagents and can present purification challenges.[11]
-
Negishi Coupling: Also offers good yields and functional group tolerance.[12] Organozinc reagents are generally less toxic than organostannanes.
-
Kumada Coupling: Utilizes readily available Grignard reagents, but their high reactivity limits the functional group tolerance of the reaction.[13][14]
-
Ullmann Condensation: A classical method that can be effective, especially for symmetrical biaryls. Modern ligand systems have made the conditions milder, but it can still be less reliable than palladium-catalyzed methods.[9]
-
Copper-Mediated Homocoupling of 2-Lithiofuran: This can be a high-yielding and straightforward method if furan is your starting material.[15]
-
-
-
Q2: My furan starting material appears to be decomposing during the reaction. Why is this happening and what can I do?
-
A2: The furan ring is sensitive to strong acids and can be unstable at very high temperatures. If your reaction conditions are too harsh, you may observe polymerization or ring-opening side reactions. Always ensure your reaction is run under neutral or basic conditions unless a specific acid-catalyzed step is intended and controlled. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
-
Q3: How can I monitor the progress of my this compound synthesis?
-
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. The starting materials (e.g., 2-bromofuran) and the this compound product should have different Rf values. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying byproducts.
-
Experimental Protocol: Copper-Mediated Synthesis of this compound
This protocol is adapted from a reported procedure and offers a high-yielding route to this compound from furan.[15]
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Copper(II) chloride (CuCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (20 mL), furan (0.5 mL, 6.88 mmol), and TMEDA (1.1 mL, 7.38 mmol).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (4.8 mL of a 1.6 M solution in hexanes, 7.68 mmol) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
-
While maintaining the temperature at -78 °C, add anhydrous CuCl₂ (1.11 g, 8.26 mmol) in one portion.
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then with distilled water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Key Concepts
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Organic Syntheses. (2019). A General, Modular Method for the Synthesis of 1,2-Disubstituted-1,2-Difluoroalkenes using α-Fluoro-β-Substituted Sulfones. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
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MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 785. [Link]
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chemeurope.com. (n.d.). Stille reaction. [Link]
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Wikipedia. (2023). Kumada coupling. [Link]
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Organic Syntheses. (2021). Synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2(5H)-one. [Link]
-
Organic Syntheses. (2011). A MILD AND EFFICIENT STILLE COUPLING OF SILYL-PROTECTED 3-IODO-L-TYROSINE DERIVATIVES. [Link]
-
ResearchGate. (2022). Optimization of reaction conditions for the mechanochemical Negishi cross-coupling of aryl bromides with diorganozinc reagents. [Link]
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Bucknell University Digital Commons. (2019). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Organic Syntheses. (1921). Furan. [Link]
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ResearchGate. (2015). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
National Center for Biotechnology Information. (2023). Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. [Link]
-
Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link]
-
Royal Society of Chemistry. (2014). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
DigitalCommons@Linfield. (2019). Optimization of copper-catalyzed oxidative alkylboron homocoupling. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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ChemRxiv. (2023). Unprecedented Copper/Iron Co-Catalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. [Link]
-
ResearchGate. (2023). Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. [Link]
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National Center for Biotechnology Information. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Organic Chemistry Portal. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. [Link]
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ResearchGate. (2023). Optimization of Negishi coupling reaction of 2 a.[a]. [Link]
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Organic Chemistry Portal. (2009). Iron-Catalyzed Negishi Coupling Toward an Effective Olefin Synthesis. [Link]
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Royal Society of Chemistry. (2003). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. [Link]
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ResearchGate. (2003). Kumada—Corriu Coupling of Grignard Reagents, Probed with a Chiral Grignard Reagent. [Link]
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ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]
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ResearchGate. (2018). Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl this compound-5,5'-dicarboxylate. [Link]
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National Center for Biotechnology Information. (2021). Cross-coupling reactions towards the synthesis of natural products. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]
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Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Bifuran Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Bifuran Coupling. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing bifuran scaffolds. As specialists in the field, we understand the nuances that can lead to undesired side reactions, hindering yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve robust and reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may be encountering in your experiments. We diagnose the likely causes and provide actionable solutions based on mechanistic principles.
Issue 1: My reaction is producing a significant amount of homo-coupled product (furan-furan from the boronic acid/ester).
Q: I'm observing a significant amount of a homo-coupled byproduct, where my furan boronic acid couples with itself instead of the halo-furan. How can I suppress this?
A: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][2] The electron-rich nature of the furan ring can also make the corresponding boronic acids more susceptible to this side reaction. Here’s a systematic approach to minimize homo-coupling:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.[2][3]
-
Actionable Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[1] Assemble your reaction under a positive pressure of inert gas. All reagents should be added under an inert atmosphere. Pre-heating the reaction mixture (catalyst, base, halo-furan, and solvent) before adding the furan boronic acid can also help to consume any residual oxygen.[2]
-
-
Choice of Palladium Source: The oxidation state of your palladium source at the start of the reaction can be critical.
-
Actionable Solution: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the in-situ reduction step from Pd(II) to Pd(0), a step that can sometimes trigger homo-coupling.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure you are using a sufficient amount of a phosphine ligand which can act as a reductant.[1]
-
-
Control of Stoichiometry: The relative amounts of your coupling partners can influence the reaction pathway.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Actionable Solution: If your current protocol uses high temperatures, consider lowering the temperature. A more active catalyst system may allow for efficient coupling at a lower temperature, thereby disfavoring the homo-coupling pathway.[4]
-
Issue 2: My furan boronic acid is decomposing during the reaction, leading to low yields.
Q: My starting furan boronic acid seems to be unstable under the reaction conditions, as evidenced by incomplete conversion and the presence of protodeboronated furan. What can I do to prevent this?
A: Furan boronic acids, particularly 2-furylboronic acid, are notoriously prone to decomposition via protodeboronation, especially in the presence of water and at elevated temperatures.[1][5] This is a significant challenge in bifuran synthesis. Here are several effective strategies to mitigate this issue:
-
Switch to a More Stable Boronic Acid Derivative: This is often the most effective solution.
-
Actionable Solution: Convert your furan boronic acid to a more stable boronic ester, such as a pinacol ester or a neopentyl glycol ester.[1][5] These esters are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[5] Alternatively, consider using potassium 2-furyltrifluoroborate salts, which also exhibit enhanced stability.[5]
-
-
Employ a "Slow-Release" Strategy: Protecting the boronic acid and allowing for its gradual release into the reaction can minimize its decomposition.
-
Optimize Reaction Conditions:
-
Lower the Temperature: High temperatures accelerate protodeboronation.[5] The use of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, can enable the reaction to proceed at lower temperatures (e.g., room temperature to 60 °C).[5]
-
Anhydrous Conditions: For particularly sensitive furan boronic acids, switching to anhydrous reaction conditions can be beneficial.[1] This involves using anhydrous solvents and bases.
-
Minimize Reaction Time: A more efficient catalyst will shorten the required reaction time, thus reducing the exposure of the sensitive boronic acid to the reaction conditions.[1][5]
-
Issue 3: My reaction is sluggish or stalls before completion.
Q: My bifuran coupling is very slow, or it stops before all the starting material is consumed. What are the likely causes and how can I improve the reaction rate?
A: Sluggish or stalled reactions can be due to several factors, including inefficient catalyst activation, poor solubility of reagents, or catalyst deactivation.
-
Catalyst and Ligand Selection: The choice of the palladium source and, crucially, the ancillary ligand is paramount for an efficient reaction.[7]
-
Actionable Solution:
-
For Electron-Rich Furans: The electron-rich nature of furan substrates can make oxidative addition more challenging. Employing bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the oxidative addition step and stabilize the active catalyst.[7]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, which are air- and moisture-stable, are designed to rapidly and cleanly generate the active Pd(0) species under the reaction conditions.[5][8] This can lead to more reproducible and efficient reactions.
-
-
-
Base and Solvent System: The choice of base and solvent is not arbitrary; it critically influences the reaction rate and the solubility of the reagents.[2][9]
-
Actionable Solution:
-
Base Screening: While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, their effectiveness can be highly dependent on the solvent and substrates.[9][10] Ensure the base is finely powdered to maximize its surface area and solubility. For challenging couplings, consider screening a range of bases, including organic bases like triethylamine in anhydrous conditions.[11]
-
Solvent Choice: The solvent must be able to dissolve all the reaction components at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) is often effective.[10][12] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or NMP, but be mindful that these can sometimes lead to other side reactions.[9]
-
-
-
Catalyst Deactivation: The Lewis basic oxygen atom in the furan ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle for the palladium-catalyzed bifuran coupling (Suzuki-Miyaura reaction)?
A1: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-furan, forming a Pd(II) intermediate.[13]
-
Transmetalation: The organic group from the furan boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[13]
-
Reductive Elimination: The two furan rings on the palladium center couple to form the bifuran product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction for bifuran synthesis.
Q2: How do I choose the right ligand for my bifuran coupling reaction?
A2: Ligand selection is critical and depends on the specific substrates. For electron-rich heterocycles like furans, bulky and electron-donating phosphine ligands are generally preferred.[7] These ligands increase the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step.[7] They also promote reductive elimination and can prevent the formation of inactive catalyst species.[7] Good starting points are ligands like P(t-Bu)₃, PCy₃, and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos).
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the transmetalation step.[13] It reacts with the furan boronic acid to form a more nucleophilic "ate" complex, which then facilitates the transfer of the furyl group to the palladium center.[13] The choice of base can also influence the rate of protodeboronation of the furan boronic acid.[5] Weaker bases are sometimes preferred for sensitive substrates.
Q4: Can I run the reaction open to the air?
A4: It is strongly discouraged. While some modern palladium pre-catalysts show some tolerance to air, running the reaction under an inert atmosphere (nitrogen or argon) is best practice to prevent catalyst deactivation and minimize side reactions like homo-coupling, which is often promoted by oxygen.[1][5]
Visualizing Competing Reaction Pathways
Understanding the interplay between the desired cross-coupling and the major side reactions is key to effective troubleshooting.
Caption: Competing reaction pathways in palladium-catalyzed bifuran synthesis.
Key Experimental Protocols
Here we provide a generalized, robust protocol for the Suzuki-Miyaura coupling of a halo-furan with a furan boronic acid pinacol ester.
Protocol 1: General Procedure for Bifuran Synthesis
This protocol is designed to minimize common side reactions by using a stable boronic ester, a modern palladium pre-catalyst, and rigorous inert atmosphere techniques.
Materials:
-
Halo-furan (1.0 equiv)
-
Furan boronic acid pinacol ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or sealed vial with a magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To the Schlenk flask, add the halo-furan (1.0 equiv), furan boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Mechanistic Investigation of a Synthetic Route to Biaryls by the Sigmatropic Rearrangement of Arylsulfonium Species. Kyoto University Research Information Repository. [Link]
-
Mechanistic investigation: (a) Competition reaction between furan and... ResearchGate. [Link]
-
of the mechanisms of oxidative deboronation of boronate-based molecular... ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Sci-Hub. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
-
A divergent protocol for solid-phase synthesis of highly substituted Biaryl furan derivatives. ResearchGate. [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PubMed Central. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Europe PMC. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine. [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PubMed Central. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
-
Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Chemical Communications. [Link]
-
Selective rhodium(III)-catalyzed cross-dehydrogenative coupling of furan and thiophene derivatives. Semantic Scholar. [Link]
-
EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). YouTube. [Link]
Sources
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- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Polymerization During 2,2'-Bifuran Synthesis
Welcome to the technical support center dedicated to addressing the critical challenge of polymerization in 2,2'-bifuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with furan chemistries. Here, we will delve into the mechanistic underpinnings of furan polymerization and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your synthetic endeavors.
The electron-rich nature of the furan ring makes it susceptible to various side reactions, with polymerization being a primary obstacle in achieving high yields and purity of this compound. This guide will equip you with the expertise to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing insights into their causes and offering step-by-step solutions.
Problem 1: Rapid formation of dark, insoluble precipitates (humins) during acid-catalyzed reactions.
Probable Cause: Furan and its derivatives are highly susceptible to acid-catalyzed polymerization.[1][2][3] Protonation of the furan ring generates reactive electrophiles that can lead to ring-opening and subsequent condensation reactions, forming complex, high-molecular-weight polymers known as humins.[4][5] The presence of water can exacerbate this issue by promoting the formation of carbonyl-containing intermediates that are prone to polymerization.[1][2][6][7]
Solutions:
-
Catalyst Selection and Control:
-
Use Milder Acids: Opt for weaker acids or solid acid catalysts (e.g., Amberlyst 70) over strong mineral acids to reduce the rate of protonation and subsequent polymerization.[1][2] The concentration of the acid catalyst also plays a crucial role; use the minimum effective amount.[7]
-
Heterogeneous Catalysts: Employing heterogeneous catalysts can offer better control and easier removal from the reaction mixture, preventing continued degradation of the product during workup.[8][9]
-
-
Solvent System Optimization:
-
Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions to minimize water-induced ring-opening.[4]
-
Alcoholic Solvents: Using alcohols like methanol as the solvent can suppress polymerization by stabilizing reactive aldehyde intermediates through the formation of acetals.[1][6]
-
Biphasic Systems: A biphasic system with an organic extraction solvent can continuously remove the this compound from the acidic aqueous phase as it forms, thereby preventing its degradation.[5]
-
-
Temperature Management:
-
Lower Reaction Temperatures: While sufficient energy is needed for the coupling reaction, excessive heat can accelerate polymerization.[10] Carefully control the reaction temperature to find the optimal balance between reaction rate and stability.
-
Problem 2: Low yield of this compound with significant recovery of starting material, even after extended reaction times.
Probable Cause: This issue can stem from several factors, including catalyst deactivation, insufficient reaction temperature, or the use of an inappropriate catalyst system for the specific coupling reaction.
Solutions:
-
Catalyst and Reaction Type Re-evaluation:
-
Oxidative Coupling: For oxidative coupling reactions, ensure the chosen catalyst (e.g., Palladium-based) is active and the oxidant (e.g., molecular oxygen) is efficiently delivered to the reaction mixture.[11] Catalyst deactivation can occur, so consider catalyst loading and stability.
-
Coupling of Halofurans: If using a cross-coupling strategy (e.g., Suzuki coupling of 2-bromofuran), ensure the purity of the halofuran and the boronic acid partner.[12] The choice of palladium catalyst and ligands is critical for efficient coupling.
-
-
Reaction Parameter Optimization:
-
Temperature Screening: Systematically screen a range of temperatures to identify the optimal point for your specific reaction.
-
Concentration Effects: Adjust the concentration of your reactants. In some cases, higher dilutions can disfavor intermolecular polymerization.
-
Problem 3: The purified this compound product is unstable and darkens over time.
Probable Cause: The product may contain residual acidic impurities that continue to catalyze slow polymerization. Additionally, furan compounds can be sensitive to air and light, leading to oxidative degradation and polymerization.[13]
Solutions:
-
Thorough Purification:
-
Neutralization: During workup, thoroughly wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of acid.
-
Chromatography: Utilize column chromatography for purification, ensuring the use of neutral silica gel.
-
Adsorption Techniques: Activated carbon can be used to adsorb furan derivatives from a reaction mixture, which can then be desorbed using a suitable solvent, offering a method for purification.[14]
-
-
Proper Storage:
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect the compound from light.
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
-
Problem 4: Formation of significant amounts of ring-opened byproducts.
Probable Cause: The furan ring is susceptible to cleavage under certain oxidative or strongly acidic conditions, leading to the formation of dicarbonyl compounds and other degradation products.[13][15][16]
Solutions:
-
Milder Reaction Conditions:
-
Oxidizing Agents: If an oxidative coupling is being performed, choose a milder oxidizing agent or carefully control its stoichiometry.
-
Acid-Free Coupling: Whenever possible, opt for coupling strategies that do not require acidic conditions, such as certain palladium-catalyzed cross-coupling reactions.[17]
-
-
Protecting Groups:
-
The introduction of electron-withdrawing substituents on the furan ring can increase its stability towards acid-catalyzed degradation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of furan polymerization that I need to be aware of?
A1: The primary mechanism is acid-catalyzed polymerization. The electron-rich furan ring is easily protonated, especially at the C2 and C5 positions, forming a reactive carbocation. This electrophile can then attack another furan molecule in an electrophilic substitution reaction, initiating a chain reaction that leads to the formation of polymers.[1][4] Ring-opening can also occur, leading to the formation of reactive dicarbonyl species that can participate in condensation reactions.[2][6]
Q2: Are there any inhibitors I can add to my reaction to prevent polymerization?
A2: Yes, certain radical inhibitors can be effective, particularly in reactions where radical-initiated polymerization is a concern. For instance, hydroquinone has been shown to mitigate side reactions like the polymerization of furfural during its hydrodeoxygenation.[18][19] The effectiveness of an inhibitor will depend on the specific reaction mechanism. Inhibitors can act by deactivating catalysts or terminating chain reactions.[20]
Q3: How does the choice of furan precursor affect the propensity for polymerization?
A3: The substituents on the furan ring significantly influence its stability. Electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack and polymerization. Conversely, electron-withdrawing groups can decrease the ring's reactivity and enhance its stability against acid-catalyzed degradation.[4]
Q4: Can I use spectroscopic methods to monitor the onset of polymerization in my reaction?
A4: Yes, spectroscopic techniques are invaluable for monitoring your reaction.
-
NMR Spectroscopy (¹H and ¹³C): NMR can be used to track the disappearance of starting materials and the appearance of the this compound product. Broadening of signals or the appearance of a complex baseline can indicate the formation of polymeric material.[21]
-
FT-IR Spectroscopy: The formation of carbonyl groups due to ring-opening can be monitored by the appearance of strong absorbances in the 1700-1750 cm⁻¹ region.[2]
Q5: What are the key differences in preventing polymerization in homo-coupling versus cross-coupling reactions to form this compound?
A5:
-
Homo-coupling: In oxidative homo-coupling reactions, the primary challenge is preventing the furan starting material from polymerizing under the reaction conditions. This often involves careful control of the oxidant, catalyst, and temperature.
-
Cross-coupling: In cross-coupling reactions (e.g., Suzuki, Stille), the furan substrate (often a halofuran or a furan boronic acid) may be more stable than furan itself. The main challenge here is to achieve efficient coupling without side reactions of the organometallic reagents or degradation of the catalyst. The reaction conditions are often milder and more specific, which can inherently reduce the risk of polymerization.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Oxidative Homo-Coupling of a Furan Derivative
This protocol is a general guideline and should be optimized for the specific furan substrate.
Materials:
-
Furan derivative (e.g., methyl 2-furoate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Oxidant (e.g., molecular oxygen or benzoquinone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the furan derivative and the anhydrous solvent under an inert atmosphere.
-
Add the palladium(II) acetate catalyst.
-
If using a solid oxidant, add it to the mixture. If using molecular oxygen, begin bubbling it through the reaction mixture at a controlled rate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of this compound via Activated Carbon Adsorption
This protocol is adapted for the removal of polar impurities and unreacted starting materials.
Materials:
-
Crude this compound reaction mixture
-
Activated carbon
-
Eluting solvent (e.g., ethanol or acetone)
-
Filtration setup
Procedure:
-
Prepare a column packed with activated carbon.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Load the solution onto the activated carbon column.
-
Wash the column with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Elute the this compound from the activated carbon using a more polar solvent (e.g., ethanol).
-
Collect the fractions containing the product.
-
Concentrate the collected fractions under reduced pressure to obtain the purified this compound.
Visualizations
Diagram 1: Acid-Catalyzed Polymerization of Furan
Caption: Acid-catalyzed polymerization pathway of furan.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Sources
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- 20. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-Bifuran
Welcome to the technical support center for the synthesis of 2,2'-bifuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable heterocyclic compound. This compound serves as a crucial building block in the development of novel polymers, pharmaceuticals, and organic electronic materials.[1][2] However, its synthesis can be challenging, often plagued by issues of low yield, side product formation, and purification difficulties.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Common Synthetic Routes: An Overview
Several cross-coupling methodologies are employed for the synthesis of this compound. The most prevalent are palladium-catalyzed reactions like the Stille and Suzuki couplings, and the copper-catalyzed Ullmann reaction. Each method has distinct advantages and challenges related to catalyst choice, substrate availability, and reaction conditions.
-
Ullmann Reaction: A classic method for synthesizing symmetrical biaryls, this reaction involves the copper-catalyzed coupling of aryl halides.[3][4] While effective for symmetrical bifurans, it often requires harsh reaction conditions, such as high temperatures, which can lead to moderate and sometimes erratic yields.[5][6][7]
-
Stille Coupling: This versatile palladium-catalyzed reaction couples an organotin compound with an organohalide.[8][9] It is known for its tolerance to a wide range of functional groups, but the toxicity of organotin reagents is a significant drawback.[10]
-
Suzuki Coupling: A widely used palladium-catalyzed cross-coupling reaction between an organoboron species (like a boronic acid) and an organohalide.[11][12] It is often preferred due to the low toxicity and stability of the boronic acid reagents and its scalability.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Q1: Why is my this compound yield consistently low?
Low yields are a frequent challenge and can stem from several factors related to the catalyst, reagents, and reaction environment.
Potential Cause 1: Catalyst Inactivity or Degradation The palladium catalyst is the heart of Stille and Suzuki couplings. Its activity is paramount for an efficient reaction.
-
Explanation: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[8][12] If the Pd(0) active species is not generated efficiently or is deactivated (e.g., by oxidation or aggregation into palladium black), the cycle will stall, leading to poor conversion.
-
Troubleshooting Steps:
-
Use High-Purity, Active Catalysts: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) is fresh and has been stored properly under an inert atmosphere.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich furan rings, sterically hindered and electron-rich ligands can promote oxidative addition and stabilize the catalytic species.[15] Consider ligands like P(Cy)₃ or biphenyl-based phosphines.[16]
-
Inert Atmosphere: Rigorously deoxygenate your solvent and reaction vessel. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Use Schlenk techniques or a glovebox for optimal results.[17]
-
Potential Cause 2: Sub-optimal Reaction Conditions Temperature, solvent, and base play crucial roles in reaction kinetics and catalyst stability.
-
Explanation: The solvent must solubilize the reactants and catalyst while being compatible with the reaction temperature. The base in a Suzuki coupling is essential for activating the boronic acid to facilitate transmetalation.[18]
-
Troubleshooting Steps:
-
Solvent Screening: Common solvents include toluene, THF, and dioxane.[11] For Suzuki couplings, biphasic systems like toluene/water or dioxane/water are often effective.[14]
-
Base Optimization: The choice of base can significantly impact yield.[19] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[11][14] The strength and solubility of the base should be optimized for your specific substrate.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Run a temperature screen (e.g., 80°C to 110°C) to find the optimal balance.
-
Potential Cause 3: Poor Reagent Quality or Stoichiometry The purity and ratio of your starting materials are fundamental.
-
Explanation: Impurities in your furan starting material (e.g., 2-bromofuran, 2-(tributylstannyl)furan) or the coupling partner can poison the catalyst. Incorrect stoichiometry can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Purify starting materials if necessary (e.g., by distillation or chromatography). Confirm purity using NMR or GC-MS.
-
Check Stoichiometry: While a 1:1 ratio is theoretically required, a slight excess (e.g., 1.1 to 1.2 equivalents) of the organoboron or organotin reagent can sometimes drive the reaction to completion.
-
Q2: I'm observing significant side products. How can I minimize them?
The formation of homocoupled and degradation products is a common issue in cross-coupling reactions.
Potential Cause 1: Homocoupling of Starting Materials This occurs when two molecules of the same starting material couple together (e.g., furan-furan or aryl-aryl).
-
Explanation: In Stille reactions, homocoupling of the organostannane reagent is a possible side reaction.[10] In Suzuki couplings, oxidative homocoupling of the boronic acid can occur, particularly in the presence of oxygen.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As mentioned, maintaining an inert atmosphere is the most effective way to prevent oxidative homocoupling.
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can minimize its concentration at any given time, disfavoring homocoupling.
-
Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screen different palladium sources and ligands.
-
Potential Cause 2: Protodehalogenation or Protodestannylation/boronation This is the replacement of the halide, tin, or boron group with a hydrogen atom, resulting in furan as a byproduct.
-
Explanation: This side reaction is often caused by the presence of water or other protic impurities in the reaction mixture, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Dry Reagents: Dry reagents that may be hygroscopic (e.g., certain inorganic bases) before adding them to the reaction.
-
Q3: How can I effectively purify this compound?
Purification can be challenging due to the similar polarity of the product and certain byproducts.
Potential Cause 1: Co-elution with Byproducts Homocoupled products or residual starting materials can be difficult to separate from this compound using standard column chromatography.
-
Explanation: The nonpolar nature of this compound and related side products makes separation on silica gel challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Use a nonpolar solvent system like hexanes or a hexanes/dichloromethane gradient. A very small amount of a slightly more polar solvent might be needed, but high polarity should be avoided.
-
Automated Chromatography: Automated flash chromatography systems can provide better separation through precise gradient control.[20]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be a highly effective purification method.
-
Sublimation: For thermally stable products, sublimation under vacuum can be an excellent technique to remove non-volatile impurities.
-
Potential Cause 2: Residual Tin or Palladium Removing traces of tin byproducts from Stille reactions and palladium from the catalyst is crucial for obtaining a pure product.
-
Explanation: Tin byproducts are notoriously difficult to remove completely via standard silica gel chromatography.[10] Palladium black can also contaminate the product.
-
Troubleshooting Steps:
-
Tin Removal:
-
Aqueous KF Workup: After the reaction, stirring the mixture with an aqueous solution of potassium fluoride (KF) can precipitate insoluble tin fluorides, which can then be filtered off.
-
Liquid-Liquid Extraction: Perform multiple extractions during the workup.
-
-
Palladium Removal:
-
Filtration: Filter the crude reaction mixture through a pad of Celite to remove palladium black before concentration.
-
Activated Carbon: Treating a solution of the crude product with activated carbon can help adsorb residual palladium.[21]
-
-
Experimental Workflows & Data
To provide a practical context, the following sections include a sample protocol and a comparison of common synthetic methods.
Comparative Table of Synthetic Methods for this compound
| Method | Typical Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann | 2-Iodofuran | Copper powder | DMF | 150-200 | 40-60 | Simple, good for symmetrical products | Harsh conditions, moderate yields[5][6] |
| Stille | 2-Bromofuran + 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 100-110 | 70-90 | High yield, functional group tolerance[8] | Toxic tin reagents, difficult purification[10] |
| Suzuki | 2-Bromofuran + Furan-2-boronic acid | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 80-100 | 75-95 | Low toxicity, stable reagents, scalable[11][13] | Base sensitivity, potential for side reactions |
| Oxidative Coupling | Furan | PdCl₂ / CuCl₂ | THF | 20 | ~83 | Direct C-H activation, atom economical[17] | Can require specific directing groups |
Diagram: General Palladium-Catalyzed Cross-Coupling Workflow
Caption: A generalized workflow for Suzuki or Stille synthesis of this compound.
Detailed Protocol: High-Yield Suzuki Coupling for this compound
This protocol is adapted from established procedures for palladium-catalyzed Suzuki couplings of heterocyclic compounds.[13][14]
Materials:
-
Furan-2-boronic acid (1.1 mmol)
-
2-Bromofuran (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol)
-
Potassium Carbonate (K₂CO₃, 3.0 mmol, finely ground)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₂CO₃.
-
Reagent Addition: Add furan-2-boronic acid followed by 2-bromofuran.
-
Solvent Addition: Add the 1,4-dioxane and water (previously degassed by sparging with argon for 20 minutes).
-
Reaction: Seal the flask and heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.
-
Characterization: Confirm the identity and purity of the product (C₈H₆O₂) using ¹H NMR, ¹³C NMR, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q: Which coupling method is generally considered the "best" for this compound synthesis? A: The Suzuki-Miyaura coupling is often the preferred method in modern synthesis.[11] The primary advantages are the environmental and handling benefits of boronic acids over the highly toxic organostannanes used in Stille coupling, and the milder conditions compared to the classical Ullmann reaction.[6][9]
Q: What safety precautions are critical when working with these reagents? A: Always work in a well-ventilated fume hood. Organotin compounds are highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE). Palladium catalysts, while less toxic, can be flammable and should be handled under an inert atmosphere. Furan and its derivatives can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: How do I confirm the identity and purity of my final this compound product? A: A combination of analytical techniques is required for full characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the bifuran core.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight (134.13 g/mol for C₈H₆O₂) and can help identify impurities.[22]
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for diagnosing the root cause of low product yield.
References
- Wynberg, H., & van Driel, H. (1965). Studies in furan chemistry. Part IV. 2,2′-Bifurans. Journal of the Chemical Society C: Organic.
- Name, T. (2020).
-
Wang, Y., et al. (2015). Bifurans via Palladium-Catalyzed Suzuki Coupling. ResearchGate. Available from: [Link]
- Doucet, H., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.
- Name, T. (2020).
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
- Pellissier, H. (2018). Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl this compound-5,5'-dicarboxylate.
- Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
- L.S.College, Muzaffarpur. (2020). Ullmann reaction. L.S.College.
-
BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. Available from: [Link]
- Ohyun, K. (2021).
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available from: [Link]
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Daugulis, O., et al. (2011). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available from: [Link]
- J&K Scientific LLC. (n.d.). Stille Cross-Coupling. J&K Scientific LLC.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]
- Ma, D., et al. (2015). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
- Crowley, J. D., & Bandeen, P. H. (2012).
- Al-dujaili, A. H., et al. (2024).
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Jäkle, F., et al. (2022).
- Asiri, A. M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
- Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies.
- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
Sources
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- 2. Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO [oulurepo.oulu.fi]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. Studies in furan chemistry. Part IV. 2,2′-Bifurans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: 2,2'-Bifuran Polymerization
Welcome to the technical support center for 2,2'-Bifuran polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis and handling of bifuran-based polymers. This resource is structured in a question-and-answer format to directly address specific issues and explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What makes this compound an interesting monomer for polymerization?
A: this compound is a highly attractive bio-based monomer. Derived from renewable resources like furfural, it provides a sustainable alternative to petroleum-based monomers.[1][2] The rigid, conjugated structure of the bifuran moiety imparts unique properties to the resulting polymers. Polymers based on this compound, particularly polyesters, have been shown to exhibit significantly higher glass transition temperatures (Tg), excellent UV-blocking capabilities, and superior oxygen barrier properties compared to analogous polymers made from single furan rings (like 2,5-furandicarboxylic acid, FDCA) or traditional terephthalic acid.[1][2][3] These characteristics make them promising for applications in high-performance packaging, advanced coatings, and organic electronics.[1][3]
Q2: What are the primary methods for polymerizing this compound?
A: Direct polymerization of the parent this compound molecule is uncommon. Instead, functionalized derivatives are used as monomers. The most prevalent methods are:
-
Polycondensation: This is the most common route, typically involving a step-growth polymerization. Monomers like dimethyl this compound-5,5'-dicarboxylate (a diester) are reacted with diols (e.g., ethylene glycol, 1,4-butanediol) via melt polycondensation to produce polyesters.[1][4][5] Similarly, this compound-5,5'-dicarboxylic acid (BFDCA) can be used to synthesize polyamides.[5]
-
Radical Polymerization: This method is often used for cross-linking. Bifuran-containing monomers with vinyl or methacrylate groups can be synthesized and then cross-linked using radical initiators to form thermoset networks.[1][2]
-
Electropolymerization: For applications in conductive polymers, oligofurans (including bifuran units) can be electropolymerized to create stable, conductive polymer films directly on an electrode surface.[6][7] This method offers excellent control over film morphology and properties.[8]
Q3: Are furan-based polymers stable? What are the main degradation pathways?
A: The stability of furan-based polymers can be a concern and is an active area of research. The furan ring is susceptible to opening under strong acidic conditions, especially in the presence of water, which can lead to the formation of carbonyl-containing side structures and disrupt the polymer backbone.[9][10] Furthermore, thermal degradation at the high temperatures often required for melt polycondensation can cause discoloration (yellowing to black) and limit the achievable molecular weight.[1][11][12] The methylene hydrogens adjacent to the furan ring in some monomers, like 2,5-bis(hydroxymethyl)furan (BHMF), are particularly labile and can be a source of thermal instability.[11][12]
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you might encounter during your experiments. The flowchart below provides a general decision-making path for troubleshooting low molecular weight products.
Caption: Key factors leading to polymer discoloration during synthesis.
Issue 3: Difficulty in Purifying the Final Polymer
Q: How can I effectively purify my poly(this compound ester) to remove the catalyst and unreacted monomers?
A: Polymer purification is crucial for obtaining accurate characterization data and final material properties. []Reprecipitation is the most common and effective method. [] Purification Protocol & Troubleshooting:
-
Solvent Selection: The key is to find a good solvent that completely dissolves the polymer and a non-solvent (or precipitant) in which the polymer is completely insoluble but the impurities (catalyst residues, monomers, oligomers) are soluble.
-
Action: Consult the literature for your specific polymer system. For bifuran polyesters, solvents like chloroform or dichloromethane are often used. Non-solvents like methanol, ethanol, or hexane are common precipitants. [14]
-
-
The Reprecipitation Process:
-
Step 1: Dissolve the crude polymer in a minimal amount of the chosen good solvent to create a concentrated solution.
-
Step 2: Slowly add the polymer solution dropwise into a large volume (at least 10x the volume of the polymer solution) of the vigorously stirring non-solvent. You should see the polymer precipitate immediately as fibers or a powder. Adding the polymer solution too quickly can trap impurities. [14] * Step 3: Allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete precipitation and washing of impurities.
-
Step 4: Collect the purified polymer by filtration. Wash the collected polymer with fresh non-solvent.
-
Step 5: Repeat the entire process 2-3 times to ensure high purity. [14] * Step 6: Dry the final polymer under high vacuum at a moderate temperature (well below its Tg) until a constant weight is achieved.
-
-
Troubleshooting Purification:
-
Problem: The polymer precipitates as a sticky, unmanageable mass.
-
Solution: Your polymer solution may be too concentrated, or you are adding it too quickly. Try diluting the polymer solution or adding it more slowly to the non-solvent. Cooling the non-solvent can sometimes yield a finer powder.
-
Problem: NMR analysis still shows monomer peaks.
-
Solution: The chosen non-solvent may not be ideal for solubilizing the monomer. Try a different non-solvent. Alternatively, the trapped impurities suggest the need for another precipitation cycle.
-
| Polymer Type | Common Solvents | Common Non-Solvents (Precipitants) |
| Bifuran Polyesters | Chloroform, Dichloromethane (DCM), Trifluoroacetic acid (TFA) | Methanol, Ethanol, Hexane, Diethyl Ether |
| Bifuran Polyamides | Sulfuric Acid, Dimethylacetamide (DMAc) with LiCl | Water, Methanol |
Experimental Protocol: Melt Polycondensation of Poly(ethylene bifuranoate) (PEBf)
This protocol describes a typical two-stage melt polycondensation for synthesizing PEBf from dimethyl this compound-5,5'-dicarboxylate (DM-Bf) and ethylene glycol (EG).
Materials:
-
Dimethyl this compound-5,5'-dicarboxylate (DM-Bf)
-
Ethylene Glycol (EG)
-
Titanium(IV) isopropoxide (Catalyst)
-
High-purity Nitrogen or Argon gas
Procedure:
-
Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a vacuum line with a cold trap.
-
Charging the Reactor: Charge the reactor with DM-Bf and ethylene glycol in a 1:2.2 molar ratio (the excess EG compensates for losses during heating). Add the catalyst (e.g., 200-400 ppm relative to the diester).
-
Inerting: Seal the reactor and purge the system by alternating between vacuum and inert gas at least three times to remove all oxygen. Maintain a slow, positive flow of inert gas.
-
Stage 1: Transesterification:
-
Heat the reactor to ~160-190 °C under a slow stream of inert gas.
-
Stir the mixture. As the reactants melt and the reaction proceeds, methanol will be generated and distill off.
-
Maintain these conditions for 2-4 hours, or until ~80-90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to ~230-250 °C while slowly applying vacuum. Be careful to avoid excessive foaming.
-
Over 1-2 hours, reduce the pressure to <1 mbar. Excess ethylene glycol will now distill off.
-
A significant increase in the viscosity of the melt will be observed, indicated by the torque on the mechanical stirrer.
-
Maintain these high temperature and high vacuum conditions for another 2-4 hours to build molecular weight.
-
-
Reaction Completion & Recovery:
-
Discontinue heating and turn off the vacuum, backfilling the reactor with inert gas.
-
Once cooled, the solid polymer can be recovered by carefully breaking the glass reactor or by using a reactor designed for easy polymer removal.
-
The crude polymer can then be purified as described in the troubleshooting section above.
-
References
- Important Selected Questions and Answers in Polymer Chemistry. (n.d.). Scribd.
- Troubleshooting guide for the synthesis of furan-based polymers. (2025). BenchChem.
- Overcoming stability issues of furan-containing polymers. (2025). BenchChem.
- Furfural-based 2,2′-bifurans: synthesis and applic
- SCI.POLYMERS FAQ. (n.d.). The Other Pages.
- Furfural-based 2,2′-bifurans: synthesis and applic
- Polymers Questions and Revision. (n.d.). MME.
- Unit: Polymer Science Important Questions with Answers. (n.d.).
- Oxidative Coupling of 2-methyl furoate: a scalable synthesis of Dimethyl this compound-5,5'-dicarboxylate. (n.d.).
- The behaviour of furan derivatives in polymerization reactions. (2025).
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). SciSpace.
- Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. (2019).
- Conducting Polyfurans by Electropolymerization of Oligofurans. (n.d.). The Royal Society of Chemistry.
- Troubleshooting step growth polymeriz
- Polymer Isolation and Purific
- Synthesis of Conducting Polymers. (2023). Encyclopedia.pub.
- UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. (2018).
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Some advices for purifying a polymer? (2023).
- (PDF) Conducting polyfurans by electropolymerization of oligofurans. (2015).
Sources
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- 2. Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO [oulurepo.oulu.fi]
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- 4. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2'-Bifuran and its Derivatives
Welcome to the technical support center for the purification of 2,2'-Bifuran and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives, and how do I choose the right one?
The three most common and effective purification techniques for this compound and its derivatives are Flash Column Chromatography , Recrystallization , and Distillation . The choice of method is not arbitrary; it depends critically on the physical and chemical properties of your target compound and the nature of the impurities present.
Causality Behind Method Selection:
-
Polarity Difference: If your desired compound and its impurities have significantly different polarities, flash column chromatography is often the most powerful tool.
-
Physical State & Thermal Stability: If your product is a solid at room temperature and thermally stable, recrystallization is an excellent and cost-effective option. For liquids that are thermally stable, distillation can be highly effective, especially for removing non-volatile or very high-boiling impurities.
-
Impurity Profile: The nature of the impurities dictates the strategy. For instance, removing a highly polar byproduct from a non-polar product is straightforward with chromatography, while separating isomers might require more specialized chromatographic conditions.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar to non-polar bifuran derivatives, especially when dealing with complex mixtures.[1]
Q2: My compound streaks on the TLC plate. What does this mean for my column?
Answer: Streaking on a TLC plate is a red flag that often indicates one of two issues: compound overloading or acidity problems. Furan rings can be sensitive to the inherent acidity of standard silica gel, leading to decomposition during analysis and purification.[1] This decomposition on the column results in broad, streaky bands, poor separation, and reduced yield.
Solutions:
-
Use Deactivated Silica: Before packing your column, you can "deactivate" the silica gel. A common method is to prepare a slurry of the silica in your chosen eluent containing 1-3% triethylamine or another amine base.[2] Let this stand for an hour before packing. This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, if your compound is particularly acid-sensitive.
-
Check Solubility: Ensure your compound is fully dissolved in the loading solvent. Streaking can also occur if the compound precipitates at the origin.
Q3: I'm not getting good separation between my product and an impurity. What can I do?
Answer: Poor separation (low resolution) occurs when the affinities of your product and the impurity for the stationary phase are too similar. The goal is to maximize this difference.
Solutions:
-
Optimize the Solvent System: The ideal eluent should give your target compound an Rf (retention factor) of approximately 0.2-0.4 on the TLC plate.[2]
-
Decrease Polarity: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 5%).
-
Increase Polarity: If the spots are stuck at the baseline (low Rf), gradually increase the polar solvent.
-
-
Run a Gradient Column: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation.[2][3] This sharpens the bands and can resolve compounds with very similar Rf values.
-
Change Solvents Entirely: Sometimes, a different solvent combination will provide unique selectivity. For example, substituting dichloromethane for ethyl acetate can alter the separation profile.[4][5]
| Derivative Type | Typical Eluent System | Reference |
| Carboxylic Anhydride Derivatives | Hexane / Ethyl Acetate (4:1) | [4] |
| Imide Derivatives | Hexane / Ethyl Acetate (9:1) | [4] |
| Bromo-Substituted Derivatives | Hexane / Dichloromethane (1:1) | [4] |
| Aryl-Substituted Furans | Dichloromethane / Cyclohexane (2:1) | [5] |
Q4: My sample is not very soluble in the column eluent. How should I load it?
Answer: Loading a poorly soluble compound directly onto the column in a strong solvent will cause it to precipitate and band unevenly, leading to terrible separation. The correct approach is "dry loading."[2]
Solution: Dry Loading Protocol
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottomed flask.
-
Add a small amount of silica gel to the flask, enough to form a free-flowing powder once the solvent is removed.
-
Remove the solvent completely using a rotary evaporator.
-
You will be left with your crude product adsorbed onto the silica gel.
-
Carefully pour this dry powder onto the top of your packed column.[2] This ensures that the compound is introduced to the column in a concentrated, narrow band, which is critical for a good separation.
Protocol 1: Flash Column Chromatography of a Bifuran Derivative
This protocol provides a general workflow for purifying a bifuran derivative using flash chromatography.
-
TLC Analysis: Develop a solvent system that provides an Rf of ~0.3 for your target compound and good separation from impurities.[6]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.[3] Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
-
Dry Loading: Follow the dry loading protocol described in Q4.[2]
-
-
Elution:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a pre-weighed round-bottomed flask.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield your purified compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.[7][8] A successful recrystallization can yield extremely pure crystalline material.
Q5: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
-
Lower the Crystallization Temperature: Try cooling the solution more slowly. Start by letting it cool to room temperature undisturbed, then move it to an ice bath. Rapid cooling encourages oiling out.
-
Switch to a Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often the solution.[9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
Caption: Workflow for a two-solvent recrystallization.[9]
Q6: My crystals are colored, but the pure compound should be white. How can I fix this?
Answer: Colored impurities are common and are often large, conjugated molecules that can get trapped in the crystal lattice. They can usually be removed with activated charcoal.[7]
Solution:
-
Dissolve your crude product in the hot recrystallization solvent.
-
Allow the solution to cool slightly from the boiling point to prevent violent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is often enough). Be cautious, as adding too much can adsorb your product and reduce the yield.[7]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal (and any insoluble impurities).[7] The colored impurities will remain adsorbed to the charcoal.
-
Allow the filtered, now colorless, solution to cool and crystallize as usual.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal when finding a single suitable solvent is difficult.[9]
-
Solvent Selection: Identify a pair of miscible solvents. Solvent #1 should readily dissolve your compound when hot. Solvent #2 should be one in which your compound is poorly soluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Solvent #1 to just dissolve the compound.
-
Induce Saturation: While keeping the solution hot, add Solvent #2 dropwise until the solution just becomes persistently cloudy. This indicates the solution is saturated.[9]
-
Clarification: Add 1-2 drops of hot Solvent #1 to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold Solvent #2 to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Purity Assessment
Q7: How do I confirm the purity of my final product?
Answer: Visual inspection is not enough. Purity must be confirmed with analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing the purity of your bifuran derivative. The absence of impurity peaks is a strong indicator of high purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable bifuran derivatives, GC-MS can separate and identify trace impurities and confirm the molecular weight of your product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for non-volatile compounds and can provide a quantitative measure of purity (e.g., >99% by peak area).[1]
-
Melting Point: A sharp melting point that is consistent with the literature value is a classic indicator of a pure crystalline solid.
References
- Kashid, M., et al. (2015). Bifuran-imide: A Stable Furan Building Unit for Organic Electronics. The Royal Society of Chemistry.
- University of California, Irvine.
- MIT OpenCourseWare. (n.d.).
- University of Rochester. (n.d.).
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments.
- Pérez, V. M., et al. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates.
- Mullin, J. W. (2001). Recrystallization.
- ChemicalBook. (2020). This compound synthesis. ChemicalBook.
- BenchChem. (2025). Improving the yield and purity of 2-(2-Pentenyl)furan synthesis. BenchChem.
- BenchChem. (2025).
- Organic Lab Techniques. (2022).
- BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. BenchChem.
- Zhang, Y., et al. (2018). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural.
- Ramirez, A., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Addressing Solubility Challenges of 2,2'-Bifuran-Based Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,2'-bifuran-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of these promising biomaterials. The rigid, planar structure of the this compound moiety provides excellent thermal properties and potential for high-performance organic electronics.[1][2][3] However, this same planarity leads to strong intermolecular π-π stacking, often resulting in significant solubility challenges that can hinder characterization, processing, and application.[4]
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome common solubility issues encountered during your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during synthesis and processing. The solutions are presented in a question-and-answer format, explaining the scientific principles behind each recommendation.
Q: My polymer crashed out of solution during polymerization. What happened and how can I prevent this?
A: Premature precipitation during polymerization is a classic sign that the growing polymer chains have reached a critical length where their intermolecular attractive forces overcome their interaction with the solvent. The highly planar this compound backbone is prone to this behavior.
Root Cause Analysis & Corrective Actions:
-
Insufficient Solubilizing Groups: The unsubstituted poly(this compound) backbone is notoriously insoluble.[4][5] If your monomer lacks sufficient solubilizing side chains, the polymer will likely precipitate as its molecular weight increases.
-
Inappropriate Solvent Choice: The polymerization solvent may not be a "good" solvent for the final polymer, even if it dissolves the monomers.
-
Solution: Switch to a higher-boiling point aromatic solvent like o-dichlorobenzene, 1,2,4-trichlorobenzene, or diphenyl ether. These solvents often have better thermodynamic compatibility with rigid polymer backbones and allow for higher reaction temperatures, which can keep the polymer in solution.
-
-
Concentration is Too High: At higher concentrations, polymer chains are in closer proximity, facilitating the aggregation and precipitation that drives them out of solution.
-
Solution: Reduce the monomer concentration. While this may slow the reaction rate, it is a simple and effective way to prevent premature precipitation.
-
-
Uncontrolled Molecular Weight: Polymerization reactions that proceed too quickly or without control can rapidly produce very high molecular weight chains that are inherently less soluble.
-
Solution: Employ a controlled polymerization technique. For instance, catalyst-transfer polycondensation methods can provide precise control over molecular weight and distribution, preventing the formation of excessively long, insoluble chains.[8]
-
Q: I've successfully synthesized my polymer, but it's an intractable powder that won't dissolve in standard lab solvents like chloroform or THF. How can I get it into solution for analysis or film casting?
A: This is a common challenge. An intractable polymer requires a systematic approach to find a suitable solvent or solvent system. The goal is to overcome the strong intermolecular forces (lattice energy) holding the polymer chains together in the solid state.
Below is a workflow to guide your solvent screening process.
Caption: Workflow for systematically testing the solubility of a this compound-based polymer.
Protocol: Systematic Solvent Screening
-
Start with Common Solvents: Attempt to dissolve a small amount of polymer (e.g., 1-2 mg/mL) in common organic solvents such as chloroform, tetrahydrofuran (THF), and toluene at room temperature. Allow it to stir for several hours.
-
Introduce Energy: If the polymer does not dissolve, gently heat the mixture (e.g., to 40-60 °C) or place it in an ultrasonic bath. This added energy can help break up aggregates and overcome the activation energy of dissolution.
-
Escalate to Aggressive Solvents: If solubility is still not achieved, move to higher-boiling point and more polar aprotic solvents. Good candidates include o-dichlorobenzene (o-DCB), 1,2,4-trichlorobenzene (TCB), N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF).
-
High-Temperature Dissolution: Many conjugated polymers require significant thermal energy to dissolve. Carefully heat the polymer suspension in a high-boiling point solvent (e.g., o-DCB) to temperatures of 100 °C or higher.[4] Perform this in a sealed vial to prevent solvent loss. Always use appropriate safety precautions.
-
Final Recourse (Destructive): For some highly crystalline and rigid polymers, dissolution may only be possible in strong acids like sulfuric acid, which can unfortunately lead to degradation.[5] This method should only be used as a last resort for specific characterization techniques where chain integrity is not paramount.
Q: My polymer dissolves, but the solution forms a gel or I see evidence of aggregation over time. How can I maintain a stable solution?
A: This is a kinetic issue. Even in a "good" solvent, the strong π-π interactions between polymer backbones can cause them to slowly re-aggregate from solution. This is especially common in concentrated solutions.
Stabilization Strategies:
-
Work with Dilute Solutions: Whenever possible, prepare solutions at the lowest concentration required for your experiment (e.g., <1 mg/mL for UV-Vis spectroscopy).
-
Filter Immediately Before Use: Use a syringe filter (e.g., 0.45 µm PTFE) to remove any pre-existing aggregates right before spinning a film or performing an analysis.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. Trace amounts of non-solvents (like water) can trigger precipitation.
-
Temperature Control: For some systems, storing the solution at a slightly elevated temperature can prevent aggregation. Conversely, for others, refrigeration in the dark may slow down the kinetic process of aggregation. This must be determined empirically.
-
Use of Additives: In some cases, small amounts of a co-solvent or an additive that can disrupt π-stacking (e.g., a bulky, non-coordinating molecule) can help stabilize the solution.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about designing and working with this compound-based polymers to proactively avoid solubility problems.
Q1: How can I design a soluble this compound-based polymer from the outset?
A1: The most powerful tool at your disposal is rational monomer design. By building solubility into the repeating unit of your polymer, you can circumvent many of the issues described above. The primary strategy is side-chain engineering .
The Causality of Side-Chain Solubilization: Flexible side chains enhance solubility through two primary mechanisms:
-
Increased Entropy of Mixing: The conformational freedom of the side chains increases the overall entropy of the system upon dissolution, making the process more thermodynamically favorable.
-
Steric Hindrance: The bulk of the side chains physically prevents the rigid polymer backbones from packing closely together. This disruption of the strong, ordered π-π stacking allows solvent molecules to effectively solvate the conjugated backbone.[6]
Caption: Side chains sterically hinder polymer packing, disrupting aggregation and promoting solvation.
The table below summarizes common side-chain strategies:
| Side-Chain Strategy | Example Group | Effectiveness & Rationale | Key Considerations |
| Linear Alkyl Chains | -Hexyl, -Octyl, -Dodecyl | Good: Disrupts packing and improves solubility in nonpolar organic solvents. Longer chains provide better solubility.[4] | Can sometimes self-organize, leading to complex morphologies. |
| Branched Alkyl Chains | -2-Ethylhexyl, -2-Decyltetradecyl | Excellent: The branching point creates significant steric bulk, which is highly effective at preventing crystallization and aggregation.[4][6] | Branching point position relative to the backbone can impact thermal properties like glass transition temperature.[9] |
| Ester Functionalization | -COOR | Moderate to Good: Can improve solubility and modify electronic properties. Solubility depends on the nature of the 'R' group.[8] | May introduce polarity, changing solvent compatibility. Susceptible to hydrolysis under acidic or basic conditions. |
| Copolymerization | Incorporating a flexible diol or different dicarboxylic acid | Very Effective: Breaks up the homopolymer's regularity, frustrating crystallization and enhancing solubility.[1][10] | Properties will be an average of the constituent monomers. Monomer reactivity ratios must be considered. |
Q2: Are there any performance trade-offs when adding long, bulky side chains?
A2: Yes, absolutely. While essential for solubility, side chains are not electronically active and can be considered "insulating diluents."
-
Electronic Properties: An excessive volume of side chains can increase the distance between conjugated backbones, which may impede intermolecular charge hopping—a critical process for charge transport in organic electronic devices.[6]
-
Morphology: Side chains significantly influence the thin-film morphology of the polymer, affecting how the chains pack in the solid state. This can alter the performance of devices like organic field-effect transistors (OFETs) and solar cells.[6]
-
Thermal Properties: Adding long, flexible side chains generally lowers the glass transition temperature (Tg) of the polymer, making it softer. Conversely, placing a branching point closer to the backbone can increase Tg.[9]
The key is to find a balance: the side chain should be just large enough to ensure adequate solubility for processing without excessively compromising the desired electronic and physical properties of the final material.
Q3: Can I improve the solubility of a pre-existing, insoluble polymer?
A3: This is more challenging than designing solubility in from the start, but post-polymerization modification is a viable strategy. If the polymer backbone contains reactive sites, you can use chemical reactions to attach solubilizing groups. For example, a polymer with pendant functional groups could be modified using high-efficiency reactions like "click chemistry" to attach polyethylene glycol (PEG) or alkyl chains.[10][11] This approach is advanced and requires careful reaction optimization to avoid side reactions or degradation of the polymer backbone.
References
-
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Laitinen, T. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. OuluREPO. Retrieved January 18, 2026, from [Link]
-
Journal of Industrial and Engineering Chemistry. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
Laitinen, T. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. OuluREPO. Retrieved January 18, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
Request PDF: Understanding the Solubility Behavior of this compound-5,5'-Dicarboxylic Acid in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Strategies for the synthesis of water-soluble conjugated polymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Polyfuran Conducting Polymers: Synthesis, Properties, and Applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Head-to-Head Linked Dialkylbifuran-Based Polymer Semiconductors for High-Performance Organic Thin-Film Transistors with Tunable Charge Carrier Polarity. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. (2018). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis and properties of poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] for proton conducting membranes in fuel cells. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Request PDF: Examining the Impact of Side-Chain Chirality on Conformation of a Helical Poly(3-(S-1-ethylhexyl)esterfuran). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Request PDF: Understanding the solubility behavior of 2,2′-bifuran-5,5′-dicarboxylic acid in different pure solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Conducting polyfurans by electropolymerization of oligofurans. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Special Issue: Polymer Based Electronic Devices and Sensors II. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2019). RSC Publishing. Retrieved January 18, 2026, from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of 2,2'-Bifuran Polyesters
Welcome to the technical support center for 2,2'-bifuran-based polyesters. This guide is designed for researchers and scientists encountering challenges related to the thermal stability of these novel bio-based polymers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower your experimental design and troubleshooting efforts. This center is structured to address common questions and complex problems through a combination of FAQs, in-depth troubleshooting guides, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and processing of this compound polyesters.
Q1: My this compound polyester is showing significant yellowing during melt polycondensation. What is the primary cause and how can I mitigate it?
A: The yellowing of bifuran polyesters during melt processing is primarily due to thermal oxidation. The highly conjugated bifuran moiety is susceptible to oxidation at the high temperatures required for polycondensation, leading to the formation of chromophores.[1] To mitigate this, the addition of an antioxidant package during polymerization is crucial. A synergistic blend of a primary antioxidant (e.g., a hindered phenol like Irganox 1010) and a secondary antioxidant (e.g., a phosphite like Irgafos 168) is highly effective. The primary antioxidant scavenges free radicals, while the secondary one decomposes hydroperoxides, preventing chain degradation and discoloration.[2][3]
Q2: The molecular weight of my poly(alkylene bifuranoate) is lower than expected, and the material is brittle. What synthetic parameters should I investigate?
A: Achieving high molecular weight is critical for good mechanical properties and is often a challenge.[4] Several factors could be at play:
-
Inefficient Monomer Removal: Ensure that the vacuum applied during the polycondensation stage is sufficiently high (<5 Pa) to effectively remove the transesterification byproduct (e.g., methanol or ethylene glycol).[5]
-
Reaction Time and Temperature: Insufficient time or temperature in the final polycondensation stage can lead to incomplete reaction. Gradually increase the temperature and extend the reaction time, but monitor for degradation (yellowing).
-
Catalyst Deactivation: The choice and concentration of the catalyst (e.g., titanium(IV) isopropoxide) are critical. Ensure it is not prematurely deactivated by impurities in the monomers.
-
Solid-State Polymerization (SSP): For the highest molecular weights, a post-polymerization step like SSP is often necessary.[6][7] This process involves heating the semi-crystalline prepolymer under vacuum or an inert gas flow at a temperature below its melting point to extend the polymer chains.[5][8]
Q3: How does the thermal stability of poly(ethylene bifuranoate) (PEBF) compare to its furan-based counterpart, PEF, and the petroleum-based PET?
A: Generally, the thermal stability, as measured by the onset of decomposition (Td5), follows the trend PET > PEBF > PEF. The bifuran structure in PEBF provides greater chain rigidity, leading to a higher glass transition temperature (Tg) of around 107°C, compared to ~87°C for PEF and ~80°C for PET.[9] However, the decomposition temperature of PEBF (Td5 ≈ 397°C) is typically slightly lower than that of PET (Td5 ≈ 420°C), but higher than many other aliphatic polyesters.[9] The primary degradation mechanism for furan-based polyesters is β-hydrogen scission, similar to PET.[10][11]
| Polymer | Glass Transition Temp (Tg) | Melting Temp (Tm) | 5% Weight Loss Temp (Td5) |
| PET | ~80 °C | ~251 °C | ~420 °C[9] |
| PEF | ~87 °C | ~215 °C | Varies, generally < PEBF |
| PEBF | ~107 °C[9] | ~240 °C[9] | ~397 °C[9] |
Q4: Can I improve the thermal stability of my final bifuran polyester product without re-synthesizing it?
A: Yes, you can improve the stability of the finished polymer through melt compounding with additives. This is a standard industrial practice. By using a twin-screw extruder, you can create a homogenous blend of your bifuran polyester with thermal stabilizers, antioxidants, and UV stabilizers.[2][12] This process is less thermally aggressive than the entire polymerization and can significantly enhance the material's resistance to degradation during subsequent processing (e.g., injection molding, film extrusion) and its service life.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Mitigating Thermo-oxidative Degradation
Thermo-oxidative degradation is a primary failure mode for bifuran polyesters, especially during high-temperature processing. This guide provides a systematic workflow for diagnosing and solving this issue.
Caption: A systematic workflow for troubleshooting thermo-oxidative degradation.
Step-by-Step Causality:
-
Diagnosis: The first step is to confirm that oxygen is the primary culprit. Running a thermogravimetric analysis (TGA) isothermally (e.g., at your processing temperature) first under nitrogen and then under air is definitive. A significantly faster weight loss in air confirms thermo-oxidative degradation.[13] A sharp increase in the Melt Flow Index (MFI) after processing also indicates chain scission, a common result of oxidation.
-
Solution - Additives: The most direct solution is to incorporate a stabilizer package.
-
Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., BHT, Irganox® 1010) are the workhorses.[2] They terminate the radical chain reaction by donating a hydrogen atom to peroxy radicals, which are key propagators of oxidation.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites (e.g., Irgafos® 168) are crucial during high-temperature processing.[12] They convert hydroperoxides, which are unstable and can cleave to form new radicals, into stable, non-radical products.[3] A typical loading level is 0.1-0.5 wt% for each type.
-
-
Solution - Process Optimization: Minimize the polymer's exposure to high heat and oxygen. Lower the processing temperature as much as feasible and reduce the residence time in the extruder. Ensure a proper nitrogen purge in the feed hopper.
-
Advanced Solution - End-Capping: The terminal carboxyl and hydroxyl groups on polyester chains can be reactive and may initiate degradation.[14] End-capping these groups with non-reactive moieties can enhance thermal stability. While more complex, involving agents like lactim ethers or benzoic acid during the final stages of polymerization can be highly effective for demanding applications.[14][15]
-
Validation: After implementing a solution, repeat the key diagnostic tests. A successful intervention will show a reduced rate of degradation in the TGA (air), a stable MFI, minimized color change (quantified by colorimetry), and retention of mechanical properties.
Guide 2: Achieving High Molecular Weight via Solid-State Polymerization (SSP)
For applications requiring high strength and toughness, such as films or fibers, the molecular weight achieved from melt polycondensation is often insufficient.[4] SSP is the industrial standard for upgrading polyesters like PET and is equally applicable to bifuran-based polyesters.[5][6]
Caption: Key stages in the Solid-State Polymerization (SSP) process.
Detailed Protocol & Rationale:
-
Prepolymer Synthesis: Start with a good-quality prepolymer from melt polycondensation with an intrinsic viscosity (IV) of at least 0.4 dL/g.
-
Grinding and Sieving: The prepolymer must be ground into small, uniform particles. This increases the surface area, which is critical for the efficient removal of reaction byproducts (e.g., water, glycols) that drive the polymerization equilibrium forward.[6]
-
Crystallization (Crucial Step): The ground amorphous polymer must be crystallized before the SSP reaction. This is done by annealing it at a temperature between its Tg and Tm. Causality: If you heat amorphous pellets directly to the high SSP temperature, they will stick together (sinter), halting the process. Crystallization provides a stable morphology that can withstand the SSP temperature without fusing.
-
SSP Reaction: The crystallized polymer is heated in a suitable reactor (e.g., a rotary vacuum dryer) to a temperature typically 15-25°C below its melting point. A high vacuum or a continuous flow of hot, dry nitrogen is applied. Causality: This combination of heat and vacuum/N2 flow provides the energy for the end-groups to react and efficiently removes the volatile byproducts, pushing the equilibrium towards a higher molecular weight.[7] The principal reactions are the polycondensation of hydroxyl-terminated chains and the esterification of remaining carboxyl end-groups.[6]
-
Monitoring: Periodically take samples to measure the intrinsic viscosity (IV) or perform titration to determine the carboxyl end-group concentration. The reaction is complete when the target IV is reached and the end-group concentration is minimized.[7]
Section 3: Experimental Protocols
Protocol: Melt Compounding of Bifuran Polyester with Stabilizers and TGA Validation
Objective: To prepare a stabilized bifuran polyester and validate the enhancement in thermal stability.
Materials:
-
This compound polyester (dried at 110°C for 12 hours under vacuum)
-
Primary Antioxidant: Irganox® 1010 (0.2 wt%)
-
Secondary Antioxidant: Irgafos® 168 (0.2 wt%)
-
Twin-screw micro-compounder/extruder
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Pre-Blending: In a vial, accurately weigh the dried bifuran polyester powder and the required amounts of Irganox 1010 and Irgafos 168. Tumble-mix thoroughly for 10 minutes to ensure a homogenous pre-blend.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. For a poly(butylene bifuranoate), a profile might be: Zone 1 (Feed): 180°C, Zone 2: 195°C, Zone 3: 205°C, Die: 200°C. Set screw speed to 100 RPM.
-
Compounding: Purge the extruder with a small amount of the unstabilized polyester first. Then, introduce the pre-blended mixture into the feed hopper. Collect the extruded strand in a water bath for cooling and use a pelletizer to create pellets of the stabilized compound.
-
Control Sample: Process the unstabilized, dried polyester under the exact same conditions to serve as a control.
-
Drying: Dry both the stabilized and control pellets at 110°C for 12 hours under vacuum to remove any absorbed moisture.
-
TGA Analysis:
-
Place 5-10 mg of the control sample in a TGA crucible.
-
Heat from 30°C to 600°C at a rate of 10°C/min under a synthetic air atmosphere (flow rate ~50 mL/min).
-
Record the temperature at which 5% weight loss occurs (Td5).
-
Repeat the exact same procedure for the stabilized sample.
-
-
Data Analysis: Compare the TGA curves and the Td5 values. A significant increase in the Td5 for the stabilized sample validates the effectiveness of the antioxidant package.
References
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Papadopoulos, L., et al. (2020). Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). Polymers (Basel). Available at: [Link][6][7][8]
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Hong, S.H., et al. (2018). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry. Available at: [Link][4]
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Kasal, P., et al. (2020). Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). ResearchGate. Available at: [Link]
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Estra-Gracia, V., et al. (2021). Improvement of thermal stability and mechanical properties of medical polyester composites by plasma surface modification of the bioactive glass particles. ADDI. Available at: [Link]
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Papadopoulos, L., et al. (2020). Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). OUCI. Available at: [Link]
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Stamatopoulou, P., et al. (2018). Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications. MDPI. Available at: [Link]
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Papageorgiou, G.Z., et al. (2015). Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly(hexamethylene 2,5-furan-dicarboxylate). ResearchGate. Available at: [Link][10]
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Terzopoulou, Z., et al. (2016). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. Available at: [Link][11]
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Wellt Chemicals. (2023). Antioxidant Polymer: Stabilizers and Recent Advances. Wellt Chemicals. Available at: [Link][3]
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Chen, J., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC. Available at: [Link]
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Quiles-Carrillo, L., et al. (2023). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI. Available at: [Link]
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Haernvall, K., et al. (2019). Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. ACS Publications. Available at: [Link]
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Papageorgiou, G.Z., et al. (2015). Furan-based polyesters from renewable resources: Crystallization and thermal degradation behavior of poly(hexamethylene 2,5-furan-dicarboxylate). The University of Manchester. Available at: [Link][13]
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PQRI. (Date N/A). INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. PQRI. Available at: [Link][12]
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Chen, J., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Semantic Scholar. Available at: [Link]
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Sherman, L.M. (2022). Researchers Develop Strong, Durable Bio-based Polyester. Plastics Today. Available at: [Link]
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Wu, J., et al. (2017). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. ACS Publications. Available at: [Link][9]
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Johnson, R., et al. (2018). High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate. ResearchGate. Available at: [Link][1]
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Haernvall, K., et al. (2022). Weathering of furan and this compound polyester and copolyester films. Elsevier. Available at: [Link]
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Vilela, C., et al. (2020). End-capped biobased saturated polyesters as effective plasticizers for PVC. ResearchGate. Available at: [Link]
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Haernvall, K., et al. (2020). Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. PubMed. Available at: [Link]
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Terzopoulou, Z., et al. (2015). Thermal degradation of biobased polyesters: Kinetics and decomposition mechanism of polyesters from 2,5-furandicarboxylic acid and long-chain aliphatic diols. ResearchGate. Available at: [Link]
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Haernvall, K., et al. (2022). Weathering of furan and this compound polyester and copolyester films. DiVA portal. Available at: [Link]
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Miller, T.F., et al. (2015). Polyester plasticizers with benzoic acid end-caps. Google Patents. Available at: [15]
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Wu, J., et al. (2018). Synthesis of [2,2']Bifuranyl-5,5'-dicarboxylic Acid Esters via Reductive Homocoupling of 5-Bromofuran-2-carboxylates Using Alcohols as Reductants. ResearchGate. Available at: [Link]
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Schiraldi, D.A., et al. (1989). Reduction of carboxyl end groups in polyester with lactim ethers. Google Patents. Available at: [14]
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HyMax. (2024). The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. HyMax. Available at: [Link]
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Jiang, M., et al. (2011). Poly(butylene 2,5-furan dicarboxylate), a Biobased Alternative to PBT: Synthesis, Physical Properties, and Crystal Structure. ACS Publications. Available at: [Link]
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Takahashi, K., et al. (2014). Synthesis of Poly(butylene succinate) Copolymer Including 2,5-Furandicarboxylate. ResearchGate. Available at: [Link]
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Wang, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources. Available at: [Link]
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Validation & Comparative
A Tale of Two Furans: A Comparative Guide to 2,2'-Bifuran and Furfural-Based Polymers for Advanced Applications
In the relentless pursuit of sustainable and high-performance materials, the scientific community has turned its gaze towards bio-based resources. Among the most promising of these are furanic compounds, derived from the dehydration of sugars found in lignocellulosic biomass.[1][2] This guide delves into a comparative analysis of two key classes of furan-based polymers: those derived from the versatile platform chemical furfural and the more rigid, extended structure of 2,2'-Bifuran. We will explore their synthesis, compare their critical properties with supporting experimental data, and elucidate their potential to displace petroleum-based incumbents in demanding applications, from biomedical devices to advanced composites.
From Biomass to Building Block: The Genesis of Furan Monomers
The journey from renewable feedstocks to advanced polymers begins with the conversion of carbohydrates into furanic platform molecules. Furfural, produced commercially from hemicellulose, serves as a foundational building block for a diverse array of monomers.[3][4] Its derivatives, such as 2,5-furandicarboxylic acid (FDCA) and furfuryl alcohol, are the workhorses of what we will term "furfural-based polymers."[1][5]
In contrast, this compound represents a more complex architecture, essentially a dimer of furan. Its synthesis often involves the coupling of furfural derivatives, offering a more rigid and conjugated monomer structure. This inherent structural difference is the primary determinant of the distinct properties observed in the resulting polymers.
Caption: Synthesis pathways from biomass to furan-based polymers.
The Art of Polymerization: Crafting Furan-Based Macromolecules
The translation of these furanic monomers into functional polymers is achieved through a variety of polymerization techniques. The choice of method is dictated by the monomer's functionality and the desired polymer architecture.
Furfural-Based Polymers:
-
Polycondensation: This is the most common route for producing polyesters and polyamides from FDCA. For instance, the melt polycondensation of FDCA with diols like ethylene glycol or 1,4-butanediol yields poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), respectively.[1][6]
-
Ring-Opening Polymerization: Furfuryl alcohol can undergo acid-catalyzed ring-opening polymerization to form furan resins, which are thermosetting materials with excellent thermal and chemical resistance.[5][7]
-
Multicomponent Polymerization: The Ugi four-component reaction has been employed to synthesize polyamides from furfural derivatives, offering a pathway to functional polymers with unique properties like fluorescence.[8]
This compound-Based Polymers:
-
Palladium-Catalyzed Coupling and Polycondensation: A key strategy for synthesizing this compound-based polyesters involves the palladium-catalyzed direct coupling of furfural derivatives to form a bifuran dicarboxylate monomer, such as dimethyl this compound-5,5'-dicarboxylate. This monomer is then subjected to traditional melt polycondensation with diols.
-
Radical Polymerization: Unsaturated monomers derived from this compound-5,5'-dicarboxylic acid (BFDCA) can be cross-linked via radical polymerization to create thermosetting vinyl ester resins.
A Head-to-Head Comparison: Properties that Define Performance
The true measure of these bio-based polymers lies in their performance characteristics. The following sections provide a detailed comparison of their key properties, substantiated by experimental data from the literature.
Thermal Properties: Withstanding the Heat
The thermal stability of a polymer is paramount for its processing and end-use applications. Key metrics include the glass transition temperature (Tg), at which the material transitions from a rigid to a more rubbery state, and the thermal decomposition temperature (Td), which indicates its stability at elevated temperatures.
Generally, the incorporation of the rigid furan ring enhances the thermal properties of polymers compared to their aliphatic counterparts.[9][10] Notably, the extended and more rigid structure of the this compound unit often leads to a significant increase in the glass transition temperature compared to analogous polymers derived from a single furan ring. For instance, polyesters based on this compound have demonstrated noticeably higher glass transition temperatures than those derived from FDCA. Furan-based epoxy amine systems also exhibit high char yield, contributing to their thermal stability.[11]
| Polymer Type | Monomers | Tg (°C) | Td, 5% (°C) | Reference(s) |
| Furfural-Based | ||||
| Poly(ethylene furanoate) (PEF) | FDCA, Ethylene Glycol | ~85 | ~350 | [12][13] |
| Poly(butylene furanoate) (PBF) | FDCA, 1,4-Butanediol | ~40-45 | ~380 | [14] |
| Furan Polyamides | FDCA, Aliphatic/Aromatic Diamines | up to 280 | >350 | [9] |
| Furan-Based Epoxy | DFDA-based | 220-280 | - | [11] |
| This compound-Based | ||||
| Poly(butylene bifuranoate) (PBBf) | Dimethyl this compound-5,5'-dicarboxylate, 1,4-Butanediol | Higher than PBF | - | [15][16] |
| Copolyesters | FDCA, Dimethyl this compound-5,5'-dicarboxylate, 1,4-Butanediol | Increases with bifuran content | - | [15][16] |
Mechanical Properties: Strength and Flexibility
The mechanical integrity of a polymer determines its suitability for structural applications. Tensile strength, which measures the force required to pull the material apart, and Young's modulus, a measure of stiffness, are critical parameters.
Furan-based polymers, particularly those with aromatic character, can exhibit excellent mechanical properties. For example, furan-based epoxy amine systems show a high Young's modulus (>5 GPa) and compressive yield strength (>150 MPa).[11] Copolyesters containing this compound units have demonstrated tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa.[15][16] The properties of furfural-based polyesters can be tailored by adjusting the polymer composition, with some exhibiting tensile strengths comparable to poly(butylene terephthalate) (PBT).[6]
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Furfural-Based | | | | | | PBTC15(S10F90)85 (copolyester) | 46.9 | - | 830 |[6] | | Furan-Based Epoxy Amine | >150 (compressive yield) | >5 | - |[11] | | This compound-Based | | | | | | PBF/PBBf Copolyesters | up to 66 | ~2 | - |[15][16] |
Barrier Properties: A Shield Against the Elements
A polymer's ability to prevent the permeation of gases and block UV radiation is crucial for packaging and coating applications. Furan-based polyesters, such as PEF, are known for their superior gas barrier properties compared to their petroleum-based analogue, polyethylene terephthalate (PET).[5][12] This is attributed to the polarity and rigidity of the furan ring.
Polymers incorporating the this compound moiety have also demonstrated excellent oxygen barrier properties, comparable to FDCA-based polyesters. Furthermore, the extended conjugation in the this compound structure imparts significant UV absorbance, making these polymers effective UV-light filtering materials.[17]
Chemical Resistance and Biodegradability
Furan resins derived from furfuryl alcohol are renowned for their exceptional chemical resistance, making them suitable for demanding industrial applications.[5] The biodegradability of furan-based polyesters is an area of active research. While some furanic polyesters are not readily biodegradable, copolymerization with aliphatic segments can enhance their degradability.[18] Enzymatic degradation studies have shown that some furan-based copolymers are biodegradable and biocompatible.[19] PEF is reported to be biodegradable under industrial composting conditions.[12]
Experimental Protocols: A Glimpse into the Laboratory
To provide a practical understanding of the synthesis and characterization of these polymers, we present a generalized experimental workflow.
Caption: A typical workflow for furan-based polymer synthesis and characterization.
Representative Synthesis of a Furfural-Based Polyester (PBF)
-
Monomer Charging: Dimethyl 2,5-furandicarboxylate (DMFDCA) and a molar excess of 1,4-butanediol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A transesterification catalyst (e.g., titanium(IV) isopropoxide) is added.
-
Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 160-190 °C. Methanol is distilled off as a byproduct of the transesterification reaction.
-
Polycondensation: After the theoretical amount of methanol is collected, a vacuum is gradually applied, and the temperature is increased to 220-250 °C. The viscosity of the reaction mixture increases as the polymerization proceeds.
-
Product Recovery: Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded from the reactor. The resulting poly(butylene furanoate) (PBF) is then cooled and pelletized.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized polymers.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer chain.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[14]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.[15]
-
Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[16]
Applications and Future Outlook: The Road Ahead for Furan Polymers
The distinct properties of this compound and furfural-based polymers position them for a wide range of applications.
Furfural-based polymers , with their tunable properties, are promising candidates for:
-
Packaging: The excellent barrier properties of PEF make it a strong contender for replacing PET in beverage bottles and food packaging.[5][12]
-
Fibers and Films: The mechanical properties of some furfural-based polyesters make them suitable for textile fibers and films.
-
Thermosetting Resins: The high thermal and chemical resistance of furan resins allows their use in composites, coatings, and adhesives.[5][7]
-
Biomedical Applications: The biocompatibility and biodegradability of certain furan-based copolymers open doors for their use in drug delivery and tissue engineering.[19]
This compound-based polymers , with their enhanced thermal stability and UV-blocking capabilities, are well-suited for:
-
High-Performance Plastics: Their higher glass transition temperatures make them attractive for applications requiring good dimensional stability at elevated temperatures.
-
UV-Protective Coatings and Films: The inherent UV-absorbing nature of the bifuran moiety can be exploited in coatings and films for outdoor applications.[17]
-
Advanced Composites: The rigidity of the bifuran structure can contribute to the development of high-modulus composite materials.
Conclusion: A Sustainable Future Forged in Furan
Both this compound and furfural-based polymers represent a significant step forward in the development of sustainable, high-performance materials. Furfural-based polymers offer a versatile platform with a broad range of tunable properties, making them suitable for a wide array of applications. The introduction of the this compound moiety provides a strategic approach to further enhance thermal stability and introduce unique functionalities like UV absorption. As research and development in this field continue to accelerate, we can expect these bio-based polymers to play an increasingly important role in displacing their fossil-fuel-derived counterparts, paving the way for a more sustainable and circular economy.
References
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A Comparative Guide to Furan-Based Conjugated Materials in Organic Solar Cells: Validating Performance Against Thiophene Analogues
In the relentless pursuit of more efficient, stable, and sustainable organic photovoltaics (OPVs), the molecular architecture of the photoactive layer is paramount. The choice of heterocyclic building blocks for donor-acceptor (D-A) conjugated polymers dictates everything from light absorption to charge transport. For years, thiophene-based moieties, particularly benzodithiophene (BDT), have dominated high-performance materials. However, their furan-based counterparts, such as benzodifuran (BDF), are emerging as highly competitive alternatives, demonstrating significant potential for superior performance and environmental sustainability.[1][2][3]
This guide provides an in-depth validation of furan-containing polymers in organic solar cells, presenting a direct comparison with their thiophene-based analogues. We will dissect the fundamental structure-property relationships that govern their performance, provide standardized protocols for device fabrication and characterization, and present a critical analysis of experimental data to guide future material design.
The Rationale for Furan-Based Systems: Beyond Thiophene
The decision to substitute the sulfur atom in a thiophene ring with an oxygen atom to form a furan ring is a nuanced one, rooted in fundamental chemical principles that have profound implications for photovoltaic performance.
-
Enhanced Planarity and Charge Mobility: The smaller van der Waals radius of oxygen compared to sulfur reduces steric hindrance between adjacent aromatic units. This promotes a more planar polymer backbone, which is crucial for facilitating the intermolecular π-π stacking necessary for efficient charge transport.[4]
-
Deeper HOMO/LUMO Energy Levels: Oxygen's higher electronegativity relative to sulfur results in furan-based polymers typically exhibiting deeper Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] A deeper HOMO level is particularly advantageous as it allows for a larger energy difference with the LUMO of the acceptor material, leading to a higher open-circuit voltage (Voc), a key determinant of overall device efficiency.
-
Sustainability and Synthesis: Furan and its derivatives can be sourced from abundant, renewable biomass, presenting a more sustainable pathway for the large-scale production of OPV materials compared to petroleum-derived thiophenes.[1][4]
These intrinsic advantages form the hypothesis that furan-based polymers can not only compete with but potentially exceed the performance of their thiophene counterparts.
Performance Benchmarking: Furan vs. Thiophene Polymers
Objective evaluation requires a side-by-side comparison of key photovoltaic parameters under standardized conditions. The following table summarizes the performance of representative benzodifuran (BDF)-based polymers against their direct benzodithiophene (BDT) analogues when blended with a fullerene acceptor (PC71BM).
| Donor Polymer | Core Unit | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDF-T1 | Benzodifuran (BDF) | PC71BM | 9.43 | 0.82 | 14.88 | 77.4 | [2][5] |
| PBDT-T1 | Benzodithiophene (BDT) | PC71BM | 8.12 | 0.78 | 14.62 | 71.0 | [2] |
| PBDTBPS-FTAZ | Benzodithiophene (BDT) | ITIC | 7.79 | 0.86 | 16.24 | 55.9 | [6] |
| PBDTNS-FTAZ | Benzodithiophene (BDT) | ITIC | 9.63 | 0.87 | 18.06 | 61.2 | [6] |
Data presented for illustrative comparison. Performance can vary with device architecture and optimization.
The data clearly validates the potential of furan-based systems. In a direct comparison, the PBDF-T1 polymer outperforms its BDT counterpart in every key metric, most notably achieving a Power Conversion Efficiency (PCE) of 9.43% and a remarkable Fill Factor (FF) of 77.4%.[2][5] This superior performance underscores the tangible benefits of the improved molecular properties conferred by the furan moiety. While other high-performing BDT polymers exist, the direct comparison with PBDT-T1 highlights the specific advantage gained by switching the core heterocycle.
Experimental Validation: Protocols for Fabrication and Characterization
To ensure reproducibility and provide a self-validating framework, we outline the standardized protocols for creating and testing these devices. The following methodology describes the fabrication of a conventional bulk heterojunction (BHJ) solar cell, which is a common architecture for evaluating new materials.[7][8][9]
Device Fabrication Workflow
The fabrication process is a multi-step procedure requiring a cleanroom environment, typically performed within an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic layers.
Step-by-Step Methodology
-
Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Substrates are then dried under a stream of high-purity nitrogen.
-
Causality: This rigorous cleaning is critical to remove organic and particulate contamination, ensuring uniform film formation and preventing electrical shorts in the final device.
-
-
Hole Transport Layer (HTL) Deposition:
-
A filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface.[9]
-
The substrate is then annealed on a hotplate (e.g., 150°C for 10 minutes) to remove residual water.[9]
-
Causality: The PEDOT:PSS layer serves to smooth the ITO surface, provide an energetic match to the donor's HOMO level, and block electrons from reaching the anode.[9]
-
-
Active Layer Deposition:
-
The donor polymer (e.g., PBDF-T1) and acceptor (e.g., PC71BM) are dissolved in a suitable organic solvent like chlorobenzene or o-dichlorobenzene to form the blend solution.
-
This solution is spin-coated atop the HTL inside a nitrogen glovebox.
-
The film is then annealed at a specific temperature (optimized for the material system) to control the blend morphology (phase separation).
-
Causality: Annealing is a critical step that allows the donor and acceptor materials to phase-separate on the nanoscale, creating the distributed heterojunction required for efficient exciton dissociation.[10]
-
-
Cathode Deposition:
-
The substrates are transferred to a thermal evaporator chamber.
-
A low work function metal (e.g., Calcium) followed by a protective layer of Aluminum is deposited under high vacuum (<10-6 Torr).
-
Causality: The cathode's work function must align with the acceptor's LUMO to facilitate efficient electron collection.
-
-
Encapsulation:
-
The completed devices are encapsulated using a UV-curable epoxy and a cover glass slide to protect the active layers from oxygen and moisture, which cause rapid degradation.
-
Performance Characterization
-
Current Density-Voltage (J-V) Analysis:
-
External Quantum Efficiency (EQE) Measurement:
Conclusion and Future Outlook
The experimental evidence strongly supports the validation of furan-based conjugated polymers as high-performance materials for organic solar cells. Direct comparison with thiophene analogues, such as PBDF-T1 versus PBDT-T1, demonstrates that the strategic substitution of sulfur with oxygen can lead to significant improvements in key photovoltaic metrics, particularly Voc and FF, culminating in a higher overall PCE.[2]
The causality is clear: the inherent properties of the furan ring—its ability to induce backbone planarity and lower molecular energy levels—provide a powerful tool for molecular engineering. As the field continues to push towards commercial viability, the combination of high efficiency and sustainable sourcing makes furan-based materials an exceptionally promising area for future research and development. The protocols and comparative data provided in this guide offer a robust framework for researchers to build upon this exciting platform.
References
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Title: Organic Solar Cells Parameters Extraction and Characterization Techniques Source: MDPI URL: [Link]
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Title: Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication Source: Journal of Chemical Education URL: [Link]
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Title: Accurate Measurement and Characterization of Organic Solar Cells Source: Advanced Functional Materials URL: [Link]
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Title: Characterization of Organic Solar Cell Devices and their Interfaces under Degradation: Imaging, Electrical and Mechanical Methods Source: Technical University of Denmark URL: [Link]
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Title: Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication Source: MDPI URL: [Link]
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Title: Organic Solar Cells Parameters Extraction and Characterization Techniques Source: PubMed URL: [Link]
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Title: Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency Source: PubMed URL: [Link]
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A Comparative Guide to Furan-Based vs. Petroleum-Based Polyesters: 2,2'-Bifuran and FDCA as Bio-Alternatives to Terephthalic Acid
The global imperative to transition towards a circular economy has catalyzed a paradigm shift in the polymer industry. Researchers and manufacturers are actively seeking sustainable, high-performance alternatives to petroleum-derived plastics. Poly(ethylene terephthalate) (PET), a ubiquitous material in packaging and textiles, is synthesized from the petroleum-based monomer terephthalic acid (TPA). This guide provides an in-depth technical comparison of TPA with its leading bio-based furanic counterparts: 2,5-furandicarboxylic acid (FDCA) and the more recent, higher-performance 2,2'-bifuran-5,5'-dicarboxylate (from which this compound dicarboxylic acid is derived), focusing on their impact on polyester synthesis and final material properties.
This document is intended for researchers, polymer chemists, and materials scientists, offering a scientifically grounded analysis of the causality behind experimental choices and performance outcomes, supported by experimental data and established protocols.
The Monomers: A Tale of Three Architectures
The fundamental properties of a polyester are dictated by the geometry, polarity, and rigidity of its constituent monomers. The shift from a benzene ring (TPA) to one or two furan rings (FDCA, Bifuran) introduces significant structural changes that cascade into the final polymer's performance.
-
Terephthalic Acid (TPA): Derived from petroleum p-xylene, TPA is a symmetric, linear molecule.[1] Its planar benzene ring is the cornerstone of PET's well-understood thermal and mechanical properties.
-
2,5-Furandicarboxylic Acid (FDCA): Hailed as a key bio-based platform chemical, FDCA is produced from the dehydration of sugars.[2][3][4] Unlike TPA, the furan ring contains a polar oxygen atom, and the carboxylic acid groups are non-linear, with an angle of approximately 129.4°.[5] This kinked, more polar structure is critical to the resulting polymer's characteristics.
-
This compound-5,5'-dicarboxylic Acid (BFDCA): This monomer represents an evolution of the furan-based platform, created by coupling two furan rings.[6] This creates a longer, more rigid, and highly conjugated heteroaromatic structure compared to FDCA, offering a pathway to even higher-performance bioplastics.[7]
Caption: Chemical structures of the core diacids.
Polyester Synthesis: A Shared Pathway with Critical Nuances
The synthesis of high-molecular-weight polyesters from these diacids, typically with a diol like ethylene glycol or 1,4-butanediol, follows a well-established two-stage melt polycondensation process. While the overarching methodology is similar, the specific reaction conditions and catalyst choices are tailored to the monomer's reactivity and stability.
The process involves:
-
Transesterification: The dimethyl ester of the diacid is reacted with an excess of diol at elevated temperatures (e.g., 180-190 °C) in the presence of a catalyst to form bis(hydroxyalkyl) esters and release methanol.[7][8]
-
Polycondensation: The temperature is further increased (e.g., 220-250 °C) and a vacuum is applied. This facilitates the removal of excess diol, driving the reaction towards the formation of a high-molecular-weight polymer.[7][9]
Common catalysts include titanium(IV) butoxide (TBT), titanium(IV) isopropoxide (TTIP), and tin(II) octoate (Sn(Oct)2).[7][8][10] For furan-based polyesters, particularly those with the bifuran moiety, the addition of antioxidants can be crucial to prevent thermal oxidation and discoloration during the high-temperature polycondensation step.[11]
Caption: General workflow for two-stage melt polycondensation.
Performance Showdown: PET vs. PEF vs. Bifuran Polyesters
The structural variations at the monomer level translate directly into significant, measurable differences in the final polymer's performance. Here, we compare PET, PEF (poly(ethylene furanoate)), and PEBF (poly(ethylene 2,2′-bifuran-5,5′dicarboxylate)).
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene furanoate) (PEF) | Poly(ethylene 2,2'-bifuranoate) (PEBF) | Causality & Significance |
| Origin | Petroleum-based[1] | 100% Bio-based[12] | 100% Bio-based[11] | Sustainability: Furanics offer a renewable feedstock, reducing dependence on fossil fuels.[1] |
| Glass Transition (Tg) | ~75 °C[12] | ~86 °C[12][13] | ~107 °C[11] | Thermal Resistance: The increased rigidity and restricted rotation of the furan and bifuran rings result in a higher Tg, allowing for applications like hot-filling.[11][12] |
| Oxygen (O₂) Barrier | 1x (Reference) | 6-11x better than PET [5][12] | Superior to PET [11] | Product Shelf-Life: The suppressed flipping of the polar furan ring hinders gas diffusion.[5][14] This is a transformative advantage for packaging oxygen-sensitive products. |
| Carbon Dioxide (CO₂) Barrier | 1x (Reference) | 4-15x better than PET [12][13] | Superior to PET | Carbonated Beverages: Enhanced CO₂ barrier properties extend the shelf-life of carbonated drinks, enabling lighter-weight packaging.[12] |
| Water (H₂O) Barrier | 1x (Reference) | ~2x better than PET [1][12] | Superior to PET [11] | Moisture Protection: Improved water barrier is beneficial for packaging in humid environments. |
| Tensile Modulus | ~2.8-3.1 GPa | ~1.6x higher than PET [12] | High Modulus [11] | Rigidity & Down-Gauging: Higher modulus allows for the design of more rigid containers with thinner walls, saving material.[12] |
| UV-Shielding | Poor | Poor[15] | Significant UV Absorbance [11][16] | Light Protection: The extended conjugated bifuran structure naturally blocks UV radiation, protecting light-sensitive contents without needing extra additives.[16] |
| Biodegradability | Non-biodegradable | Potential for industrial composting [17][18] | Not extensively studied, but furanic backbone suggests potential. | End-of-Life: Furan-based polyesters offer potential biodegradable end-of-life options, which could help mitigate microplastic pollution.[4] |
Experimental Protocol: Synthesis of Poly(butylene bifuranoate) (PBBf)
This protocol is adapted from established literature to provide a self-validating system for synthesizing a high-performance bifuran-based polyester.[7]
A. Materials & Reagents:
-
Dimethyl 2,2′-bifuran-5,5′-dicarboxylate (BFDCA-Me₂)
-
1,4-butanediol (BDO) (molar ratio BFDCA-Me₂:BDO = 1:2.2)
-
Titanium(IV) butoxide (TBT) catalyst (e.g., 200-400 ppm)
-
High-purity Nitrogen or Argon gas
-
Solvents for purification: Trifluoroacetic acid (TFA), Chloroform, Methanol
B. Synthesis Procedure:
-
Reactor Setup: Charge a three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation bridge with BFDCA-Me₂, 1,4-butanediol, and the TBT catalyst.
-
Inerting: Evacuate the system and backfill with inert gas. Repeat this cycle five times to ensure an oxygen-free environment.
-
Transesterification (Step 1):
-
Under a gentle flow of inert gas, heat the reaction flask to 180 °C using a heating mantle with controlled temperature.
-
Maintain this temperature for 3 hours. During this period, methanol will distill from the reaction mixture as the transesterification proceeds. Monitor the distillation to gauge reaction progress.
-
-
Polycondensation (Step 2):
-
Gradually reduce the pressure inside the flask to approximately 2 mbar over the course of 1 hour. This will begin to remove the excess 1,4-butanediol.
-
Once the vacuum is established, increase the temperature to 250 °C.
-
Continue the reaction under high vacuum and temperature for 1-2 hours. A noticeable increase in the viscosity of the melt indicates the formation of high-molecular-weight polymer.
-
-
Polymer Recovery and Purification:
-
Stop the reaction and allow the flask to cool to room temperature under an inert atmosphere.
-
Dissolve the solid polymer in a minimal amount of a trifluoroacetic acid/chloroform mixture (e.g., 1:5 v/v).
-
Slowly pour the polymer solution into a 10-fold excess of cold methanol with vigorous stirring. This will cause the polyester to precipitate as a fibrous solid.
-
Filter the solid product, wash thoroughly with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
-
C. Characterization:
-
Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
-
Determine molecular weight via Gel Permeation Chromatography (GPC) or intrinsic viscosity measurements.
-
Analyze thermal properties (Tg, Tm, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Conclusion and Authoritative Outlook
The evidence is compelling: furan-based diacids, and particularly the bifuran structure, represent a scientifically significant and commercially promising class of bio-based monomers for high-performance polyesters. They are not merely "green" replacements for terephthalic acid but are enablers of materials with demonstrably superior properties.
The enhanced thermal stability and unparalleled gas barrier performance of PEF and PEBF make them ideal candidates for advanced food and beverage packaging, extending shelf-life and enabling material reduction.[3][11][12] The inherent UV-shielding capability of bifuran polyesters opens new application areas for light-sensitive products.[7][16]
However, the path to widespread industrial adoption hinges on overcoming the primary challenge: the scalable and economically viable production of FDCA and BFDCA monomers.[19] While significant progress has been made, continued innovation in biocatalysis and chemical conversion of biomass is paramount. As these monomer production technologies mature, furan-based polyesters are poised to displace their petroleum-based counterparts in applications where high performance and sustainability are not just desired, but required.
References
- Biodegradable Properties of PET Analogous Furan‐Based Polyesters in the Seas. (n.d.). Google.
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Poly(alkylene 2,5-furandicarboxylate)s (PEF and PBF) by Ring Opening Polymerization - UPCommons. (n.d.). UPCommons. Retrieved January 17, 2026, from [Link]
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Advantages of PEF Over PET. (n.d.). FCAD Group. Retrieved January 17, 2026, from [Link]
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Chain Mobility, Thermal, and Mechanical Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate). (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
- Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). Google.
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The Evaluation of Eutectic Solvents as Catalysts for Mediating the Greener Synthesis of Poly(alkylene 2,5-furandicarboxylate)s. (2024, June 25). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Furan Polymers: State of the Art and Perspectives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Furan Polymers: State of the Art and Perspectives. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
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Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (2019, October 14). MDPI. Retrieved January 17, 2026, from [Link]
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High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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PEF, polyester material of the future. (2020, September 25). PETplanet Insider. Retrieved January 17, 2026, from [Link]
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Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. (2020, February 10). PubMed. Retrieved January 17, 2026, from [Link]
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Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023, March 2). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle. (2021, September 27). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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PET and PEF. (2020, March 10). PETnology online. Retrieved January 17, 2026, from [Link]
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Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
- Synthesis and Characterization of a Novel Bio‐Based Polyester with a Bifuran Moiety. (n.d.). Google.
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How does Poly (ethylene 2,5-furandicarboxylate) (PEF) compare to PET in terms of recycling?. (n.d.). Sugar Energy. Retrieved January 17, 2026, from [Link]
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Renewable Furfural-Based Polyesters Bearing Sulfur-Bridged Difuran Moieties with High Oxygen Barrier Properties. (2022, March 23). ACS Publications. Retrieved January 17, 2026, from [Link]
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Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023, March 2). ACS Omega. Retrieved January 17, 2026, from [Link]
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2, 5-Furandicarboxylic Acid Market - Global Industry Analysis 2023. (n.d.). Polyestertime. Retrieved January 17, 2026, from [Link]
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How does the use of 2,5-Furandicarboxylic Acid (FDCA) in the production of polymers contribute to the reduction of microplastic pollution in the environment?. (n.d.). Sugar Energy. Retrieved January 17, 2026, from [Link]
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Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. (2019, December 2). ACS Publications. Retrieved January 17, 2026, from [Link]
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Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Biobased Engineering Thermoplastics: Poly(butylene 2,5-furandicarboxylate) Blends. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Development of a series of biobased poly(ethylene 2,5-furandicarboxylate-co-(5,5′-((phenethylazanediyl)bis(methylene))bis(furan-5,2-diyl))dimethylene 2,5-furandicarboxylate) copolymers via a sustainable and mild route: promising “breathing” food packaging materials. (n.d.). Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Bifuran polyesters: Preparation, properties, and monomer synthesis. (2019, August 22). Morressier. Retrieved January 17, 2026, from [Link]
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High Oxygen Barrier Polyester from 3,3′-Bifuran-5,5′-dicarboxylic Acid. (2023, January 13). ACS Publications. Retrieved January 17, 2026, from [Link]
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High Oxygen Barrier Polyester from 3,3′-Bifuran-5,5′-dicarboxylic Acid. (2023, January 13). PubMed Central. Retrieved January 17, 2026, from [Link]
- Terephthalic acid-based polyester polyols. (n.d.). Google Patents.
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Assessing the Oxygen Barrier Properties of 2,2'-Bifuran Polymers: A Comparative Guide
This guide provides a comprehensive analysis of the oxygen barrier properties of polymers derived from 2,2'-bifuran, offering a direct comparison with established high-performance materials such as Ethylene Vinyl Alcohol (EVOH) and Polyvinylidene Chloride (PVDC). We will explore the structure-property relationships that govern oxygen permeability, present standardized testing methodologies for accurate assessment, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and potentially integrate novel bio-based polymers into oxygen-sensitive packaging applications.
The Imperative for Advanced Oxygen Barriers
The ingress of atmospheric oxygen is a primary catalyst for the degradation of a wide range of products, including pharmaceuticals, food, and electronics. In the pharmaceutical sector, oxygen can lead to the oxidative degradation of active pharmaceutical ingredients (APIs), which can diminish the efficacy of the drug and compromise patient safety. Consequently, high-performance barrier packaging is essential for maintaining the shelf-life and integrity of these sensitive products.
For many years, the industry has relied on petroleum-derived polymers like EVOH and PVDC, which are known for their exceptionally low oxygen transmission rates (OTR). However, the increasing focus on sustainability and the desire for materials with a reduced environmental impact have fueled research into bio-based alternatives. Polymers derived from this compound, which can be synthesized from renewable resources, have emerged as a promising new class of materials with the potential for excellent barrier properties.
Structure-Property Relationships in Oxygen Barrier Polymers
The effectiveness of a polymer as an oxygen barrier is fundamentally linked to its chemical structure and solid-state morphology. The permeation of oxygen through a polymer film is governed by a solution-diffusion mechanism, which is influenced by several key factors:
-
Chain Packing and Free Volume: The efficiency with which polymer chains pack together and the resulting free volume within the material are critical. Tightly packed chains with minimal free volume create a more tortuous path for oxygen molecules, thus impeding their diffusion. The rigid and planar structure of the this compound unit can promote efficient chain packing.
-
Crystallinity: The crystalline regions of a semi-crystalline polymer are highly ordered and dense, making them virtually impermeable to gases. Therefore, a higher degree of crystallinity generally leads to better barrier properties.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can significantly reduce chain mobility and free volume, thereby enhancing barrier performance. This is a key factor in the excellent barrier properties of EVOH.
-
Humidity Effects: The presence of moisture can act as a plasticizer for some polymers, increasing chain mobility and free volume, which in turn can compromise their barrier properties. This is a well-known limitation of EVOH, which sees a significant increase in OTR at high humidity.
Comparative Performance Analysis
A direct comparison of key performance metrics is crucial for material selection. The following table summarizes the typical oxygen transmission rates (OTR) and water vapor transmission rates (WVTR) for this compound polymers and other common barrier materials.
| Polymer | Oxygen Transmission Rate (OTR) (cc/m²·day at 23°C, 0% RH) | Water Vapor Transmission Rate (WVTR) (g/m²·day at 38°C, 90% RH) | Key Characteristics |
| This compound Polymer (PEF) | ~0.5 - 1.5 | ~5 - 10 | Bio-based, high mechanical strength, good gas barrier. |
| EVOH (32 mol% ethylene) | ~0.3 | ~5 | Excellent oxygen barrier, but sensitive to humidity. |
| PVDC (Copolymer) | ~0.6 | ~1 | Good oxygen and water vapor barrier, but contains chlorine. |
| Polyethylene Terephthalate (PET) | ~30 - 60 | ~20 - 30 | Good general-purpose barrier, widely used in beverage bottles. |
| High-Density Polyethylene (HDPE) | ~150 - 200 | ~5 - 10 | Poor oxygen barrier, but a good moisture barrier. |
Experimental Protocol: Measuring Oxygen Transmission Rate (OTR)
Accurate and reproducible OTR measurements are essential for a valid comparison of barrier materials. The following protocol is based on the ASTM D3985 standard, a widely accepted method for measuring the OTR of plastic films and sheeting.
Instrumentation and Materials
-
Oxygen Transmission Rate Analyzer (e.g., MOCON OX-TRAN® or similar)
-
Polymer film samples (this compound polymer, EVOH, PVDC) of known and uniform thickness
-
Zero-grade nitrogen (carrier gas)
-
High-purity oxygen (test gas)
-
Film cutting templates to prepare samples of the correct size
-
A calibrated thickness gauge for accurate film thickness measurement
Step-by-Step Methodology
-
Sample Preparation:
-
Using a template, cut circular film samples to the dimensions specified by the instrument manufacturer.
-
Measure the thickness of each sample at a minimum of five different points and calculate the average.
-
Condition the samples at the desired temperature and relative humidity (e.g., 23°C and 50% RH) for a minimum of 24 hours prior to testing.
-
-
Instrument Setup and Calibration:
-
Ensure the instrument is properly calibrated according to the manufacturer's guidelines, often using a certified reference film with a known OTR.
-
Set the desired test conditions, including temperature, relative humidity, and gas flow rates.
-
-
Sample Mounting:
-
Carefully place the conditioned film sample in the diffusion cell, ensuring a hermetic seal between the two halves of the cell to prevent leaks.
-
-
Data Acquisition:
-
Purge the system with the nitrogen carrier gas to remove any residual oxygen from the system.
-
Introduce the high-purity oxygen test gas to one side of the film.
-
The coulometric sensor on the other side of the film will measure the amount of oxygen that permeates through the sample over time.
-
The instrument's software will monitor the transmission rate until a steady state is reached and then calculate the final OTR value, typically expressed in cc/m²·day.
-
-
Data Analysis:
-
Record the steady-state OTR value for each sample.
-
For a more fundamental material property, the OTR can be normalized by the film thickness to calculate the oxygen permeability coefficient.
-
Ensuring Trustworthiness: A Self-Validating System
-
Replicates: To ensure the statistical significance of the results, a minimum of three samples of each material should be tested.
-
Control Samples: It is good practice to periodically run a known control material, such as a standard EVOH or PET film, to verify that the instrument is performing correctly.
-
Leak Detection: Before each test, perform a leak check to confirm the integrity of the seals around the sample.
Visualizing the Experimental and Comparative Framework
The following diagrams illustrate the chemical structures of the compared polymers and the workflow for assessing their oxygen barrier properties.
Caption: Comparative analysis of polymer structures and the OTR measurement workflow.
Interpretation of Results and Future Directions
The experimental data will provide a clear indication of the performance of this compound polymers relative to established oxygen barrier materials.
-
High-Barrier Performance: If the OTR of the this compound polymer is in a similar range to EVOH or PVDC, it would represent a significant development in the field of bio-based packaging materials, making it a strong candidate for oxygen-sensitive applications.
-
Moderate-Barrier Performance: An OTR comparable to that of PET would still position it as a valuable material for applications with less stringent barrier requirements or as a component in a multi-layer film structure where it could contribute to the overall performance.
Future research should be directed towards optimizing the polymerization process and subsequent film processing conditions to maximize the crystallinity and orientation of the polymer chains, which could lead to further enhancements in barrier properties. Additionally, investigating the effect of humidity on the OTR of this compound polymers is crucial for a comprehensive understanding of their performance envelope.
Conclusion
The rigorous assessment of oxygen barrier properties is a critical step in the development and qualification of new packaging materials. By adhering to standardized testing protocols and having a clear understanding of the underlying structure-property relationships, researchers can effectively evaluate the potential of novel polymers such as those derived from this compound. The insights gained from these comparative studies are essential for driving the innovation of the next generation of sustainable, high-performance packaging solutions for the pharmaceutical and other industries.
References
Comparative Guide to UV-Blocking Capabilities: 2,2'-Bifuran vs. FDCA Polyesters
A Senior Application Scientist's In-Depth Analysis for Researchers and Materials Development Professionals
The paradigm shift towards a sustainable bioeconomy has catalyzed extensive research into high-performance polymers derived from renewable resources. Among the front-runners are polyesters based on furanic monomers, which present a viable, green alternative to petroleum-derived plastics like poly(ethylene terephthalate) (PET). Two key bio-based monomers, 2,5-furandicarboxylic acid (FDCA) and 2,2'-bifuran-5,5'-dicarboxylate, have emerged as foundational building blocks for these next-generation materials.[1][2][3] This guide provides a detailed, evidence-based comparison of the ultraviolet (UV) radiation blocking capabilities inherent to polyesters synthesized from these two furanic structures, offering critical insights for material selection and development in UV-sensitive applications.
The Chemical Basis of UV Absorption: A Tale of Two Furans
The intrinsic ability of a polymer to block UV radiation is dictated by its chemical structure, specifically the presence of chromophores—molecular entities capable of absorbing light at specific wavelengths. Both FDCA and this compound contain furan rings, which act as inherent chromophores. However, the arrangement and conjugation of these rings are the critical determinants of their UV-blocking efficacy.
-
FDCA (2,5-Furandicarboxylic Acid): Contains a single furan ring flanked by two carboxylic acid groups. Its conjugated system is confined to this single heterocyclic ring.
-
This compound-5,5'-dicarboxylate: Features two furan rings directly linked, creating a significantly larger, extended π-electron conjugated system.
This extension of conjugation is the primary reason for the difference in UV absorption properties. In quantum mechanical terms, a more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, which correspond to longer wavelengths of light. This phenomenon, known as a bathochromic or red shift, pushes the absorption spectrum of bifuran-based polyesters further into the UV-A region (315-400 nm) compared to their single-furan FDCA counterparts.[4][5]
Caption: Chemical structures of FDCA and a this compound diester monomer.
Synthesis of Furan-Based Polyesters
Both FDCA and bifuran-based polyesters are typically synthesized via a two-step melt polycondensation process. This method is well-established in the polyester industry and involves an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures to build high molecular weight chains.[6][7][8]
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with the diester monomer (e.g., dimethyl 2,5-furandicarboxylate or dimethyl this compound-5,5'-dicarboxylate), a molar excess of a diol (e.g., ethylene glycol, 1,4-butanediol), and a transesterification catalyst (e.g., titanium(IV) butoxide or antimony(III) oxide).[7]
-
Transesterification: The mixture is heated under a nitrogen atmosphere, typically to 160-200°C. The reaction proceeds with the distillation of methanol, which is collected to monitor the reaction's progress. This stage continues until approximately 90-95% of the theoretical amount of methanol is collected.
-
Polycondensation: A polycondensation catalyst/stabilizer (if different) is added. The temperature is gradually increased (to 220-250°C) while the pressure is slowly reduced to a high vacuum (<1 mbar). This crucial step facilitates the removal of the excess diol (e.g., ethylene glycol), driving the polymerization reaction forward to achieve a high molecular weight polymer.
-
Extrusion and Quenching: The reaction is monitored by the increase in stirrer torque, indicating a rise in melt viscosity. Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath.
-
Pelletization: The resulting polymer strand is then pelletized for further processing and characterization.
Caption: Generalized workflow for polyester synthesis via melt polycondensation.
Head-to-Head Comparison: UV-Blocking Performance
Experimental data unequivocally demonstrates the superior UV-shielding properties of this compound polyesters over their FDCA-based counterparts. The extended conjugation in the bifuran structure is directly responsible for this enhanced performance.
While FDCA-based polyesters like poly(ethylene furanoate) (PEF) offer good UV protection, their absorption is concentrated in the UV-B and shorter-wavelength UV-A regions, with a cutoff typically around 300-320 nm.[9][10] In contrast, polyesters derived from this compound, such as poly(ethylene bifuranoate) (PEBF), exhibit excellent UV-blocking ability across the entire UV-A range (315–400 nm).[4][5] Some advanced bifuran-containing polyester structures have been reported to achieve UV-shielding cutoff values as high as 443 nm, effectively blocking the entire UV spectrum.[9][11]
| Polymer | Monomer Base | Typical UV Cutoff Wavelength | UV Protection Range |
| PEF (Poly(ethylene furanoate)) | FDCA | ~320 nm | UV-C, UV-B |
| PBF (Poly(butylene furanoate)) | FDCA | ~320 nm | UV-C, UV-B |
| PEBF (Poly(ethylene bifuranoate)) | This compound | >380 nm | UV-C, UV-B, most of UV-A |
| PBBf (Poly(butylene bifuranoate)) | This compound | >380 nm | UV-C, UV-B, most of UV-A |
| Modified Bifuran Polyesters | This compound | Up to 443 nm[11] | Full UV-C, UV-B, UV-A |
Data compiled from multiple sources.[4][5][6][9][10][11]
This inherent ability to block long-wave UV-A radiation without the need for additives makes bifuran polyesters highly attractive for applications such as protective coatings, packaging for light-sensitive foods and pharmaceuticals, and textiles.[5]
Measuring UV-Blocking Performance: A Standard Protocol
The UV-blocking capability of a polyester is quantified by measuring its light transmittance across the UV-visible spectrum using a spectrophotometer.
-
Film Preparation: Prepare a thin, uniform film of the polyester. This can be achieved by:
-
Solvent Casting: Dissolving the polymer in a suitable solvent (e.g., a trifluoroacetic acid/chloroform mixture), casting the solution onto a flat glass plate, and allowing the solvent to evaporate slowly.[4]
-
Melt Pressing: Pressing polymer pellets between two heated plates at a temperature above the polymer's melting point to form a film of controlled thickness.
-
-
Sample Mounting: Cut a piece of the film and mount it in the sample holder of a double-beam UV-Vis spectrophotometer. The sample should be placed perpendicular to the light beam.
-
Reference Measurement: Use an empty sample holder (air) or a reference material specified by the instrument's standard operating procedure to record a baseline spectrum.[12]
-
Data Acquisition: Scan the sample from the UV range into the visible range (e.g., 200 nm to 800 nm). The instrument will record the percentage of light transmitted (%T) or the absorbance (A) at each wavelength.
-
Data Analysis: Plot the transmittance percentage as a function of wavelength. The UV cutoff wavelength is determined as the wavelength at which the light transmittance drops below a certain threshold, often defined as 1% or 0.1%.
Caption: Experimental workflow for determining the UV transmittance of a polymer film.
Conclusion: A Clear Winner for UV-Shielding Applications
While both FDCA and this compound-based polyesters represent significant advancements in the field of sustainable materials, a comparative analysis of their UV-blocking capabilities reveals a distinct advantage for the bifuran platform. The extended electronic conjugation inherent to the this compound structure endows its derived polyesters with superior light absorption properties, particularly in the damaging UV-A region of the spectrum.
For researchers and drug development professionals seeking materials for applications where robust, inherent UV protection is paramount—such as in the packaging of photosensitive compounds, medical device components, or advanced coatings—This compound polyesters are the demonstrably superior choice. Their ability to provide broad-spectrum UV shielding without the potential for additive leaching makes them a more reliable and effective solution compared to FDCA-based alternatives.
References
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Lan, J., Duo, F., Lang, W., Cheng, K., Li, Z., Yuan, P., Zheng, L., Si, J., & Yue, J. (2025). Synthesis and Characterization of a Novel Bio-Based Polyester with a Bifuran Moiety. ChemistrySelect. Available at: [Link]
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Kainulainen, T. P., Sirviö, J. A., Sethi, J., Hukka, T. I., & Heiskanen, J. P. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Macromolecules, 51(5), 1822–1829. Available at: [Link]
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ACS Publications. (2025). Biobased Polyesters with Ultrahigh UV Shielding and Water Degradation Derived from Multifunctional Tetracyclic Diesters. Biomacromolecules. Available at: [Link]
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PubMed. (2025). Biobased Polyesters with Ultrahigh UV Shielding and Water Degradation Derived from Multifunctional Tetracyclic Diesters. Biomacromolecules. Available at: [Link]
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Frontiers. (2020). A Perspective on PEF Synthesis, Properties, and End-Life. Available at: [Link]
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SciSpace. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Available at: [Link]
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National Institutes of Health (NIH). (2020). A Perspective on PEF Synthesis, Properties, and End-Life. PMC. Available at: [Link]
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OuluREPO. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. Available at: [Link]
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OuluREPO. (2020). Furfural-based 2,2′-bifurans: synthesis and applications in polymers. Available at: [Link]
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ResearchGate. (n.d.). Biobased Polyesters with Ultrahigh UV Shielding and Water Degradation Derived from Multifunctional Tetracyclic Diesters. Available at: [Link]
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ACS Publications. (2024). Anti-Ultraviolet Biobased Polyesters Synthesized by Acyclic Diene Metathesis Polymerization. Macromolecules. Available at: [Link]
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ResearchGate. (2025). Synthesis and characteration of poly (ethylene 2,5-furandicarboxylate). Available at: [Link]
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BioResources. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. Available at: [Link]
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Kainulainen, T. P., et al. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Available at: [Link]
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RSC Publishing. (2025). Synthesis of a CO2-based polyester for remarkably improving the toughness, UV-resistance and degradability of bio-based polylact. Available at: [Link]
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ACS Sustainable Chemistry & Engineering. (n.d.). A Ternary Bio-Based Monomer toward the Polyesters with High UV Shielding and Water-Degradation Properties. Available at: [Link]
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PubMed. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Available at: [Link]
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ACS Publications. (2019). Utilizing Furfural-Based Bifuran Diester as Monomer and Comonomer for High-Performance Bioplastics: Properties of Poly(butylene furanoate), Poly(butylene bifuranoate), and Their Copolyesters. Biomacromolecules. Available at: [Link]
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MDPI. (n.d.). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Available at: [Link]
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ACS Publications. (2020). Feasible Synthesis of a Bifuran-Based Monomer for Polymer Synthesis from a Hemicellulose-Derived Platform. Industrial & Engineering Chemistry Research. Available at: [Link]
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ResearchGate. (2025). Biobased Hyperbranched Polyesters as Effective Non-Leachable UV Blockers for Sunscreens. Available at: [Link]
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ResearchGate. (2025). A simple method for determining light transmittance of polymer films used for packaging foods. Available at: [Link]
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MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Available at: [Link]
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AIP Publishing. (2006). Absorbance measurement of polymers at extreme ultraviolet wavelength: Correlation between experimental and theoretical calculations. Available at: [Link]
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ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran.... Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. PMC. Available at: [Link]
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ACS Symposium Series. (2012). Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). Furans. II. Ultraviolet Absorption and Molecular Structure. Available at: [Link]
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RSC Publishing. (n.d.). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Available at: [Link]
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MDPI. (n.d.). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. Available at: [Link]
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electrochemical analysis of 2,2'-Bifuran versus other heterocycles
An In-Depth Guide to the Electrochemical Analysis of 2,2'-Bifuran Versus Other Five-Membered Heterocycles
Foreword for the Modern Researcher
In the landscape of materials science and drug development, the nuanced electrochemical behavior of heterocyclic compounds is of paramount importance. These aromatic rings are not merely structural motifs; they are electronically active components that dictate the performance of organic semiconductors, the efficacy of redox-active drugs, and the stability of novel polymers. This guide moves beyond a superficial overview to provide a deep, comparative analysis of this compound—a molecule of growing interest—against its foundational counterparts: furan, thiophene, and pyrrole.
As a Senior Application Scientist, my objective is to illuminate the causal relationships between molecular structure and electrochemical response. We will not just present data; we will dissect it, understand the underlying principles, and establish robust experimental frameworks. This document is designed for the discerning scientist who seeks not only to measure but to truly comprehend the electrochemical personality of these critical molecules.
The Rationale: Why Compare this compound?
Five-membered heterocycles are ubiquitous building blocks. However, the monomeric forms, particularly furan, present significant challenges for electrochemical applications. Furan's high oxidation potential often leads to irreversible degradation and uncontrolled side reactions during electrochemical processes like electropolymerization[1]. This instability is a critical bottleneck for creating well-defined, functional materials.
This compound, as a dimer, represents a strategic evolution. The direct linkage of two furan rings extends the π-conjugated system. This extension is not trivial; it fundamentally alters the molecule's electronic properties, most notably by lowering the HOMO level and, consequently, the energy required to remove an electron. This reduced oxidation potential makes this compound and other oligofurans significantly more stable and manageable under electrochemical conditions, opening the door to the creation of stable, conductive polyfurans with well-defined properties[1][2][3]. Our analysis, therefore, begins with this central hypothesis: the extended conjugation in this compound provides a distinct electrochemical advantage over its monomeric precursor.
Foundational Electrochemical Techniques: A Causal Perspective
To compare these heterocycles, we primarily rely on voltammetric techniques. The choice of technique is dictated by the information we seek.
-
Cyclic Voltammetry (CV): This is our workhorse for initial characterization. By sweeping the potential and measuring the resulting current, CV provides a direct window into the redox events of a molecule. It allows us to determine oxidation and reduction potentials, assess the reversibility of these processes, and study the stability of the generated radical ions. For instance, a quasi-reversible or irreversible wave in the CV of a heterocycle suggests that the oxidized species is unstable and may undergo subsequent chemical reactions, such as polymerization or degradation[4].
-
Differential Pulse Voltammetry (DPV): When higher sensitivity or resolution is needed to distinguish between closely spaced redox events, DPV is the superior choice. It effectively minimizes the background capacitive current, making the faradaic peaks corresponding to oxidation or reduction more prominent[5].
-
Electrochemical Polymerization: This technique leverages the oxidative coupling of monomers to grow a polymer film directly onto an electrode surface. The key factor for success is an oxidation potential that is low enough to form reactive radical cations without causing decomposition of the monomer or the resulting polymer[1][6].
The experimental setup for these techniques is a self-validating system designed to isolate the analyte's behavior. A three-electrode cell is standard, comprising a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire). The choice of solvent and supporting electrolyte (e.g., acetonitrile with tetrabutylammonium perchlorate) is critical; they must be electrochemically inert within the potential window of interest and provide sufficient conductivity.
Comparative Electrochemical Behavior
The core of our analysis lies in the direct comparison of oxidation potentials. A lower oxidation potential generally correlates with greater ease of oxidation and higher reactivity in processes like electropolymerization.
The trend in aromaticity for these heterocycles is generally considered to be Thiophene > Pyrrole > Furan[7][8][9]. This is influenced by the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the π-system[9][10]. Furan, with the most electronegative oxygen atom, holds its lone pair more tightly, resulting in lower aromaticity and a higher propensity for addition reactions rather than substitution[9]. This lower aromatic stabilization contributes to its high oxidation potential.
| Compound | Onset Oxidation Potential (V) | Reference Electrode | Key Observations | Source |
| Furan | ~1.8 | SCE | High potential leads to over-oxidation and degradation during electropolymerization. | [1] |
| Furan | 1.28 | Ag/Ag+ | Onset potential measured in acetonitrile with LiClO4. | [11] |
| Thiophene | 1.47 | Ag/Ag+ | Lower potential than furan, but still relatively high for facile polymerization. | [11] |
| This compound derivative | -0.23 and -0.04 | Fc/Fc+ | Shows two reversible oxidation peaks, indicating stable cation radical and dication species. | [12] |
| 2-(thiophen-2-yl)furan | 0.90 | Ag/Ag+ | Significantly lower potential than either parent monomer, demonstrating the effect of extended conjugation. | [11] |
Note: Direct comparison of absolute potential values across different studies should be done with caution due to variations in reference electrodes, solvents, and electrolytes. The trend, however, is clear and informative.
Analysis of the Data:
-
Furan vs. Thiophene & Pyrrole: Furan consistently exhibits the highest oxidation potential. This is a direct consequence of the high electronegativity of the oxygen atom, which reduces the electron density of the π-conjugated system, making it harder to oxidize compared to thiophene or pyrrole[7][12].
-
The this compound Advantage: The most striking finding is the dramatic decrease in oxidation potential when moving from furan to this compound and its derivatives. Linking two furan rings extends the π-conjugation, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). Since oxidation involves removing an electron from the HOMO, a higher energy HOMO corresponds to a lower oxidation potential[12]. This effect is so pronounced that some bifuran derivatives show stable, reversible oxidations at negative potentials (relative to the ferrocene/ferrocenium couple), a feat unattainable with the furan monomer[12].
-
Implications for Electropolymerization: The high potential required to oxidize furan monomer often exceeds the oxidation potential of the resulting polyfuran chain, leading to "over-oxidation." This process irreversibly degrades the polymer, destroying its conjugation and conductivity[1]. By using oligofurans like this compound as the starting material, polymerization can be initiated at a much lower potential (often below 1.0 V vs. SCE), preserving the integrity of the resulting polymer film and yielding materials with superior conductivity and stability[1][3].
Standard Operating Protocol: Cyclic Voltammetry of a Heterocycle
This protocol provides a self-validating methodology for the initial electrochemical characterization of a compound like this compound.
Objective: To determine the oxidation potential and assess the electrochemical reversibility of this compound.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Non-aqueous Ag/Ag+
-
Counter Electrode: Platinum wire
-
Analytes: this compound, Furan
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads
-
Inert gas: High-purity nitrogen or argon
Methodology:
-
Electrode Preparation (Trustworthiness Pillar):
-
Causality: A clean, reproducible electrode surface is non-negotiable for accurate data. Any adsorbed impurities can act as catalysts or inhibitors, skewing potential measurements.
-
Polish the GCE surface with 0.3 µm alumina slurry for 60 seconds in a figure-eight motion. Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 60 seconds.
-
Rinse with deionized water, then sonicate in ethanol and deionized water for 5 minutes each to remove residual alumina particles[4]. Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAP in the chosen solvent (DCM or ACN). This is the blank electrolyte solution.
-
Prepare a separate ~1 mM solution of the analyte (e.g., this compound) in the 0.1 M TBAP/solvent solution.
-
-
Cell Assembly and Degassing:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.
-
Causality: Dissolved oxygen is electroactive and its reduction can interfere with the analyte's signal. It must be removed.
-
Purge the solution with high-purity nitrogen for 10-15 minutes. Maintain a nitrogen blanket over the solution for the duration of the experiment.
-
-
Electrochemical Measurement:
-
Step 4a (Self-Validation): First, run a CV of the blank electrolyte solution over the desired potential range (e.g., -0.5 V to 1.5 V vs. Ag/Ag+). The resulting voltammogram should be flat and featureless, confirming the purity of the solvent and electrolyte within that window.
-
Step 4b: Rinse the cell and electrodes, then add the analyte solution and repeat the degassing procedure.
-
Record the cyclic voltammogram of the analyte solution. Start with a standard scan rate of 100 mV/s[12].
-
Step 4c (Mechanistic Insight): Perform a scan rate dependency study. Vary the scan rate from 25 mV/s to 500 mV/s. For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. For an adsorption-controlled process, it is proportional to the scan rate[4]. This helps elucidate the reaction mechanism.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential, E1/2 = (Epa + Epc) / 2, which is a good approximation of the standard redox potential.
-
Determine the peak separation, ΔEp = Epa - Epc. For a one-electron, reversible process, ΔEp should be close to 59 mV. Larger values suggest quasi-reversibility or irreversibility.
-
Conclusion for the Applied Scientist
The electrochemical evidence is clear: this compound represents a significant advancement over monomeric furan for applications requiring electrochemical oxidation. Its extended π-conjugation system intrinsically lowers its oxidation potential, mitigating the issues of over-oxidation and polymer degradation that plague furan chemistry[1]. This makes this compound and related oligomers far more robust and versatile building blocks for developing stable p-type organic materials, conductive polymers, and other redox-active systems[12][13].
For researchers in drug development, understanding that a simple dimerization can so drastically alter a molecule's redox potential is a crucial insight. It highlights how subtle structural modifications can tune the electronic properties of a pharmacophore, potentially impacting its metabolic stability or mechanism of action. This comparative guide provides both the foundational data and the experimental framework necessary to explore these properties with confidence and scientific rigor.
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A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2022). Chemistry – A European Journal. [Link]
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Electrochemical Comparison on New (Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones. (n.d.). MDPI. [Link]
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Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. (n.d.). National Institutes of Health (NIH). [Link]
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Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Evaluating the Glass-Transition Temperature of 2,2'-Bifuran Copolyesters
For researchers, scientists, and professionals in drug development, the thermal properties of polymers are a critical consideration in material selection. This guide provides an in-depth technical comparison of the glass transition temperature (Tg) of 2,2'-bifuran copolyesters, offering insights into their performance relative to other common polyesters. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Significance of Glass Transition Temperature in Polymer Performance
The glass transition temperature (Tg) is a pivotal thermal property of amorphous and semi-crystalline polymers. It marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state as thermal energy is increased[1][2][3][4]. Understanding the Tg is crucial as it dictates a polymer's processing parameters, mechanical properties, and ultimately, its suitable applications[1][4]. For instance, materials requiring structural rigidity at elevated temperatures must possess a high Tg, while those needing flexibility at room temperature should have a Tg below their operating conditions.
The Rise of Furan-Based Polymers
In the quest for sustainable alternatives to petroleum-based plastics, furan-based polymers have garnered significant attention[5][6][7]. Derived from renewable biomass, these polymers offer the potential for a greener footprint without compromising performance. A key monomer in this class is 2,5-furandicarboxylic acid (FDCA), which serves as a bio-based alternative to terephthalic acid, a primary component of polyethylene terephthalate (PET)[5][8][9]. The rigid furan ring in FDCA-based polyesters, such as poly(ethylene furanoate) (PEF), imparts notable properties, including enhanced gas barrier characteristics and thermal stability compared to their conventional counterparts[8][10][11][12].
This compound Copolyesters: A Leap in Thermal Stability
Building upon the foundation of furan-based polymers, this compound dicarboxylic acid (BFDCA) introduces a novel structural motif with two directly linked furan rings[6][7][13][14]. This extended, rigid structure has a profound impact on the thermal properties of the resulting copolyesters. Research has consistently demonstrated that polyesters and copolyesters incorporating the this compound moiety exhibit significantly higher glass transition temperatures than both single-furan (FDCA-based) and terephthalate-based polyesters[6][7][15][16]. This enhanced thermal stability opens doors for their use in more demanding applications where heat resistance is paramount.
Comparative Analysis of Glass Transition Temperatures
The incorporation of the this compound unit into a polyester backbone demonstrably elevates its glass transition temperature. The following table summarizes experimental data comparing the Tg of various polyesters, highlighting the superior performance of those containing the bifuran structure.
| Polymer | Monomers | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| Poly(ethylene terephthalate) (PET) | Ethylene glycol + Terephthalic acid | ~75-80 | [5][17] |
| Poly(ethylene furanoate) (PEF) | Ethylene glycol + 2,5-Furandicarboxylic acid (FDCA) | ~80-87 | [5][14][17] |
| Poly(ethylene bifuranoate) (PEBF) | Ethylene glycol + this compound-5,5'-dicarboxylic acid (BFDCA) | ~105-109 | [14][15] |
| Poly(butylene furanoate) (PBF) | 1,4-Butanediol + 2,5-Furandicarboxylic acid (FDCA) | ~37-52 | [18] |
| Poly(butylene bifuranoate) (PBBf) | 1,4-Butanediol + this compound-5,5'-dicarboxylic acid (BFDCA) | Higher than PBF | [3] |
| DM-SFA/DM-BFDCA Copolyester | Dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) + Dimethyl 2,2′-bifuran-5,5′-dicarboxylate + Ethylene glycol | In the range of PET (tunable) | [15] |
The data clearly indicates that the presence of the this compound unit leads to a substantial increase in Tg. For example, PEBF exhibits a Tg that is approximately 25-30°C higher than its single-furan counterpart, PEF, and even higher than the widely used PET[14][15]. This trend holds true for other diol combinations as well.
Unraveling the Structure-Property Relationship
The enhanced thermal stability of this compound copolyesters is a direct consequence of their molecular architecture. The key factors at play are:
-
Increased Rigidity: The this compound unit is a larger, more rigid, and planar structure compared to a single furan or benzene ring[11][12]. This increased rigidity significantly restricts the rotational freedom of the polymer backbone[11].
-
Hindered Segmental Motion: The glass transition is fundamentally linked to the onset of large-scale segmental motion of the polymer chains[2][4]. The stiffness of the bifuran unit hinders this motion, requiring more thermal energy (a higher temperature) to transition from the glassy to the rubbery state.
-
Stronger Intermolecular Interactions: The extended aromatic system of the bifuran unit can lead to enhanced π-π stacking and other intermolecular interactions between polymer chains, further restricting their mobility and increasing the Tg[11].
The logical relationship between the monomer structure and the resulting polymer's Tg can be visualized as follows:
Caption: DSC experimental workflow for Tg determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into a standard aluminum DSC pan. Crimp the lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal History Erasure: Heat the sample from room temperature to a temperature well above its expected melting point (e.g., 280-300°C for PET and furan-based polyesters) at a controlled rate (e.g., 20°C/min). This step is crucial to erase any prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 20°C/min) to a temperature well below the expected Tg (e.g., 0°C).
-
Tg Measurement: Heat the sample again at a controlled rate (e.g., 10 or 20°C/min) through the glass transition region. The Tg is determined from this second heating scan.
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve, according to standard procedures like the half-height method.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for measuring the viscoelastic properties of materials as a function of temperature, frequency, and time. It is particularly effective at detecting subtle transitions that may be difficult to resolve with DSC. This protocol is based on the principles of ASTM D7028.[6][7][8][10][15]
Experimental Workflow:
Caption: DMA experimental workflow for Tg determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a rectangular sample of the polyester with precise dimensions (e.g., as specified by the instrument manufacturer for the chosen clamp, such as single cantilever or three-point bending).
-
Instrument Setup: Mount the sample in the DMA clamp. Apply a small oscillatory strain at a fixed frequency (typically 1 Hz).
-
Temperature Sweep: Ramp the temperature from below to above the expected Tg at a controlled rate (e.g., 3-5°C/min).
-
Data Acquisition: Continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
Data Analysis: The glass transition temperature is often identified as the peak of the loss modulus (E'') curve or the peak of the tan delta (tan δ) curve.[2][17] The onset of the drop in the storage modulus (E') can also be used. It is critical to report which parameter was used to define the Tg, as the values can differ slightly.[17]
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE). This method is particularly useful for highly filled or crosslinked materials. This protocol is based on the principles of ASTM E1545.[9][12][19][20]
Experimental Workflow:
Caption: TMA experimental workflow for Tg determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample with flat, parallel surfaces to ensure uniform contact with the TMA probe.
-
Instrument Setup: Place the sample on the TMA stage. Select an appropriate probe (e.g., expansion or penetration) and apply a small, constant force to maintain contact.
-
Temperature Sweep: Heat the sample at a constant rate (e.g., 5°C/min) through the glass transition region.
-
Data Acquisition: Record the change in the sample's dimension (e.g., thickness) as a function of temperature.
-
Data Analysis: Plot the dimensional change versus temperature. The glass transition temperature is determined as the onset of the change in the slope of this curve, which corresponds to the change in the coefficient of thermal expansion.[14][21]
Conclusion
The incorporation of this compound units into copolyesters represents a significant advancement in the development of high-performance, bio-based polymers. The inherent rigidity of the bifuran moiety leads to a marked increase in the glass transition temperature compared to conventional polyesters like PET and single-furan-based polyesters like PEF. This enhanced thermal stability, coupled with their renewable origins, positions this compound copolyesters as promising candidates for applications requiring superior heat resistance. Accurate and reproducible determination of the Tg using standardized techniques such as DSC, DMA, and TMA is essential for the proper characterization and successful implementation of these novel materials in demanding fields.
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Thermal Properties of Biobased Polymers: Furandicarboxylic Acid (FDCA)-Based Polyesters | Request PDF - ResearchGate. Available at: [Link]
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Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - MDPI. (2022, February 6). Available at: [Link]
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High-Barrier Biobased Copolyesters with Targeted Glass Transition Temperatures as Renewable Alternatives for PET | ACS Applied Polymer Materials. (2023, February 16). Available at: [Link]
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Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO. Available at: [Link]
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Furfural-based 2,2′-bifurans : synthesis and applications in polymers - OuluREPO. (2020, November 17). Available at: [Link]
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Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - MDPI. Available at: [Link]
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UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol - ACS Publications. (2018, March 13). Available at: [Link]
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The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF - ResearchGate. Available at: [Link]
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UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol | Macromolecules - ACS Publications. (2018, February 21). Available at: [Link]
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(PDF) Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - ResearchGate. (2025, October 15). Available at: [Link]
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Furan-based copoly(ester-ethers) and copoly(ester-amide-ethers). Comparison study on the phase structure, mechanical and thermal properties | Request PDF - ResearchGate. Available at: [Link]
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High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate | Request PDF - ResearchGate. Available at: [Link]
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Understanding the solubility behavior of 2,2′-bifuran-5,5′-dicarboxylic acid in different pure solvents | Request PDF - ResearchGate. (2025, October 14). Available at: [Link]
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Synthesis of [2,2']Bifuranyl‐5,5'‐dicarboxylic Acid Esters via Reductive Homocoupling of 5‐Bromofuran‐2‐carboxylates Using Alcohols as Reductants - ResearchGate. Available at: [Link]
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Furan-based co-polyesters with enhanced thermal properties: Poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid) - ResearchGate. (2025, August 6). Available at: [Link]
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Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols | ACS Sustainable Chemistry & Engineering. Available at: [Link]
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High Oxygen Barrier Polyester from 3,3′-Bifuran-5,5′-dicarboxylic Acid - PMC - NIH. (2023, January 13). Available at: [Link]
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Polymer Glass Transition Temperature - Material Properties, Impact. (2023, September 21). Available at: [Link]
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Glass Transition Temperature of Polymer. Available at: [Link]
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Weathering of furan and 2,2′-bifuran polyester and copolyester films - OuluREPO. (2022, April 29). Available at: [Link]
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Glass transition temperature and factors affecting it | Intro to Polymer Science Class Notes. Available at: [Link]
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New unsaturated copolyesters based on 2,5-furandicarboxylic acid and their crosslinked derivatives - Polymer Chemistry (RSC Publishing). Available at: [Link]
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Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Available at: [Link]
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High-Barrier Biobased Copolyesters with Targeted Glass Transition Temperatures as Renewable Alternatives for PET - ResearchGate. (2023, February 8). Available at: [Link]
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High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing). Available at: [Link]
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Weathering of furan and 2,2′-bifuran polyester and copolyester films - OuluREPO. Available at: [Link]
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Synthesis and properties of multiarm star hydroxyl-terminated polyesters for two-component polyurethane coatings - ResearchGate. Available at: [Link]
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Glass Transition Temperature Tg - Polymers - Engineering Chemistry 1 - YouTube. (2022, March 31). Available at: [Link]
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The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC - NIH. (2022, February 18). Available at: [Link]
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Comparative Analysis of the Fluorescence of 2,2'-Bifuran and 2,2'-Bithiophene
An Objective Guide for Researchers
As π-conjugated heterocyclic compounds, 2,2'-bifuran and 2,2'-bithiophene form the core of many advanced materials used in organic electronics and bio-imaging. While structurally similar—both consisting of two five-membered aromatic rings linked at the 2-position—the substitution of an oxygen atom (furan) for a sulfur atom (thiophene) imparts significant differences in their photophysical behaviors. This guide provides a detailed comparative analysis of their fluorescence properties, offering experimental protocols and field-proven insights for researchers selecting building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic applications.
Structural and Electronic Underpinnings of Fluorescence
The key to understanding the divergent fluorescent properties of this compound and 2,2'-bithiophene lies in the fundamental electronic differences between oxygen and sulfur and the resulting impact on molecular structure and excited-state dynamics.
-
Heteroatom Electronegativity and Aromaticity: Oxygen is more electronegative than sulfur, which makes the furan ring a stronger electron donor than thiophene. This enhanced electron-donating character can lead to more efficient intramolecular charge transfer (ICT) in derivative molecules, a key factor in designing bright fluorophores.[1]
-
Conformational Flexibility: Both molecules exhibit torsional freedom around the central C-C single bond. The planarity of the conjugated system is critical for achieving a small HOMO-LUMO gap and enabling strong π-π* transitions. In the excited state, molecules that can achieve a more planar conformation typically exhibit stronger fluorescence. However, this flexibility can also lead to non-radiative decay pathways. The conformation of bithiophene, in particular, is known to be highly sensitive to its environment, which can affect its emission properties.[2][3]
-
Heavy Atom Effect: Sulfur, being a heavier atom than oxygen, can promote intersystem crossing—a non-radiative process where the excited singlet state (S₁) transitions to a triplet state (T₁). This process effectively quenches fluorescence by diverting energy away from the radiative decay pathway (fluorescence). This intrinsic property is a primary reason why thiophene-based materials often exhibit lower fluorescence quantum yields compared to their furan-based counterparts.[3]
A comparative study involving structural isomers of furan- and thiophene-containing oligomers has shown that the incorporation of a bifuran unit is advantageous for achieving high luminescence.[4][5][6]
A Head-to-Head Comparison of Photophysical Properties
Direct, side-by-side photophysical data for the parent, unsubstituted this compound and 2,2'-bithiophene is sparse in the literature. However, a comprehensive study on closely related oligomers provides a clear illustration of the fundamental differences imparted by the bifuran and bithiophene units. The data below is for Thiophene-Furan-Furan-Thiophene (TFFT) and Furan-Thiophene-Thiophene-Furan (FTTF), which directly compare the influence of a central bifuran vs. a central bithiophene core.
| Photophysical Parameter | TFFT (Bifuran Core) | FTTF (Bithiophene Core) | Unit |
| Absorption Max (λabs) | 398 | 412 | nm |
| Emission Max (λem) | 452, 478 | 495, 526 | nm |
| Fluorescence Quantum Yield (Φf) | 0.61 | 0.17 | - |
| Fluorescence Lifetime (τf) | 1.1 | 0.7 | ns |
| Data sourced from a study by Bendikov et al. in dioxane solvent.[4] |
The data clearly demonstrates that the molecule containing the bifuran core (TFFT) exhibits a significantly higher fluorescence quantum yield (Φf = 0.61) compared to the one with the bithiophene core (FTTF, Φf = 0.17).[4] This finding strongly supports the principle that bifuran units are superior for designing highly luminescent materials.[4][5]
The following diagram illustrates the key factors influencing the divergent photophysical pathways of these two molecules.
Caption: Simplified Jablonski diagrams comparing photophysical pathways.
Experimental Protocol: A Guide to Comparative Fluorescence Quantum Yield Measurement
This protocol details the comparative method for determining fluorescence quantum yields (Φf), which is reliable and widely used.[7] It involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.
A. Materials and Reagents
-
Test Compounds: this compound and 2,2'-Bithiophene.
-
Fluorescence Standard: Quinine sulfate in 0.1 M perchloric acid (Φf = 0.60). This standard is preferred as its quantum yield shows no temperature dependence up to 45 °C.[8]
-
Solvent: A spectroscopic grade solvent in which both the standard and test compounds are soluble and stable (e.g., dioxane, cyclohexane, or ethanol). The same solvent must be used for all samples.
B. Instrumentation
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a monochromatized excitation source and an emission detector.
C. Step-by-Step Methodology
-
Prepare Stock Solutions: Prepare stock solutions of the test compounds and the quinine sulfate standard of known concentration (e.g., 10⁻⁴ M) in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions from each stock solution. The aim is to prepare at least five solutions for each compound with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[7] Maintaining absorbance below 0.1 is crucial to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each diluted solution. From the spectra, determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer (e.g., a wavelength where both test and standard absorb, such as 350 nm).
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis and Calculation:
-
For each spectrum, integrate the area under the fluorescence emission curve.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compounds.
-
Determine the gradient (slope) of the straight line for each plot.
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:[7] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively. (Note: If the same solvent is used for both, the refractive index term cancels out).
-
-
The workflow for this experimental procedure is outlined below.
Caption: Experimental workflow for quantum yield determination.
Field Insights and Application Guidance
The choice between a bifuran or bithiophene core has significant practical implications for material and drug development:
-
For High-Brightness Probes and OLEDs: The superior fluorescence quantum yield of bifuran makes it the clear choice when the primary goal is bright emission.[4] Applications in fluorescent bio-imaging, sensors, and as emissive layers in OLEDs would benefit from the bifuran moiety. Furan's stronger electron-donating ability can also be harnessed to create fluorophores that emit in the near-infrared (NIR) region.[1]
-
For Organic Field-Effect Transistors (OFETs) and Photovoltaics: In applications where charge transport is more critical than luminescence (e.g., OFETs, solar cells), bithiophene is often preferred. Thiophene-based polymers are known for their environmental stability and good charge mobility.[3][9] While their fluorescence is often lower, this can be an advantage in photovoltaic applications where photon emission represents an energy loss pathway.
-
Solvent Effects: The fluorescence of both compound classes can be sensitive to the solvent environment.[10][11] An increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, particularly for molecules with a significant dipole moment change upon excitation.[10] This solvatochromism can be exploited for sensing applications but must be accounted for when comparing intrinsic properties.
Conclusion
A direct comparative analysis reveals that this compound is an intrinsically more fluorescent molecule than 2,2'-bithiophene. This difference is primarily attributed to the lower likelihood of non-radiative decay processes, such as intersystem crossing, in the furan-based system. Experimental data from related oligomers confirms that the incorporation of a bifuran core leads to significantly higher fluorescence quantum yields.[4] For researchers designing materials where high brightness is paramount, this compound and its derivatives offer a distinct advantage. Conversely, 2,2'-bithiophene remains a cornerstone for applications in organic electronics where its stability and charge transport properties are of greater importance.
References
- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv
- Bendikov, M. et al. (2013). Study of a bifuran vs. bithiophene unit for the rational design of π-conjugated systems. What have we learned?
- Bendikov, M. et al. (2013). Supplementary Information for: Study of a bifuran vs. bithiophene unit for the rational design of π-conjugated systems. The Royal Society of Chemistry.
- Bendikov, M. et al. (2013). Study of a bifuran vs. bithiophene unit for the rational design of π-conjugated systems. What have we learned?
- Bendikov, M. et al. (2013). Study of a bifuran vs. bithiophene unit for the rational design of π-conjugated systems. What have we learned? Weizmann Institute of Science Research Portal.
- Nagaraja, D. et al. (2013). Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. Mapana Journal of Sciences.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2'-Bifuran for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2'-Bifuran, a heterocyclic organic compound. While specific safety data for this compound is not extensively documented, its structural relationship to furan necessitates a cautious approach, assuming similar hazard characteristics. This document is structured to provide clear, actionable guidance that prioritizes safety, regulatory compliance, and scientific integrity.
Hazard Profile and Risk Assessment of this compound
Due to the limited availability of a standardized Safety Data Sheet (SDS) for this compound, its hazard profile is largely inferred from the well-documented properties of furan and related compounds. As a dimer of furan, this compound is anticipated to share similar toxicological and safety concerns.
Key Anticipated Hazards:
-
Flammability: Furan is an extremely flammable liquid and vapor. It is crucial to handle this compound away from heat, sparks, open flames, and other ignition sources.[1] All equipment used should be properly grounded to prevent static discharge.[1]
-
Toxicity: Furan is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer. It may also cause damage to organs through prolonged or repeated exposure. Therefore, it is essential to avoid direct contact and inhalation.
-
Peroxide Formation: Like many ethers, furan can form explosive peroxides upon exposure to air and light.[2] It is recommended to date the container upon receipt and opening and to test for peroxides periodically.[2]
-
Environmental Hazard: Furan is harmful to aquatic life with long-lasting effects.[3] Improper disposal can lead to environmental contamination.[4]
| Hazard Category | Anticipated Risk for this compound (based on Furan data) | Primary Precautionary Measures |
| Physical Hazards | Highly Flammable Liquid and Vapor. Potential for explosive peroxide formation.[2] | Store in a cool, well-ventilated area away from ignition sources. Handle in a chemical fume hood. Use non-sparking tools.[5] |
| Health Hazards | Harmful if swallowed or inhaled. Suspected carcinogen and mutagen. Causes skin irritation. | Wear appropriate Personal Protective Equipment (PPE). Avoid all direct contact and inhalation.[2] |
| Environmental Hazards | Harmful to aquatic life.[3] | Do not dispose of down the drain.[4] Collect all waste for proper hazardous waste disposal. |
Standard Operating Procedure for the Disposal of this compound
The primary objective for the safe disposal of this compound is to manage its anticipated reactivity and toxicity in a controlled and compliant manner. This involves meticulous handling, proper waste segregation, and disposal through certified channels.
Immediate Safety and Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent safety measures are mandatory during the handling and disposal of this compound.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][6] A safety shower and eyewash station must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
Waste Collection and Labeling
Proper containment and labeling of this compound waste are critical for safety and regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, properly labeled, and sealed hazardous waste container.[4] The container must be compatible with organic solvents and have a secure, tight-fitting lid.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4] Incompatible wastes can lead to hazardous reactions.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[7] The label should also include the approximate concentration and accumulation start date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[4][7] This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.
Disposal Pathway
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][6]
-
Documentation: Provide the EHS office with a complete and accurate description of the waste container's contents.
-
Final Disposal Method: The most appropriate disposal method for this compound is likely to be controlled incineration at a licensed chemical destruction plant.[5] This method ensures the complete destruction of the compound, minimizing environmental impact.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Management:
-
Evacuate all non-essential personnel from the area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[5]
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[4]
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
-
Disposal Decision-Making Flowchart
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2'-Bifuran
This guide provides essential, immediate safety and logistical information for the handling of 2,2'-Bifuran in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding this compound
A thorough risk assessment is the foundation of any laboratory safety protocol. While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, we can establish a robust safety plan by analyzing its known classifications and the hazards of its parent compound, furan.
1.1. Known GHS Classifications
According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a baseline of protective equipment to prevent contact with skin, eyes, and the respiratory system[1].
1.2. Inferred Hazards: The Precautionary Principle
This compound is a derivative of furan. Furan itself is a highly hazardous compound with multiple classifications, including extreme flammability, carcinogenicity, mutagenicity, and the ability to form explosive peroxides over time[2]. Given the structural similarity, the precautionary principle dictates that we handle this compound with the assumption that it may share some of these hazardous properties, even if they are not formally listed. Therefore, all handling procedures should be conducted in a manner that mitigates these potential risks.
Core PPE Requirements for Handling this compound
The selection of PPE is directly linked to the specific tasks being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand & Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Tightly fitting safety goggles and a face shield[2][3]. | Nitrile gloves (double-gloving recommended), a flame-resistant lab coat, full-length pants, and closed-toe shoes[2][4]. | Required. Work must be conducted within a certified chemical fume hood[2]. |
| Routine Handling (e.g., transfers) | Tightly fitting safety goggles[3]. | Nitrile gloves and a flame-resistant lab coat[2]. | Required. All manipulations should occur inside a chemical fume hood[2]. |
| Handling Spills | Chemical splash goggles and a face shield[5]. | Heavy-duty chemical-resistant gloves (e.g., neoprene or Silver Shield®), a chemical-resistant apron or suit, and boots[4][6]. | Required. A NIOSH-certified full-face respirator with organic vapor cartridges[2]. |
| Waste Disposal | Safety goggles[5]. | Chemical-resistant gloves and a lab coat[5]. | Recommended if outside of a fume hood. |
Causality Behind PPE Choices
-
Eye and Face Protection: Because this compound is a known serious eye irritant, ANSI-approved safety goggles are mandatory at all times[1][3]. A face shield is added during tasks with a higher risk of splashes, such as transferring solutions or cleaning up spills, to protect the entire face[2].
-
Hand and Body Protection: The compound causes skin irritation, making glove use essential[1]. Nitrile gloves are a suitable first choice, but double-gloving provides an extra layer of security against potential tears and permeation. Since furan is flammable, a flame-resistant lab coat is a critical precaution against potential ignition sources[2]. Full-length pants and closed-toe shoes prevent skin exposure on the lower body[2].
-
Respiratory Protection: The primary engineering control for preventing respiratory irritation is to handle this compound exclusively within a certified chemical fume hood[2]. This containment system is non-negotiable. For emergencies such as a large spill outside of a hood, a full-face respirator with appropriate cartridges is necessary to safely manage the situation[2].
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.
4.1. Donning PPE (Putting On)
-
Wash Hands: Begin with clean, dry hands.
-
Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned[2].
-
Goggles/Face Shield: Don your safety goggles. If required by the task, place the face shield over the goggles.
-
Gloves: Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.
4.2. Doffing PPE (Taking Off) This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if applicable): Remove the outer pair of gloves using a proper removal technique to avoid touching the external surface[3]. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, ensuring the contaminated exterior does not touch your inner clothing. Place it in its designated storage area or disposal bag.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in the designated decontamination area.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan for Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle. Failure to adhere to correct disposal protocols can endanger support staff and the environment.
-
Solid Waste: All contaminated solid waste, including used gloves, disposable lab coats, bench paper, and absorbent materials from small spills, must be collected in a dedicated, clearly labeled hazardous waste container[7]. The container should be a leak-proof plastic bag or drum designated for solid chemical waste[7][8].
-
Liquid Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Segregate this waste into a container specifically for non-halogenated organic solvents[9][10]. Ensure the waste container is made of a compatible material, is kept closed when not in use, and is stored in secondary containment within a flammable storage cabinet[2][9].
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag detailing the contents (including "this compound") and the associated hazards (Irritant, Potential Flammable)[8][11].
-
Decontamination: Reusable PPE such as goggles and face shields must be decontaminated after each use with soap and water[7]. Lab coats should be professionally laundered by a service equipped to handle chemically contaminated clothing[7]. Never take lab coats home.
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Synerzine. (2015). SAFETY DATA SHEET Furan, 2,2'-[dithiobis(methylene)]bis-. Retrieved from [Link]
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UCLA Environmental Health & Safety. (n.d.). Furan. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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University of California, Merced. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
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PubChem. (n.d.). This compound, 2,2',5,5'-tetrahydro-. Retrieved from [Link]
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World Health Organization. (n.d.). Carbofuran. Retrieved from [Link]
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International Enviroguard. (n.d.). ViroGuard® 2 Highly Contagious Infectious Disease Suits (HCID Protective Clothing). Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]
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University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
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University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
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Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
